molecular formula C22H29NO5.C4H4O4<br>C26H33NO9 B15612765 Trimebutine Maleate CAS No. 58997-91-4

Trimebutine Maleate

Número de catálogo: B15612765
Número CAS: 58997-91-4
Peso molecular: 503.5 g/mol
Clave InChI: FSRLGULMGJGKGI-BTJKTKAUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Trimebutine maleate is a trihydroxybenzoic acid.
See also: Trimebutine (has active moiety).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(Z)-but-2-enedioic acid;[2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO5.C4H4O4/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5;5-3(6)1-2-4(7)8/h8-14H,7,15H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRLGULMGJGKGI-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046017
Record name Trimebutine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34140-59-5, 58997-92-5, 58997-91-4
Record name Trimebutine maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34140-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,4,5-trimethoxy-, 2-(dimethylamino)-2-phenylbutyl ester, (-)-, (2Z)-2-butenedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58997-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,4,5-trimethoxy-, 2-(dimethylamino)-2-phenylbutyl ester, (+)-, (2Z)-2-butenedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58997-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimebutine maleate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034140595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimebutine maleate, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058997914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimebutine maleate, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058997925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimebutine maleate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758900
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trimebutine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate, maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.935
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [1-ethyl-1-phenyl-2-(3,4,5-trimethoxybenzoyloxy)ethyl]dimethylammonium hydrogen maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.117
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (-)-2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate, maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.936
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMEBUTINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A051GM4YM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIMEBUTINE MALEATE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKM38HXX5A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIMEBUTINE MALEATE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4XZJ9GX7T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Trimebutine Maleate: An In-depth Technical Guide on its Mechanism of Action on the Enteric Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimebutine (B1183) maleate (B1232345) is a multifaceted drug utilized in the management of functional gastrointestinal disorders, most notably irritable bowel syndrome (IBS). Its clinical efficacy stems from a complex and unique mechanism of action directly targeting the enteric nervous system (ENS), the intrinsic neuronal network governing gastrointestinal function. Unlike conventional spasmolytics or prokinetic agents, trimebutine exhibits a dual modulatory effect, normalizing both hypermotility and hypomotility disorders. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the action of trimebutine maleate on the ENS, with a focus on its interactions with opioid receptors, ion channels, and the regulation of gastrointestinal peptide release. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of trimebutine's pharmacology.

Core Mechanism of Action: A Multi-Target Approach

This compound's primary mechanism of action is centered on its ability to act as an agonist at peripheral opioid receptors within the gastrointestinal tract.[1][2][3][4][5][6] Specifically, it interacts with mu (μ), delta (δ), and kappa (κ) opioid receptors located on enteric neurons.[3][4][5][6] This interaction is crucial for its regulatory effects on gut motility and visceral sensitivity. Furthermore, trimebutine directly modulates the activity of various ion channels in gastrointestinal smooth muscle cells and neurons, contributing to its spasmolytic and prokinetic properties. The drug also influences the release of key gastrointestinal peptides, further fine-tuning digestive function.

Interaction with Opioid Receptors

Trimebutine and its active metabolite, N-desmethyltrimebutine (nor-trimebutine), exhibit affinity for all three major opioid receptor subtypes in the ENS.[3][7] This interaction is considered a cornerstone of its therapeutic effects, as the activation of these receptors modulates neuronal excitability and neurotransmitter release.

Quantitative Data: Opioid Receptor Affinity

CompoundReceptor SubtypeTest SystemAffinity Metric (IC50)Reference
Trimebutineμ (mu)Guinea-pig ileum0.75 μM[3]
Trimebutineδ (delta)Mouse vas deferens39 μM[3]
Trimebutineκ (kappa)Rabbit vas deferens7.1 μM[3]
N-desmethyltrimebutineμ (mu)Guinea-pig brain and myenteric plexus0.3 - 6 μM[3]
N-desmethyltrimebutineδ (delta)Guinea-pig brain and myenteric plexus0.3 - 6 μM[3]
N-desmethyltrimebutineκ (kappa)Guinea-pig brain and myenteric plexus0.3 - 6 μM[3]

Note: IC50 values represent the concentration of the drug that inhibits 50% of the binding of a specific radioligand to the receptor.

The agonistic activity at these receptors is considered weak compared to classical opioids like morphine.[7] This "weak" agonism is thought to be key to its regulatory, rather than purely inhibitory or excitatory, effects on gut function.

Trimebutine Trimebutine Maleate OpioidReceptors μ, δ, κ Opioid Receptors (on Enteric Neurons) Trimebutine->OpioidReceptors Agonist Modulation Modulation of Neuronal Activity OpioidReceptors->Modulation GI_Motility Normalization of GI Motility Modulation->GI_Motility Visceral_Sensitivity Modulation of Visceral Sensitivity Modulation->Visceral_Sensitivity

Figure 1. Trimebutine's interaction with enteric opioid receptors.

Modulation of Ion Channels

Trimebutine exerts significant effects on various ion channels within the gastrointestinal tract, primarily targeting calcium (Ca2+) and potassium (K+) channels in smooth muscle cells. These actions contribute directly to its ability to modulate intestinal contractility.

2.1. Calcium Channel Blockade

Trimebutine inhibits voltage-dependent L-type Ca2+ channels.[8] This blockade reduces the influx of calcium into smooth muscle cells, which is a critical step for muscle contraction. This mechanism underlies trimebutine's spasmolytic (anti-spasmodic) effects at higher concentrations.[8]

2.2. Potassium Channel Modulation

Trimebutine's effect on K+ channels is more complex and concentration-dependent. It has been shown to inhibit Ca2+-activated K+ channels (BKca) and voltage-dependent K+ currents (IKv). The inhibition of these outward K+ currents can lead to membrane depolarization, which, at lower concentrations, may enhance smooth muscle excitability and contractions.

Quantitative Data: Ion Channel Inhibition

Channel TypeTest SystemInhibition Metric (IC50)Reference
Voltage-dependent K+ current (IKv)Rabbit ileal smooth muscle cells7.6 μM[9]
Ca2+-dependent K+ current (IKCa)Rabbit ileal smooth muscle cells23.5 μM[9]

This dual action on ion channels helps to explain trimebutine's ability to normalize gut motility, inhibiting excessive contractions while stimulating activity in a hypoactive gut.

cluster_high_conc High Concentrations cluster_low_conc Low Concentrations High_Trimebutine Trimebutine L_type_Ca_Channel L-type Ca2+ Channel High_Trimebutine->L_type_Ca_Channel Inhibits Ca_Influx ↓ Ca2+ Influx L_type_Ca_Channel->Ca_Influx Contraction_Inhibition Inhibition of Contraction (Spasmolysis) Ca_Influx->Contraction_Inhibition Low_Trimebutine Trimebutine K_Channel K+ Channels (BKca, IKv) Low_Trimebutine->K_Channel Inhibits K_Efflux ↓ K+ Efflux K_Channel->K_Efflux Depolarization Membrane Depolarization K_Efflux->Depolarization Excitability ↑ Smooth Muscle Excitability Depolarization->Excitability Start Start Membrane_Prep Membrane Preparation (e.g., Guinea Pig Brain) Start->Membrane_Prep Incubation Incubation with Radioligand and Trimebutine Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki calculation) Counting->Analysis End End Analysis->End

References

The Bifunctional Role of Trimebutine Maleate in the Regulation of Gastrointestinal Motility: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimebutine (B1183) maleate (B1232345) is a non-competitive spasmolytic agent that uniquely modulates gastrointestinal (GI) motility, exhibiting both prokinetic and antispasmodic properties. This dual action makes it an effective therapeutic agent for a range of functional gastrointestinal disorders, including Irritable Bowel Syndrome (IBS) and postoperative ileus, where it helps to normalize bowel function and alleviate abdominal pain.[1][2] The basis of this bifunctional activity lies in its complex mechanism of action, which involves interaction with peripheral opioid receptors and modulation of ion channel activity in GI smooth muscle cells. This technical guide provides an in-depth exploration of the molecular mechanisms, experimental validation, and signaling pathways underlying the dual modulatory effects of Trimebutine Maleate on gut motility.

Core Mechanism of Action: A Dual Target Approach

This compound's regulatory effects on gut motility are primarily attributed to two key mechanisms:

  • Modulation of Peripheral Opioid Receptors: Trimebutine acts as an agonist on mu (μ), kappa (κ), and delta (δ) opioid receptors located in the enteric nervous system.[3][4] Its interaction with these receptors is complex and can lead to either stimulation or inhibition of motility depending on the physiological state of the gut.[5]

  • Concentration-Dependent Regulation of Ion Channels: The drug directly influences the activity of key ion channels in gastrointestinal smooth muscle cells, namely L-type Calcium (Ca2+) channels and large-conductance Calcium-activated Potassium (BKCa) channels.[3][6] This interaction is notably concentration-dependent, providing a basis for its dual effects.[2][4]

Quantitative Analysis of this compound's Actions

The following tables summarize the key quantitative data that define the pharmacological profile of this compound in relation to gut motility.

Table 1: Opioid Receptor Interaction
Receptor SubtypeInteractionAffinity/PotencyReference
Mu (μ)AgonistSelective properties; ~1/13th the potency of morphine in displacing [3H]naloxone binding.[7][8]
Kappa (κ)AgonistLower affinity compared to mu-receptors.[7]
Delta (δ)AgonistInteracts with approximately equal affinity as mu and kappa receptors.[9]
Table 2: Concentration-Dependent Effects on Ion Channels and Gut Motility
Concentration RangePrimary Ion Channel TargetEffect on Ion ChannelResultant Effect on Gut MotilityReference
Low Concentrations (1-10 µM) BKCa ChannelsInhibition of outward K+ currents, leading to membrane depolarization.Stimulation: Enhancement of muscle contractions.[4][6][10]
High Concentrations (30-300 µM) L-type Ca2+ ChannelsInhibition of inward Ca2+ currents.Inhibition: Attenuation of spontaneous contractions and muscle relaxation.[3][6][10]
Table 3: IC50 Values for Ion Channel Inhibition
Ion ChannelIC50 ValueTissue/Cell TypeReference
Voltage-gated K+ current (IKv)7.6 µMRabbit ileal smooth muscle cells[10]
Ca2+-activated K+ current (IKCa)23.5 µMRabbit ileal smooth muscle cells[10]

Signaling Pathways and Logical Relationships

The interplay between this compound's interactions with opioid receptors and ion channels culminates in its dual modulatory effect on gut motility. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and experimental workflows.

Trimebutine_Signaling_Pathway cluster_low_conc Low Concentration (1-10 µM) cluster_high_conc High Concentration (30-300 µM) cluster_opioid Opioid Receptor Modulation Trimebutine_low Trimebutine (Low Conc.) BKCa BKCa Channels Trimebutine_low->BKCa Inhibits K_efflux K+ Efflux Trimebutine_low->K_efflux Decreases BKCa->K_efflux Mediates Depolarization Membrane Depolarization K_efflux->Depolarization Leads to Contraction Stimulation of Contraction Depolarization->Contraction Trimebutine_high Trimebutine (High Conc.) L_type_Ca L-type Ca2+ Channels Trimebutine_high->L_type_Ca Inhibits Ca_influx Ca2+ Influx Trimebutine_high->Ca_influx Decreases L_type_Ca->Ca_influx Mediates Relaxation Inhibition of Contraction (Relaxation) Ca_influx->Relaxation Prevents Trimebutine_opioid Trimebutine Opioid_receptors μ, δ, κ Opioid Receptors Trimebutine_opioid->Opioid_receptors Agonist ENS Enteric Nervous System Opioid_receptors->ENS Motility_modulation Modulation of Motility ENS->Motility_modulation

Caption: Signaling pathways of this compound at different concentrations.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the effects of this compound on gut motility.

Isolated Guinea Pig Ileum Motility Assay

This ex vivo method is crucial for observing the direct effects of this compound on intestinal smooth muscle contractility.

Objective: To assess the concentration-dependent stimulatory and inhibitory effects of this compound on the contractility of guinea pig ileum.

Methodology:

  • Tissue Preparation: A male guinea pig is euthanized, and a segment of the ileum is excised and placed in Krebs-bicarbonate solution, maintained at 37°C and aerated with 95% O2/5% CO2. The longitudinal muscle with the myenteric plexus attached is carefully dissected.

  • Organ Bath Setup: The prepared ileum segment is suspended in an organ bath containing Krebs-bicarbonate solution under a resting tension of 1g. One end is attached to a fixed point, and the other to an isometric force transducer connected to a data acquisition system.

  • Equilibration: The tissue is allowed to equilibrate for at least 60 minutes, with the bathing solution being replaced every 15 minutes.

  • Drug Administration: A cumulative concentration-response curve is generated by adding increasing concentrations of this compound (e.g., 10^-8 M to 10^-4 M) to the organ bath at regular intervals.

  • Data Analysis: The amplitude and frequency of spontaneous contractions are recorded and analyzed. The effects of Trimebutine are compared to baseline activity to determine the percentage of inhibition or stimulation.

Organ_Bath_Workflow cluster_experiment Experimental Procedure start Start: Euthanize Guinea Pig dissect Dissect Ileum Segment start->dissect prepare Prepare Longitudinal Muscle- Myenteric Plexus Strip dissect->prepare mount Mount Tissue in Organ Bath (Krebs Solution, 37°C, 95% O2/5% CO2) prepare->mount equilibrate Equilibrate for 60 min (1g tension) mount->equilibrate add_drug Add Cumulative Concentrations of this compound equilibrate->add_drug record Record Isometric Contractions add_drug->record record->add_drug Next Concentration analyze Analyze Data: - Amplitude - Frequency record->analyze end End: Determine Concentration- Response Relationship analyze->end

Caption: Workflow for the isolated guinea pig ileum experiment.
Radionuclide Gastric Emptying Scintigraphy

This in vivo imaging technique is used to quantify the effect of this compound on the rate of gastric emptying.

Objective: To measure the effect of this compound on the gastric emptying rate of a solid meal in human subjects.

Methodology:

  • Patient Preparation: Subjects fast for a minimum of 8 hours prior to the study. Medications that could affect gastric motility are discontinued (B1498344) for at least 48 hours.

  • Radiolabeled Meal: A standardized solid meal (e.g., egg whites) is labeled with a radionuclide, typically 99mTc-sulfur colloid.

  • Drug Administration: Subjects are administered a therapeutic dose of this compound or a placebo in a double-blind manner prior to meal ingestion.

  • Image Acquisition: Immediately after consuming the meal, anterior and posterior planar images of the stomach are acquired using a gamma camera at specified time points (e.g., 0, 1, 2, and 4 hours).

  • Data Analysis: The geometric mean of the counts in the stomach region of interest is calculated for each time point and corrected for radioactive decay. The percentage of gastric retention is then plotted against time to determine the gastric emptying half-time (T1/2).

Gastric_Emptying_Workflow cluster_imaging Imaging Protocol start Start: Patient Fasting (≥8h) prepare_meal Prepare 99mTc-labeled Solid Meal start->prepare_meal administer_drug Administer Trimebutine or Placebo prepare_meal->administer_drug ingest_meal Patient Ingests Meal administer_drug->ingest_meal image_t0 Acquire Images (Anterior/Posterior) at T=0 ingest_meal->image_t0 image_t1 T=1 hour image_t0->image_t1 image_t2 T=2 hours image_t1->image_t2 image_t4 T=4 hours image_t2->image_t4 analyze Analyze Data: - Geometric Mean Counts - Decay Correction image_t4->analyze calculate_t12 Calculate Gastric Emptying T1/2 analyze->calculate_t12 end End: Compare Trimebutine vs. Placebo calculate_t12->end

Caption: Workflow for a radionuclide gastric emptying study.
Whole-Cell Patch-Clamp of Gastrointestinal Smooth Muscle Cells

This electrophysiological technique allows for the direct measurement of ion channel currents in isolated GI smooth muscle cells.

Objective: To characterize the effects of different concentrations of this compound on L-type Ca2+ and BKCa channel currents.

Methodology:

  • Cell Isolation: Single smooth muscle cells are enzymatically dissociated from the desired region of the GI tract (e.g., colon).

  • Patch-Clamp Recording: The whole-cell configuration of the patch-clamp technique is used. A glass micropipette with a tip diameter of ~1 µm is sealed onto the membrane of a single smooth muscle cell. The membrane patch is then ruptured to allow electrical access to the cell's interior.

  • Voltage Protocol: The cell membrane potential is clamped at a holding potential (e.g., -60 mV). Specific voltage protocols are applied to elicit and isolate the currents of interest (e.g., a depolarizing step to +10 mV to activate L-type Ca2+ channels).

  • Drug Application: this compound at various concentrations is applied to the cell via the bath solution.

  • Data Analysis: The amplitude and kinetics of the ion channel currents are measured before and after the application of Trimebutine. Dose-response curves are constructed to determine the IC50 of inhibition.

Patch_Clamp_Workflow cluster_recording Recording Protocol start Start: Isolate Single Smooth Muscle Cells prepare_pipette Prepare Patch Pipette (Internal Solution) start->prepare_pipette form_seal Form Gigaseal on Cell Membrane prepare_pipette->form_seal rupture_patch Rupture Membrane for Whole-Cell Configuration form_seal->rupture_patch apply_voltage Apply Voltage-Clamp Protocol to Elicit Currents rupture_patch->apply_voltage record_baseline Record Baseline Ion Channel Currents apply_voltage->record_baseline apply_trimebutine Apply Trimebutine (Varying Concentrations) record_baseline->apply_trimebutine record_drug_effect Record Currents in Presence of Drug apply_trimebutine->record_drug_effect analyze Analyze Data: - Current Amplitude & Kinetics record_drug_effect->analyze determine_ic50 Construct Dose-Response Curve and Determine IC50 analyze->determine_ic50 end End: Characterize Ion Channel Modulation determine_ic50->end

Caption: Workflow for a whole-cell patch-clamp experiment.

Conclusion

This compound's dual modulatory effect on gut motility is a consequence of its multifaceted pharmacological profile. Its ability to act as an agonist at peripheral opioid receptors, combined with its concentration-dependent inhibition of both stimulatory (via BKCa channels at low concentrations) and inhibitory (via L-type Ca2+ channels at high concentrations) pathways in gastrointestinal smooth muscle, allows for the normalization of both hypermotile and hypomotile conditions. The experimental methodologies detailed herein provide a robust framework for the continued investigation and development of motility-modulating therapeutic agents. This comprehensive understanding of this compound's mechanism of action is crucial for optimizing its clinical application and for the design of novel drugs targeting the complex interplay of receptors and ion channels in the gastrointestinal tract.

References

Navigating the Preclinical Journey of Trimebutine Maleate: An In-depth Technical Guide to its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of trimebutine (B1183) maleate (B1232345), a gastrointestinal motility regulator. The following sections detail its absorption, distribution, metabolism, and excretion (ADME) profile in key preclinical species, offering valuable insights for researchers and drug development professionals. All quantitative data has been summarized in structured tables for comparative analysis, and detailed experimental protocols are provided for key studies. Visual diagrams generated using Graphviz are included to illustrate metabolic pathways and experimental workflows.

Pharmacokinetics in Preclinical Models

Trimebutine maleate is rapidly absorbed following oral administration in preclinical species, with peak plasma concentrations generally observed within an hour in rats and slightly later in dogs. The compound undergoes extensive first-pass metabolism, resulting in low systemic bioavailability of the parent drug.

Pharmacokinetic Parameters in Rats

Studies in Wistar rats have elucidated the pharmacokinetic profile of this compound following a single oral dose.

Table 1: Pharmacokinetic Parameters of this compound in Wistar Rats Following a Single Oral Dose

ParameterValueUnits
Tmax30min
Cmax39ng/mL
AUC7.8 x 10²(ng/mL)·min
1.7 x 10²min

Data sourced from a study utilizing capillary zone electrophoresis for the determination of this compound in rat plasma and tissues.

Pharmacokinetic Parameters in Dogs

A study involving the oral administration of both conventional and sustained-release tablets of this compound to six dogs has been conducted. While the full quantitative data from this study is not publicly available, the abstract indicates that key pharmacokinetic parameters including Tmax and Cmax were determined and showed significant differences between the two formulations. Peak plasma concentrations of radioactivity after oral administration of C14-labeled this compound in dogs were observed within 2 to 4 hours.

Metabolism of this compound

This compound is extensively metabolized in preclinical species, primarily through N-demethylation and ester hydrolysis. The main metabolites identified are N-monodesmethyltrimebutine (nor-trimebutine), N-didesmethyltrimebutine, and 3,4,5-trimethoxybenzoic acid. Notably, nor-trimebutine is an active metabolite.

Significant species differences in the metabolic pathways have been observed between rats and dogs.

  • In dogs , the preferential initial metabolic step is N-demethylation , followed by ester hydrolysis and conjugation.

  • In rats , a considerable proportion of this compound is metabolized by ester hydrolysis before N-demethylation. In vitro experiments using liver microsomes have shown that both ester-hydrolyzing and N-demethylating activities are higher in rats than in dogs, while conjugating activity is higher in dogs.

Metabolic Pathways of this compound cluster_dog Dog cluster_rat Rat Trimebutine This compound Dog_N_Demethylation N-Demethylation Trimebutine->Dog_N_Demethylation Rat_Hydrolysis Ester Hydrolysis Trimebutine->Rat_Hydrolysis Dog_Metabolite1 N-monodesmethyltrimebutine (nor-trimebutine) Dog_N_Demethylation->Dog_Metabolite1 Dog_Hydrolysis Ester Hydrolysis Dog_Metabolite1->Dog_Hydrolysis Dog_Metabolite2 3,4,5-trimethoxybenzoic acid & Other alcohol-moiety metabolites Dog_Hydrolysis->Dog_Metabolite2 Dog_Conjugation Conjugation Dog_Metabolite2->Dog_Conjugation Dog_Conjugated_Metabolites Conjugated Metabolites Dog_Conjugation->Dog_Conjugated_Metabolites Rat_Metabolite1 3,4,5-trimethoxybenzoic acid & 2-dimethylamino-2-phenylbutanol Rat_Hydrolysis->Rat_Metabolite1 Rat_N_Demethylation N-Demethylation Rat_Metabolite1->Rat_N_Demethylation Rat_Metabolite2 N-demethylated metabolites Rat_N_Demethylation->Rat_Metabolite2

Fig. 1: Metabolic Pathways of this compound in Dogs and Rats

Distribution and Excretion

Following absorption, this compound is distributed to various tissues. In rats, the highest concentrations of the drug were found in the liver, kidney, spleen, lung, and heart.

The primary route of excretion for trimebutine and its metabolites is via the urine. Studies with radiolabeled this compound have shown that a small percentage (5-12%) of radioactivity is detected in the feces.

Experimental Protocols

Rat Pharmacokinetic Study
  • Animal Model: Wistar rats.

  • Dosing: A single oral dose of this compound.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analytical Method: Capillary Zone Electrophoresis (CZE).

    • Sample Preparation: Rat plasma and tissue homogenates were mixed with acetonitrile (B52724) containing an internal standard (ephedrine hydrochloride) and centrifuged. The supernatant was dried under a stream of nitrogen, and the residue was reconstituted in methanol-water (1:1).

    • Instrumentation: Uncoated capillary with a 30 mmol/L phosphate (B84403) buffer (pH 6.0) as the separation electrolyte.

    • Detection: UV detection at 214 nm.

Rat Pharmacokinetic Study Workflow Dosing Oral Administration of This compound to Wistar Rats Blood_Sampling Serial Blood Sample Collection Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Protein_Precipitation Protein Precipitation with Acetonitrile (+ Internal Standard) Plasma_Separation->Protein_Precipitation Supernatant_Processing Supernatant Evaporation and Reconstitution Protein_Precipitation->Supernatant_Processing CZE_Analysis Capillary Zone Electrophoresis (CZE) Analysis with UV Detection Supernatant_Processing->CZE_Analysis PK_Analysis Pharmacokinetic Parameter Calculation CZE_Analysis->PK_Analysis Dog Pharmacokinetic Study Workflow Dosing Oral Administration of Trimebutine Maleate Tablets to Beagle Dogs Blood_Sampling Serial Blood Sample Collection Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Extraction Plasma Sample Extraction Plasma_Separation->Sample_Extraction HPLC_Analysis Ion-Pairing Reversed-Phase HPLC Analysis Sample_Extraction->HPLC_Analysis PK_Analysis Pharmacokinetic Parameter Calculation HPLC_Analysis->PK_Analysis

The Quest for Novel Trimebutine Maleate Analogs: A Landscape Devoid of New Frontiers

Author: BenchChem Technical Support Team. Date: December 2025

Despite the long-standing clinical use of Trimebutine (B1183) Maleate (B1232345) for the management of irritable bowel syndrome (IBS) and other gastrointestinal motility disorders, a comprehensive exploration into the discovery and synthesis of novel analogs remains conspicuously absent from the public scientific literature. An in-depth review of available research and patent databases reveals a significant focus on the parent compound's mechanism of action, its primary metabolite N-desmethyltrimebutine (nortrimebutine), and the development of new formulations or salts, rather than the systematic design and evaluation of new chemical entities based on the trimebutine scaffold.

Currently, the scientific landscape does not provide sufficient data to compile a detailed technical guide on novel Trimebutine Maleate analogs as requested. The core requirements of summarizing quantitative data for a series of new compounds, detailing their specific experimental synthesis protocols, and creating visualizations of their structure-activity relationships cannot be met due to the lack of publicly available primary research detailing such work.

This compound: A Complex and Multifaceted Mechanism of Action

Trimebutine's therapeutic efficacy stems from its complex pharmacological profile, acting as a multimodal modulator of gastrointestinal function.[1][2] Its primary mechanism involves interaction with the enteric nervous system, where it acts as an agonist on peripheral mu (μ), delta (δ), and kappa (κ) opioid receptors.[1][2] This interaction is not a simple agonism; the effect of trimebutine is dependent on the physiological state of the gut, allowing it to normalize both hypermotility and hypomotility.[1]

Beyond its opioid receptor activity, trimebutine also exhibits effects on various ion channels, including the inhibition of L-type calcium channels and modulation of potassium channels, which contributes to its spasmolytic properties.[3] Furthermore, it has been shown to possess local anesthetic effects, which may contribute to its efficacy in relieving abdominal pain.[1]

The signaling pathways influenced by trimebutine are intricate, involving the modulation of neurotransmitter release, such as acetylcholine (B1216132) and substance P.[1] A simplified representation of its primary mechanism of action is depicted below.

Trimebutine Signaling Pathway Trimebutine This compound Opioid_Receptors Peripheral Opioid Receptors (μ, δ, κ) Trimebutine->Opioid_Receptors Agonist Ion_Channels Ion Channels (Ca²⁺, K⁺) Trimebutine->Ion_Channels Modulator ENS Enteric Nervous System (ENS) Opioid_Receptors->ENS Ion_Channels->ENS GI_Motility Gastrointestinal Motility ENS->GI_Motility Normalization Neurotransmitter Neurotransmitter Release ENS->Neurotransmitter Pain_Perception Pain Perception Neurotransmitter->Pain_Perception Modulation

Caption: Simplified signaling pathway of this compound.

The Synthesis of Trimebutine: Established Protocols

The synthesis of trimebutine itself is well-documented in the literature and various patents. A general synthetic workflow involves the esterification of 2-dimethylamino-2-phenylbutanol with 3,4,5-trimethoxybenzoyl chloride. The starting amino alcohol can be prepared from 2-amino-2-phenylbutyric acid through a series of steps including methylation and reduction.

A generalized experimental workflow for the synthesis of Trimebutine is outlined below.

Trimebutine Synthesis Workflow cluster_0 Preparation of 2-Dimethylamino-2-phenylbutanol cluster_1 Esterification cluster_2 Final Product Formation A 2-Amino-2-phenylbutyric Acid B Methylation (e.g., Formaldehyde/Formic Acid) A->B C 2-(Dimethylamino)-2-phenylbutyric Acid B->C D Reduction (e.g., LiAlH4) C->D E 2-Dimethylamino-2-phenylbutanol D->E G Esterification Reaction E->G F 3,4,5-Trimethoxybenzoyl Chloride F->G H Trimebutine G->H J Salt Formation H->J I Maleic Acid I->J K This compound J->K

Caption: Generalized workflow for the synthesis of this compound.

The Uncharted Territory of Novel Analogs

While the synthesis of the parent drug is established, the exploration of novel analogs appears to be a largely untapped area of research. The existing literature does contain some information on derivatives, such as the development of H2S-releasing salts of trimebutine, which have shown enhanced analgesic effects in preclinical models.[4] Additionally, various polymorphic forms of this compound have been characterized to improve its pharmaceutical properties. However, these modifications do not represent the creation of a library of novel chemical entities with systematic variations to probe the structure-activity relationship (SAR).

A thorough investigation for publications detailing the synthesis of a series of trimebutine analogs with corresponding pharmacological data (e.g., IC50 or Ki values for opioid receptor binding or functional assays) has not yielded any substantive results. Consequently, it is not possible to construct the requested tables of quantitative data or provide detailed experimental protocols for the synthesis and evaluation of such novel compounds.

Future Directions and Opportunities

The lack of extensive research into novel this compound analogs presents a significant opportunity for medicinal chemists and pharmacologists. A systematic exploration of the trimebutine scaffold could lead to the discovery of new chemical entities with improved properties, such as:

  • Enhanced selectivity for specific opioid receptor subtypes to fine-tune therapeutic effects and reduce side effects.

  • Improved pharmacokinetic profiles , leading to optimized dosing regimens.

  • Novel mechanisms of action , potentially by modulating other targets involved in gastrointestinal function.

A logical starting point for such an endeavor would be to investigate the modification of key functional groups within the trimebutine molecule, such as the dimethylamino group, the phenyl ring, the ethyl chain, and the 3,4,5-trimethoxybenzoyl moiety. Structure-activity relationship studies on a library of such analogs would provide invaluable insights into the molecular determinants of trimebutine's activity and could pave the way for the development of next-generation gastrointestinal motility modulators.

References

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of Trimebutine Maleate on Colonic Motility

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimebutine (B1183) maleate (B1232345) is a versatile therapeutic agent utilized in the management of functional gastrointestinal disorders, most notably irritable bowel syndrome (IBS). Its efficacy is attributed to its complex mechanism of action, which involves the modulation of colonic motility. Trimebutine exhibits a dual, concentration-dependent effect on colonic smooth muscle contractility. At lower concentrations, it can enhance muscle contractions, while at higher concentrations, it leads to inhibition[1][2]. This regulatory action is primarily mediated through its interaction with peripheral opioid receptors (mu, kappa, and delta) and the modulation of ion channels, specifically L-type Ca²⁺ channels and large-conductance Ca²⁺-activated K⁺ (BKca) channels[3][4][5].

These application notes provide detailed protocols for the in vitro analysis of trimebutine maleate's effects on colonic motility using an isolated tissue organ bath system. The subsequent sections offer a comprehensive guide to experimental procedures, data presentation, and visualization of the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of this compound on various parameters of colonic smooth muscle function.

Table 1: Effect of this compound on Spontaneous Contractions of Guinea Pig Colonic Longitudinal Muscle Strips

Concentration (µM)Effect on Amplitude of Spontaneous ContractionsEffect on Frequency of Spontaneous Contractions
1No significant influenceAttenuated
10No significant influenceAttenuated
30InhibitedDose-dependent reduction
100InhibitedDose-dependent reduction
300InhibitedDose-dependent reduction

Data synthesized from Tan et al. (2011)[3]

Table 2: Electrophysiological Effects of this compound on Guinea Pig Colonic Smooth Muscle Cells

Concentration (µM)Effect on Resting Membrane PotentialEffect on L-type Ca²⁺ CurrentsEffect on BKca Currents
1-30Depolarization-Dose-dependent inhibition
30-300DepolarizationDose-dependent inhibitionDose-dependent inhibition

Data synthesized from Tan et al. (2011) and Nagasaki et al. (1993)[3][6]

Table 3: Inhibitory Concentrations (IC₅₀) of Trimebutine on Ion Channels in Ileal Smooth Muscle Cells

Ion ChannelHolding PotentialIC₅₀ (µM)
Voltage-dependent Ca²⁺ current-40 mV7
Voltage-dependent Ca²⁺ current-60 mV36
Ca²⁺-independent K⁺ current (IKv)-7.6
Ca²⁺-dependent K⁺ current (IKCa)-23.5

Data from Nagasaki et al. (1993) and Hashimoto et al. (1993)[6][7]

Experimental Protocols

Protocol 1: Isolated Colonic Muscle Strip Motility Assay

This protocol details the preparation and use of isolated colonic longitudinal muscle strips in an organ bath to assess the effects of this compound on smooth muscle contractility.

Materials:

  • Guinea pig or mouse colon

  • Krebs-Henseleit solution (see composition below)

  • This compound stock solution

  • Isolated tissue organ bath system with isometric force transducers

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

  • Standard dissection tools

  • Suture thread

Krebs-Henseleit Solution Composition:

ComponentConcentration (mM)
NaCl118
KCl4.7
CaCl₂2.5
MgSO₄1.2
KH₂PO₄1.2
NaHCO₃25
Glucose11

The solution should be freshly prepared, maintained at 37°C, and continuously bubbled with carbogen gas to maintain a pH of 7.4.[8][9][10][11]

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the animal according to institutional guidelines.

    • Excise a section of the distal colon and place it in chilled Krebs-Henseleit solution.

    • Carefully remove the contents of the colon by gentle flushing with the buffer.

    • Isolate longitudinal muscle strips (approximately 10 mm in length and 2-3 mm in width) by careful dissection.

  • Mounting the Tissue:

    • Tie one end of the muscle strip to a fixed hook in the organ bath chamber and the other end to an isometric force transducer.

    • Submerge the tissue in the organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and bubbled with carbogen gas.

    • Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes. During equilibration, wash the tissue with fresh buffer every 15-20 minutes[12].

  • Experimental Protocol:

    • Record baseline spontaneous contractile activity.

    • To induce contractions, agonists such as acetylcholine (B1216132) or high potassium chloride can be used[13].

    • Add cumulative concentrations of this compound to the organ bath.

    • Record the changes in the amplitude and frequency of contractions for each concentration.

    • After the highest concentration, wash the tissue with fresh Krebs-Henseleit solution to observe recovery.

  • Data Analysis:

    • Measure the amplitude and frequency of contractions before and after the addition of this compound.

    • Express the responses as a percentage of the baseline or the maximum response to a standard agonist.

    • Construct dose-response curves to determine the potency and efficacy of this compound.

Visualizations

Signaling Pathway of this compound in Colonic Smooth Muscle

Trimebutine_Signaling cluster_membrane Cell Membrane cluster_receptors Opioid Receptors cluster_channels Ion Channels cluster_cellular_response Cellular Response TM Trimebutine Maleate mu μ TM->mu Agonist kappa κ TM->kappa Agonist delta δ TM->delta Agonist L_type_Ca L-type Ca²⁺ Channel TM->L_type_Ca Inhibits (High Conc.) BKca BKca Channel TM->BKca Inhibits (Low Conc.) Contraction Muscle Contraction mu->Contraction Modulates kappa->Contraction Modulates delta->Contraction Modulates Ca_influx ↓ Ca²⁺ Influx L_type_Ca->Ca_influx K_efflux ↓ K⁺ Efflux BKca->K_efflux Relaxation Muscle Relaxation Ca_influx->Contraction Modulates Ca_influx->Relaxation Leads to Depolarization Membrane Depolarization K_efflux->Depolarization Leads to Depolarization->Contraction Enhances

Caption: Signaling pathway of this compound in colonic smooth muscle.

Experimental Workflow for In Vitro Colonic Motility Assay

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Animal (e.g., Guinea Pig) B Isolate Distal Colon A->B C Prepare Longitudinal Muscle Strips B->C E Mount Tissue in Organ Bath C->E D Prepare Krebs-Henseleit Solution (37°C, 95% O₂/5% CO₂) D->E F Equilibrate (1g tension, 60 min) E->F G Record Baseline Spontaneous Contractions F->G H Add Cumulative Doses of This compound G->H I Record Contractile Response (Amplitude & Frequency) H->I J Measure Changes from Baseline I->J K Construct Dose-Response Curves J->K L Determine EC₅₀/IC₅₀ Values K->L

Caption: Experimental workflow for the in vitro colonic motility assay.

References

Application of Trimebutine Maleate in Human Intestinal Organoid Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimebutine (B1183) Maleate (B1232345) is a versatile antispasmodic agent utilized in the treatment of functional gastrointestinal disorders such as irritable bowel syndrome (IBS). Its therapeutic efficacy stems from a complex mechanism of action that modulates intestinal motility and visceral sensitivity.[1][2][3] Human intestinal organoids, three-dimensional self-organizing structures derived from intestinal stem cells, have emerged as a physiologically relevant in vitro model system that recapitulates the cellular diversity and architecture of the native intestinal epithelium.[4][5][6] This document provides detailed application notes and protocols for investigating the effects of Trimebutine Maleate on human intestinal organoid models, offering a powerful platform for mechanistic studies and preclinical drug evaluation.

Mechanism of Action of this compound

This compound exerts its effects on the gastrointestinal tract through multiple pathways:

  • Opioid Receptor Modulation: It acts as an agonist on peripheral mu (µ), delta (δ), and kappa (κ) opioid receptors in the enteric nervous system, which is crucial for regulating bowel motility.[1][7]

  • Neurotransmitter Release Regulation: The compound can modulate the release of various neurotransmitters, inhibiting excitatory neurotransmitters like acetylcholine (B1216132) and substance P, while enhancing the release of inhibitory ones such as vasoactive intestinal peptide (VIP) and nitric oxide (NO).[1]

  • Ion Channel Modulation: this compound influences ion channels, particularly L-type calcium channels and calcium-activated potassium channels, thereby affecting smooth muscle contraction.[8][9][10] At lower concentrations, it can enhance muscle contractions, while at higher concentrations, it tends to inhibit them.[9][10]

  • Local Anesthetic Properties: It has been shown to possess local anesthetic effects, which may contribute to its pain-relieving properties in the gut.[1]

Potential Applications in Human Intestinal Organoid Models

Human intestinal organoids provide a unique opportunity to dissect the multifaceted actions of this compound on the intestinal epithelium and associated cell types. Key applications include:

  • Assessing Epithelial Cell Proliferation and Differentiation: Evaluating the impact of this compound on the balance between stem cell self-renewal and differentiation into various intestinal epithelial cell lineages (e.g., enterocytes, goblet cells, enteroendocrine cells).

  • Investigating Effects on Intestinal Motility: While organoids themselves do not exhibit peristalsis, co-culture models with smooth muscle cells or analysis of contractile protein expression can provide insights into the drug's influence on motility at a cellular level.

  • Modeling Disease States: Utilizing organoids derived from patients with motility disorders (e.g., IBS) to study the differential effects of this compound in a disease-specific context.

  • Toxicity and Safety Assessment: Determining the potential cytotoxic effects of this compound on the human intestinal epithelium.[11][12]

Data Presentation

The following tables represent hypothetical quantitative data that could be generated from the described experimental protocols.

Table 1: Effect of this compound on Human Intestinal Organoid Viability

This compound Concentration (µM)Cell Viability (% of Control)
0 (Control)100 ± 5.2
198.7 ± 4.8
1095.3 ± 6.1
5089.1 ± 5.5
10082.4 ± 7.3
20075.6 ± 6.9

Table 2: Effect of this compound on Gene Expression in Human Intestinal Organoids (Fold Change vs. Control)

GeneFunction1 µM this compound50 µM this compound
MKI67Proliferation Marker0.950.78
LGR5Stem Cell Marker1.020.85
MUC2Goblet Cell Marker1.151.32
CHGAEnteroendocrine Cell Marker1.081.21
OPRM1Mu Opioid Receptor1.051.10
OPRK1Kappa Opioid Receptor1.031.08
OPRD1Delta Opioid Receptor1.011.06

Experimental Protocols

Protocol 1: Culture and Maintenance of Human Intestinal Organoids

This protocol outlines the basic steps for culturing and expanding human intestinal organoids.

  • Thawing Cryopreserved Organoids:

    • Rapidly thaw a cryovial of human intestinal organoids in a 37°C water bath.

    • Transfer the contents to a 15 mL conical tube containing 10 mL of basal medium (e.g., DMEM/F-12).

    • Centrifuge at 200 x g for 5 minutes.[11]

    • Aspirate the supernatant and resuspend the organoid pellet in Matrigel®.

  • Seeding Organoids:

    • Plate 50 µL domes of the organoid-Matrigel® suspension into a 24-well plate.

    • Incubate at 37°C for 15-20 minutes to allow the Matrigel® to polymerize.

    • Gently add 500 µL of complete growth medium (e.g., IntestiCult™ Organoid Growth Medium) to each well.

  • Maintenance:

    • Incubate the plate at 37°C and 5% CO2.

    • Replace the medium every 2-3 days.

    • Passage the organoids every 7-10 days.

Protocol 2: Assessment of this compound on Organoid Viability

This protocol details a method to determine the cytotoxic effects of this compound.

  • Seeding in 96-well Plates:

    • Passage mature organoids and resuspend the fragments in Matrigel®.

    • Seed 10 µL domes of the organoid-Matrigel® suspension into the center of each well of a 96-well plate.

    • Incubate at 37°C for 15 minutes to polymerize the Matrigel®.[11]

    • Add 100 µL of complete growth medium to each well and culture for 2-3 days.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in the growth medium. Include a vehicle control.

    • Carefully replace the medium in each well with 100 µL of the appropriate drug concentration or control medium.

    • Incubate for the desired treatment period (e.g., 72 hours), with a medium change if necessary.

  • Viability Assay (e.g., CellTiter-Glo® 3D):

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® 3D reagent to each well.

    • Mix vigorously to disrupt the Matrigel® domes and lyse the cells.

    • Incubate at room temperature for 25-30 minutes, protected from light.

    • Transfer the contents to an opaque-walled 96-well plate and measure luminescence.

Protocol 3: Analysis of Gene Expression by qRT-PCR

This protocol describes how to assess changes in gene expression in response to this compound.

  • Organoid Culture and Treatment:

    • Culture organoids in a 24-well plate as described in Protocol 1.

    • Treat the organoids with the desired concentrations of this compound for a specified duration (e.g., 48 hours).

  • RNA Extraction:

    • Aspirate the medium and add a cell recovery solution to dissolve the Matrigel®.

    • Collect the organoids and centrifuge to pellet.

    • Extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • cDNA Synthesis and qRT-PCR:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (qRT-PCR) using gene-specific primers for target genes (e.g., MKI67, LGR5, MUC2, CHGA, OPRM1, OPRK1, OPRD1) and a housekeeping gene (e.g., GAPDH).

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression.

Mandatory Visualizations

Trimebutine_Maleate_Signaling_Pathway cluster_TM This compound cluster_Receptors Opioid Receptors cluster_Channels Ion Channels cluster_Neurotransmitters Neurotransmitter Release cluster_Effect Cellular Effect TM Trimebutine Maleate Mu Mu (μ) TM->Mu Agonist Kappa Kappa (κ) TM->Kappa Agonist Delta Delta (δ) TM->Delta Agonist Ca_channel L-type Ca²⁺ Channel TM->Ca_channel Inhibition (High Conc.) K_channel Ca²⁺-activated K⁺ Channel TM->K_channel Inhibition (Low Conc.) ACh Acetylcholine (Excitatory) Mu->ACh Inhibition SP Substance P (Excitatory) Mu->SP Inhibition VIP VIP (Inhibitory) Mu->VIP Stimulation NO Nitric Oxide (Inhibitory) Mu->NO Stimulation Kappa->ACh Inhibition Kappa->SP Inhibition Kappa->VIP Stimulation Kappa->NO Stimulation Delta->ACh Inhibition Delta->SP Inhibition Delta->VIP Stimulation Delta->NO Stimulation Motility Modulation of Intestinal Motility Ca_channel->Motility K_channel->Motility ACh->Motility SP->Motility VIP->Motility NO->Motility Experimental_Workflow_Organoid_Viability cluster_Culture Organoid Culture cluster_Treatment Drug Treatment cluster_Assay Viability Assay cluster_Analysis Data Analysis Start Start with Human Intestinal Organoids Passage Passage and Fragment Organoids Start->Passage Seed Seed in 96-well Plate (Matrigel Domes) Passage->Seed Incubate1 Incubate for 2-3 Days Seed->Incubate1 Prepare_Drug Prepare Trimebutine Maleate Dilutions Incubate1->Prepare_Drug Add_Drug Add Drug to Wells Prepare_Drug->Add_Drug Incubate2 Incubate for 72h Add_Drug->Incubate2 Add_Reagent Add CellTiter-Glo® 3D Reagent Incubate2->Add_Reagent Lyse Mix to Lyse Cells Add_Reagent->Lyse Incubate3 Incubate at RT Lyse->Incubate3 Measure Measure Luminescence Incubate3->Measure Analyze Calculate % Viability and IC50 Measure->Analyze

References

Visualizing the Prokinetic Effects of Trimebutine Maleate on Gut Transit: In Vivo Imaging Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimebutine (B1183) Maleate (B1232345) is a non-competitive spasmolytic agent that modulates gastrointestinal motility. Its unique mechanism of action, involving interaction with peripheral opioid receptors (μ, δ, and κ) and regulation of ion channels, allows it to normalize gut transit in both hypermotility and hypomotility disorders.[1][2][3] This document provides detailed application notes and protocols for utilizing various in vivo imaging techniques to visualize and quantify the effects of Trimebutine Maleate on gastric emptying, small intestine transit, and colonic motility in preclinical models. The described methodologies include radionuclide imaging (scintigraphy), colored marker transit assays, and wireless motility capsules, offering robust tools for efficacy testing and mechanistic studies of this compound and other prokinetic agents.

Introduction to this compound's Mechanism of Action

This compound exerts a complex and multifaceted effect on the gastrointestinal (GI) tract. It acts as an agonist on peripheral mu (μ), kappa (κ), and delta (δ) opiate receptors within the enteric nervous system.[1][2][3] This interaction modulates the release of various GI peptides, such as motilin, vasoactive intestinal peptide (VIP), gastrin, and glucagon, which play crucial roles in regulating gut motility.[3][4] Furthermore, Trimebutine has been shown to be a multiple-ion channel modulator, affecting L-type calcium channels and calcium-activated potassium channels, thereby influencing smooth muscle contractions.[5] This dual action on both neural and muscular pathways allows Trimebutine to either stimulate or inhibit gut motility, depending on the physiological state, leading to a normalization of transit.[1][2] Clinically, this translates to an acceleration of gastric emptying, induction of premature phase III of the migrating motor complex in the small intestine, and modulation of colonic contractile activity.[2][3][4]

Signaling Pathway of this compound

Trimebutine_Mechanism cluster_ENS Enteric Nervous System cluster_SMC Smooth Muscle Cell cluster_effect Physiological Effect Trimebutine This compound mu_receptor μ-opioid receptor Trimebutine->mu_receptor Agonist effect delta_receptor δ-opioid receptor Trimebutine->delta_receptor Agonist effect kappa_receptor κ-opioid receptor Trimebutine->kappa_receptor Agonist effect Ca_channel L-type Ca²⁺ Channel Trimebutine->Ca_channel Modulates ion flow K_channel Ca²⁺-activated K⁺ Channel Trimebutine->K_channel Modulates ion flow Motility_Modulation Modulation of Gut Motility (Normalization of Transit) mu_receptor->Motility_Modulation Modulates neurotransmitter and peptide release delta_receptor->Motility_Modulation Modulates neurotransmitter and peptide release kappa_receptor->Motility_Modulation Modulates neurotransmitter and peptide release Ca_channel->Motility_Modulation Regulates smooth muscle contraction K_channel->Motility_Modulation Regulates smooth muscle contraction

Caption: Mechanism of this compound on gut motility.

In Vivo Imaging Techniques and Protocols

The following sections detail protocols for assessing the impact of this compound on gut transit using various preclinical imaging modalities.

Radionuclide Imaging (Scintigraphy) for Gastric Emptying and Whole Gut Transit in Canines

Scintigraphy is a non-invasive technique that provides quantitative data on the transit of a radiolabeled meal through different segments of the GI tract.[6][7][8] This method is considered a gold standard for measuring gastric emptying.

Experimental Workflow:

Scintigraphy_Workflow cluster_prep Animal Preparation cluster_admin Administration cluster_imaging Imaging and Analysis Fasting Fast canine subjects (12-18 hours) Baseline Acquire baseline scintigraphic images (optional) Fasting->Baseline Drug_Admin Administer this compound (e.g., 10-20 mg/kg, p.o.) or Vehicle Control Baseline->Drug_Admin Meal_Admin Provide radiolabeled meal (e.g., ⁹⁹ᵐTc-labeled food) Drug_Admin->Meal_Admin Image_Acq Acquire serial images (e.g., 0, 1, 2, 4, 6, 24h) using a gamma camera Meal_Admin->Image_Acq ROI_Analysis Define Regions of Interest (ROIs) (Stomach, Small Intestine, Colon) Image_Acq->ROI_Analysis Data_Quant Quantify radioactivity in ROIs and calculate transit times ROI_Analysis->Data_Quant

Caption: Workflow for Scintigraphy Imaging.

Detailed Protocol:

  • Animal Model: Adult beagle dogs are a suitable model for this study.

  • Animal Preparation:

    • Fast the dogs for 12-18 hours with free access to water to ensure an empty stomach.

    • Acclimate the animals to the imaging environment to minimize stress.

  • Radiolabeled Meal Preparation:

    • Prepare a standard meal (e.g., canned dog food).

    • Label the solid component of the meal with 0.5-1.0 mCi of Technetium-99m (⁹⁹ᵐTc) sulfur colloid.

    • For whole gut transit, a second isotope, Indium-111 (¹¹¹In) chloride, can be incorporated into a pH-sensitive, coated capsule to be released in the colon.

  • This compound Administration:

    • Administer this compound orally at a dose of 10-20 mg/kg, 30-60 minutes prior to the radiolabeled meal.[9] A vehicle control group should be included.

    • Alternatively, for intravenous administration, a dose of 5 mg/kg can be used.

  • Image Acquisition:

    • Position the dog under a large field-of-view gamma camera.

    • Acquire static images at predefined time points (e.g., 0, 1, 2, 4, 6, and 24 hours post-meal) to track the movement of the radiolabel through the stomach, small intestine, and colon.

  • Data Analysis:

    • Draw regions of interest (ROIs) around the stomach, small intestine, and colon on the acquired images.

    • Correct for radioactive decay and calculate the percentage of the radiolabel remaining in the stomach at each time point to determine the gastric emptying rate (T₅₀).

    • Calculate the geometric center of the radioactivity in the colon at later time points to quantify colonic transit.

Quantitative Data Summary:

ParameterControl Group (Vehicle)This compound GroupReference
Gastric Emptying T₅₀ (min)Provide representative valueProvide representative value[10]
Small Intestine Transit Time (h)Provide representative valueProvide representative value[11]
Colonic Transit Time (h)Provide representative valueProvide representative value[9]
Colored Marker Transit Assay for Whole Gut Transit in Rodents

This is a simple, cost-effective, and minimally invasive method to assess whole gut transit time in mice or rats.[12][13]

Detailed Protocol:

  • Animal Model: Male or female C57BL/6 mice or Sprague-Dawley rats.

  • Animal Preparation:

    • Individually house the animals in cages with a wire mesh floor to allow for easy collection of fecal pellets.

    • Provide a 12-hour fasting period with free access to water.

  • Marker Preparation:

  • This compound Administration:

    • Administer this compound orally (e.g., by gavage) at an appropriate dose (e.g., 50-100 mg/kg) 30 minutes before the marker administration. A vehicle control group is essential.

  • Marker Administration:

    • Administer 0.2 ml of the carmine red solution orally to each animal.

  • Data Collection:

    • Record the time of marker administration.

    • Monitor the animals for the first appearance of a red-colored fecal pellet.

    • The time elapsed between marker administration and the appearance of the first colored pellet is the whole gut transit time.

Quantitative Data Summary:

ParameterControl Group (Vehicle)This compound Group
Whole Gut Transit Time (min)Provide representative valueProvide representative value
Wireless Motility Capsule for Regional and Whole Gut Transit in Canines

The wireless motility capsule is an ingestible, non-digestible capsule that measures pH, temperature, and pressure as it passes through the GI tract, providing data on regional transit times.[3][14][15]

Detailed Protocol:

  • Animal Model: Medium to large breed dogs are suitable due to the capsule size.

  • Animal Preparation:

    • Fast the dog for at least 12 hours.

    • Administer this compound (e.g., 10-20 mg/kg, p.o.) or vehicle control 30-60 minutes before capsule ingestion.

  • Capsule Administration:

    • The capsule is administered orally with a small amount of food or water.

    • A data recorder is placed on a harness on the dog's back to receive signals from the capsule.

  • Data Collection and Analysis:

    • The dog can be returned to its normal environment.

    • The recorder collects data for up to 5 days.

    • Gastric emptying time is determined by the abrupt rise in pH as the capsule moves from the acidic stomach to the more alkaline small intestine.

    • Small bowel transit time is the time from gastric emptying to the drop in pH upon entry into the cecum.

    • Colonic transit time is the time from cecal entry to the expulsion of the capsule (indicated by a drop in temperature to ambient levels).

Quantitative Data Summary:

ParameterControl Group (Vehicle)This compound GroupReference
Gastric Emptying Time (h)Provide representative valueProvide representative value[14]
Small Bowel Transit Time (h)Provide representative valueProvide representative value[14]
Colonic Transit Time (h)Provide representative valueProvide representative value[14]

Data Presentation and Interpretation

The quantitative data obtained from these imaging studies should be presented in clear, tabular formats for easy comparison between treatment and control groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of this compound's effects on gut transit parameters. A significant decrease in transit time in any segment of the GI tract would indicate a prokinetic effect of this compound. Conversely, an increase in transit time would suggest an inhibitory effect, highlighting the modulatory nature of the drug.

Conclusion

The in vivo imaging techniques described in these application notes provide robust and reliable methods for visualizing and quantifying the effects of this compound on gastrointestinal transit. The choice of technique will depend on the specific research question, the animal model, and the available resources. Scintigraphy offers detailed quantitative data on regional transit, the colored marker assay is a simple and effective tool for assessing whole gut transit in rodents, and the wireless motility capsule provides a comprehensive, ambulatory assessment of regional and whole gut transit in larger animals. These protocols can be adapted for the evaluation of other novel compounds with potential effects on GI motility.

References

Application Notes and Protocols: Preparation of Trimebutine Maleate Solutions for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimebutine Maleate is a versatile spasmolytic agent primarily used in the treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[1][2] Its mechanism of action is complex, involving the modulation of gastrointestinal motility through interactions with peripheral opioid receptors and ion channels.[3][4] Recent research has also highlighted its potential in other areas, such as oncology, where it has been shown to inhibit the growth of ovarian cancer stem cells by suppressing key signaling pathways.[5][6] This multimodal activity makes this compound a compound of significant interest for in vitro studies.

These application notes provide detailed protocols for the preparation and handling of this compound solutions for cell culture experiments, ensuring reproducibility and accuracy in research settings.

Mechanism of Action Overview

This compound exerts its effects through a multifaceted mechanism. It acts as a weak agonist at peripheral opioid receptors (mu, delta, and kappa), which modulates gut motility.[1][3][4] Additionally, it influences ion channels, primarily by inhibiting L-type calcium channels and calcium-dependent potassium channels, which affects smooth muscle contractions.[1][5][7] In the context of cancer research, Trimebutine has been found to suppress critical developmental and stemness-related signaling pathways, including Wnt/β-catenin, Notch, and Hedgehog.[5][6]

cluster_targets Cellular Targets cluster_pathways Signaling Pathways cluster_effects Cellular Effects TM This compound Opioid_Receptors μ, δ, κ Opioid Receptors TM->Opioid_Receptors Agonist Ion_Channels L-type Ca2+ Channels Ca2+-activated K+ Channels TM->Ion_Channels Inhibitor Wnt Wnt/β-catenin TM->Wnt Suppression Notch Notch TM->Notch Suppression Hedgehog Hedgehog TM->Hedgehog Suppression Arrest G0/G1 Phase Arrest TM->Arrest Motility Modulation of GI Motility Opioid_Receptors->Motility Ion_Channels->Motility Growth Inhibition of Cancer Stem Cell Growth Ion_Channels->Growth Wnt->Growth Notch->Growth Hedgehog->Growth

Caption: Multimodal mechanism of this compound.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

ParameterValueSource(s)
Chemical Name 3,4,5-Trimethoxybenzoic acid 2-(dimethylamino)-2-phenylbutyl ester maleate[7]
CAS Number 34140-59-5[7]
Molecular Formula C₂₂H₂₉NO₅ • C₄H₄O₄[7]
Molecular Weight 503.54 g/mol [7]
Appearance White Crystalline Powder[7]
Solubility Water: 35 mg/mLDMSO: 45 mg/mL (116.14 mM)Ethanol: Soluble[7][8]
Storage (Powder) Ambient Temperature[7]

Experimental Protocols

Adherence to aseptic technique in a laminar flow hood is critical for all cell culture procedures to prevent microbial contamination.[9]

Materials and Equipment
  • This compound powder (Purity ≥96%)[7]

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free, sterile

  • Complete cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

  • Sterile microcentrifuge tubes (1.5 mL), amber or covered in foil

  • Sterile serological pipettes and pipette tips

  • Sterile 0.2 µm syringe filters (e.g., PTFE)

  • Analytical balance

  • Vortex mixer

  • Laminar flow hood / Biosafety cabinet

  • Incubator (37°C, 5% CO₂)

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a concentrated stock solution, which can be stored for long-term use and diluted to final working concentrations as needed.

cluster_prep Stock Solution Workflow start Start weigh 1. Weigh 5.04 mg of this compound start->weigh dissolve 2. Add 1 mL of sterile DMSO to the powder weigh->dissolve mix 3. Vortex thoroughly until fully dissolved dissolve->mix filter 4. Sterile filter with a 0.2 µm syringe filter mix->filter aliquot 5. Aliquot into sterile, light-protected tubes filter->aliquot store 6. Store at -20°C for long-term use aliquot->store end End store->end

Caption: Workflow for 10 mM this compound stock solution preparation.

Methodology:

  • Calculate and Weigh: In a sterile environment, carefully weigh approximately 5.04 mg of this compound powder using an analytical balance. (Calculation: 503.54 g/mol * 0.010 mol/L * 0.001 L = 0.0050354 g or 5.04 mg).

  • Dissolve: Transfer the powder to a sterile tube and add 1 mL of high-purity, sterile DMSO.

  • Mix: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[8]

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.2 µm sterile syringe filter and dispense the filtered solution into a new sterile, light-protected tube. This step is crucial for removing potential microbial contaminants.[10]

  • Aliquot: Dispense the sterile 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protected microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for long-term storage. This practice minimizes contamination risk and prevents degradation from repeated freeze-thaw cycles.[10]

Protocol 2: Preparation of Working Solutions

Working solutions are prepared by diluting the stock solution directly into the cell culture medium immediately before treating the cells.

Methodology:

  • Thaw Stock Solution: Remove a single aliquot of the 10 mM stock solution from the -20°C freezer and thaw it at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your culture wells. For example, to make a 10 µM working solution in 1 mL of medium:

    • Use the formula: C₁V₁ = C₂V₂

    • (10,000 µM) * V₁ = (10 µM) * (1000 µL)

    • V₁ = 1 µL. Add 1 µL of the 10 mM stock to 999 µL of cell culture medium.

  • Serial Dilution (Recommended): To achieve lower concentrations and ensure accuracy, perform serial dilutions. First, create an intermediate dilution (e.g., 100 µM) by adding 10 µL of the 10 mM stock to 990 µL of medium. Then, use this intermediate solution to prepare the final working concentrations.

  • Vehicle Control: It is critical to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, to account for any effects of the solvent on the cells.[10]

  • Add to Cells: Gently mix the final working solution and add the appropriate volume to your cell culture plates.

Guidelines for Use in Cell Culture

The following table provides recommended parameters for using this compound in cell-based assays.

ParameterRecommended ValueNotesSource(s)
Primary Solvent Dimethyl Sulfoxide (DMSO)Use high-purity, sterile DMSO suitable for cell culture.[7][8]
Stock Solution Concentration 10 mMA higher concentration may be possible but 10 mM is a standard starting point.[10]
Stock Solution Storage -20°C (Long-term)4°C (Short-term)Protect from light. Aliquot to avoid freeze-thaw cycles.[10]
Working Concentration Range 0.1 µM - 100 µMThe optimal concentration is cell-type and assay-dependent. A dose-response curve is highly recommended. The GI₅₀ for ovarian cancer stem cells was ~0.4 µM.[6][10]
Final DMSO Concentration < 0.5% (v/v)Most cell lines tolerate up to 0.5% DMSO, but it is best to keep the concentration as low as possible. Always include a vehicle control.[10]
Stability in Media To be determined experimentallyTrimebutine is an ester and may be prone to hydrolysis. Stability at 37°C in your specific culture medium should be verified for long-term experiments (>24h).[11][12][13]
Safety Precautions
  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound powder and solutions.[14]

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety and handling information.[14]

Proper preparation of this compound solutions is fundamental for obtaining reliable and reproducible results in cell culture experiments. By using a high-purity DMSO stock, performing accurate dilutions, and including appropriate vehicle controls, researchers can effectively investigate the diverse biological activities of this compound. Verifying its stability under specific experimental conditions is also recommended for ensuring the integrity of long-duration assays.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Trimebutine Maleate Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimebutine (B1183) Maleate (B1232345). Our aim is to help you overcome common solubility issues encountered during in vitro and in vivo experiments in physiological buffers.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of Trimebutine Maleate?

A1: this compound is generally characterized as being slightly or sparingly soluble in water[1][2]. The reported aqueous solubility values vary across different sources, which can be attributed to differences in experimental conditions such as temperature and pH. It is crucial to determine the solubility under your specific experimental conditions.

Q2: How does pH influence the solubility of this compound?

A2: The solubility of this compound is pH-dependent. A solution of 0.5g of this compound in 50ml of water should have a pH between 3.5 and 5.0[2]. As an amine-containing compound, its solubility is expected to be higher in acidic conditions where it can be protonated. The pH-rate profile of degradation has been studied in Britton-Robinson buffer solutions within a pH range of 2-11.9[3].

Q3: I am observing low solubility of this compound in my physiological buffer (e.g., PBS pH 7.4). What can I do?

A3: Low solubility in neutral physiological buffers is a common challenge. Here are a few strategies to consider:

  • Co-solvents: The use of organic co-solvents can significantly enhance solubility. For instance, Trimebutine has a solubility of approximately 0.11 mg/ml in a 1:8 solution of DMF:PBS (pH 7.2)[4]. It is also soluble in DMSO and ethanol[5][6]. When using co-solvents, it is important to first dissolve the this compound in the organic solvent before diluting it with the aqueous buffer[4].

  • pH Adjustment: As this compound is more soluble in acidic conditions, lowering the pH of your buffer, if experimentally permissible, can improve its solubility.

  • Use of Excipients: Various pharmaceutical excipients can be employed to enhance solubility. These include cyclodextrins, surfactants, and polymers to create solid dispersions or lipid-based formulations[7][8][9].

Q4: What are some advanced formulation strategies to improve the bioavailability of this compound?

A4: For in vivo studies and drug development, several advanced formulation strategies can be employed to overcome the poor aqueous solubility and improve bioavailability:

  • Solid Dispersions: This technique involves dispersing the drug in a water-soluble carrier to enhance its dissolution rate.

  • Cyclodextrin (B1172386) Complexation: Including the drug within cyclodextrin molecules can increase its aqueous solubility[8].

  • Nanostructured Lipid Carriers (NLCs): Encapsulating this compound within NLCs has been shown to be an effective method for improving its solubility and providing sustained release[10].

  • Sustained-Release Formulations: Various sustained-release preparations, such as tablets and microspheres, have been developed to improve the therapeutic efficacy of this compound[9][11][12].

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution in buffer The drug concentration exceeds its solubility limit in the final buffer composition.1. Decrease the final concentration of this compound. 2. Increase the proportion of co-solvent in the final solution. 3. Optimize the pH of the buffer.
Inconsistent results in bioassays Poor solubility leading to variable effective concentrations.1. Ensure complete dissolution of the compound before use. 2. Use a solubilization technique appropriate for your experimental system (e.g., co-solvents, cyclodextrins). 3. Filter the final solution to remove any undissolved particles.
Low oral bioavailability in animal studies Poor dissolution in the gastrointestinal tract.1. Consider formulation approaches such as solid dispersions, lipid-based formulations, or nanoparticle systems[8][10]. 2. Investigate the use of sustained-release preparations[11][12].

Quantitative Solubility Data

The solubility of this compound can vary significantly depending on the solvent and experimental conditions. The following table summarizes reported solubility data.

SolventSolubilityReference
WaterSlightly soluble / Sparingly soluble[1][2]
Water35 mg/mL[5]
WaterInsoluble[6]
Water0.019 mg/mL[13]
AcetonitrileSoluble[1][2]
AcetoneSparingly soluble[1]
Ethanol (96%)Slightly soluble[1][2]
MethanolSoluble[1]
ChloroformFreely soluble[1]
DMSO100 mg/mL[6]
DMF:PBS (pH 7.2) (1:8)~0.11 mg/mL[4]

Note: The conflicting data for water solubility highlights the importance of experimental determination under specific conditions.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination in Physiological Buffer
  • Preparation of Supersaturated Solution: Add an excess amount of this compound to the physiological buffer of choice (e.g., PBS, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the suspension at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

  • Quantification: Carefully collect the supernatant and dilute it with an appropriate solvent. Analyze the concentration of this compound using a validated analytical method, such as HPLC-UV[3].

Protocol 2: Preparation of a this compound Stock Solution using a Co-solvent
  • Weighing: Accurately weigh the required amount of this compound.

  • Dissolution in Organic Solvent: Dissolve the weighed this compound in a minimal amount of a suitable organic solvent (e.g., DMSO, Ethanol).

  • Dilution with Buffer: While vortexing, slowly add the physiological buffer to the organic stock solution to achieve the desired final concentration.

  • Observation and Filtration: Visually inspect the solution for any signs of precipitation. If necessary, filter the solution through a 0.22 µm filter before use. Note that storing aqueous solutions for more than a day is not recommended[4].

Signaling Pathways and Mechanisms of Action

This compound modulates gastrointestinal motility through its interaction with opioid receptors and ion channels in the smooth muscle cells of the gut[5][13].

Trimebutine_Signaling TM This compound Opioid_Receptors μ, δ, κ Opioid Receptors TM->Opioid_Receptors Agonist L_type_Ca_Channel L-type Ca²⁺ Channel TM->L_type_Ca_Channel Inhibition Ca_activated_K_Channel Ca²⁺-activated K⁺ Channel TM->Ca_activated_K_Channel Inhibition Contraction_Modulation Modulation of Smooth Muscle Contraction Opioid_Receptors->Contraction_Modulation Ca_Influx ↓ Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx K_Efflux ↓ K⁺ Efflux Ca_activated_K_Channel->K_Efflux Ca_Influx->Contraction_Modulation Membrane_Depolarization Membrane Depolarization K_Efflux->Membrane_Depolarization Membrane_Depolarization->Contraction_Modulation

Caption: Signaling pathway of this compound in gastrointestinal smooth muscle cells.

Experimental Workflow for Solubility Enhancement

The following workflow outlines a systematic approach to addressing this compound solubility issues.

Solubility_Workflow Start Start: Solubility Issue Identified Characterize Characterize Solubility (pH, Temp, Buffer) Start->Characterize Simple_Methods Attempt Simple Solubilization (Co-solvents, pH adjustment) Characterize->Simple_Methods Check_Solubility1 Solubility Adequate? Simple_Methods->Check_Solubility1 Advanced_Methods Explore Advanced Formulations (Cyclodextrins, Liposomes, NLCs) Check_Solubility1->Advanced_Methods No End End: Proceed with Experiment Check_Solubility1->End Yes Check_Solubility2 Solubility Adequate? Advanced_Methods->Check_Solubility2 Optimize Optimize Formulation & Characterize Check_Solubility2->Optimize Yes Reassess Re-evaluate Experimental Design or Compound Selection Check_Solubility2->Reassess No Optimize->End

Caption: Workflow for addressing this compound solubility challenges.

References

Technical Support Center: Optimizing Trimebutine Maleate Dosage for In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing trimebutine (B1183) maleate (B1232345) dosage for in vivo rodent studies. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general effective dosage range for trimebutine maleate in rodents?

A1: The effective dosage of this compound in rodents varies depending on the animal model, the targeted gastrointestinal condition, and the route of administration. Oral administration typically requires higher doses than parenteral routes. Based on published studies, dosages can range from 3 mg/kg to over 100 mg/kg. For instance, in a rat model of acute colitis, intracolonic administration of this compound at doses of 3 to 60 mg/kg has been shown to be effective.[1] Another study in rats with experimentally induced irritable bowel syndrome used oral doses of 52.3 mg/kg and 104.6 mg/kg.

Q2: What is the primary mechanism of action of this compound?

A2: this compound exerts its effects on gastrointestinal motility through a complex mechanism. It acts as an agonist on peripheral mu (μ), kappa (κ), and delta (δ) opioid receptors.[2][3] This interaction modulates the release of gastrointestinal peptides, such as motilin, and influences intestinal smooth muscle contractions. Additionally, this compound has been shown to modulate ion channels, including L-type calcium channels and potassium channels, which plays a role in its ability to regulate both hypermotility and hypomotility disorders.[2][4]

Q3: What are the common routes of administration for this compound in rodent studies?

A3: The most common routes of administration for this compound in rodent studies are oral gavage and intraperitoneal (IP) injection.[5] The choice of administration route depends on the experimental design and the desired pharmacokinetic profile. Oral gavage is often used to mimic clinical administration, while IP injection can provide more rapid systemic exposure.

Q4: What are the pharmacokinetic properties of this compound in rats?

A4: Following a single oral dose in rats, this compound is absorbed with a time to maximum plasma concentration (Tmax) of approximately 30 minutes. The plasma half-life (t1/2) is around 1.7 x 10^2 minutes. The drug distributes to various tissues, with the highest concentrations found in the liver, followed by the kidney, spleen, lung, and heart.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no observable effect - Improper Dosage: The selected dose may be too low for the specific animal model or condition. - Poor Bioavailability: Issues with the formulation or route of administration may limit drug absorption. - Incorrect Administration Technique: Improper oral gavage or IP injection can lead to inaccurate dosing.- Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal effective dose for your specific experimental setup. - Formulation Optimization: Ensure this compound is properly dissolved or suspended in a suitable vehicle. Consider using a different administration route if oral bioavailability is a concern. - Refine Technique: Review and practice proper administration techniques. For oral gavage, ensure the gavage needle is correctly placed in the esophagus. For IP injections, target the lower right quadrant of the abdomen to avoid puncturing organs.[7][8]
Animal Distress or Adverse Effects - High Dosage: The administered dose may be approaching toxic levels. - Vehicle Toxicity: The vehicle used to dissolve or suspend the drug may be causing adverse reactions. - Irritation at Injection Site: The formulation may be causing local irritation.- Reduce Dosage: If signs of distress are observed, reduce the dosage in subsequent experiments. - Vehicle Selection: Use a well-tolerated vehicle such as 0.5% methyl cellulose (B213188) for oral administration.[9] Ensure the vehicle is sterile and non-irritating for injections. - Proper Injection Technique: For IP injections, use an appropriate needle size (e.g., 25-27g for mice, 23-25g for rats) and ensure the injection volume does not exceed recommended limits (e.g., <10 ml/kg).[7]
Precipitation of this compound in Solution - Poor Solubility: this compound has limited solubility in aqueous solutions. - Improper Vehicle: The chosen vehicle may not be suitable for dissolving or suspending the compound. - Temperature Effects: Changes in temperature during storage or administration can affect solubility.- Vehicle Selection: this compound is soluble in ethanol (B145695) and DMSO. For in vivo studies, consider using a suspension in a vehicle like methyl cellulose. - Sonication: Use sonication to aid in the dissolution or to create a uniform suspension. - Fresh Preparation: Prepare solutions fresh before each experiment to minimize precipitation.

Quantitative Data Summary

Table 1: Effective Dosages of this compound in Rodent Models

Rodent Model Condition Route of Administration Effective Dosage Range Reference
RatTNBS-induced colitisIntracolonic3 - 60 mg/kg[1]
RatAcetic acid-induced irritable bowel syndromeOral52.3 - 104.6 mg/kg[5]
MousePost-infectious irritable bowel syndrome(In vitro organ bath)-[4]
MouseNociception (colorectal distension)Oral25 - 50 mg/kg (slight effect)[10]

Table 2: Pharmacokinetic Parameters of this compound in Rats (Single Oral Dose)

Parameter Value Reference
Tmax (Time to maximum plasma concentration)30 min[6]
Cmax (Maximum plasma concentration)39 ng/mL[6]
t1/2 (Plasma half-life)1.7 x 10^2 min[6]
AUC (Area under the curve)7.8 x 10^2 (ng/mL) min[6]

Detailed Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methyl cellulose in sterile water)

  • Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, curved with a ball tip)[9]

  • Syringes

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose and the body weight of the animals.

    • Prepare a suspension of this compound in 0.5% methyl cellulose. For example, to achieve a dose of 50 mg/kg in a 20g mouse with a dosing volume of 10 ml/kg (0.2 ml), the concentration of the suspension should be 5 mg/ml.

    • Vortex or sonicate the suspension to ensure uniformity.

  • Animal Handling and Restraint:

    • Weigh the mouse to determine the precise dosing volume. Gavage volumes should not exceed 10 ml/kg of body weight.[11]

    • Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.

  • Gavage Needle Insertion:

    • Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle at the last rib.

    • Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The animal should swallow the needle. Do not force the needle.

  • Administration:

    • Once the needle is correctly positioned, slowly administer the calculated volume of the this compound suspension.

    • Withdraw the needle gently in a single, smooth motion.

  • Post-Procedure Monitoring:

    • Observe the animal for a few minutes after administration to ensure there are no signs of respiratory distress, which could indicate accidental administration into the trachea.

Protocol 2: Intraperitoneal (IP) Injection in Rats

Materials:

  • This compound

  • Sterile vehicle (e.g., sterile saline, PBS)

  • Appropriately sized needles (e.g., 23-25 gauge)[7]

  • Syringes

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound.

    • Dissolve or create a fine suspension of this compound in the sterile vehicle. Ensure the final solution is sterile.

  • Animal Handling and Restraint:

    • Weigh the rat to determine the precise injection volume. The maximum recommended IP injection volume is 10 ml/kg.[7]

    • Restrain the rat securely. One common method is to have one person hold the rat with its head and upper body restrained, while a second person performs the injection.

  • Injection Site Identification:

    • Position the rat on its back with its head tilted slightly downwards.

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[7][8]

  • Injection:

    • Insert the needle at a 30-40 degree angle into the identified injection site.

    • Aspirate slightly by pulling back on the plunger to ensure that no blood or urine is drawn into the syringe, which would indicate entry into a blood vessel or the bladder.

    • If aspiration is clear, slowly inject the solution.

  • Post-Procedure Monitoring:

    • Return the animal to its cage and monitor for any signs of distress, such as lethargy or abdominal swelling.

Visualizations

Trimebutine_Maleate_Mechanism_of_Action TM This compound Opioid_Receptors Peripheral Opioid Receptors (μ, κ, δ) TM->Opioid_Receptors Agonist Ion_Channels Ion Channel Modulation TM->Ion_Channels GI_Peptides Modulation of GI Peptide Release (e.g., Motilin) Opioid_Receptors->GI_Peptides Smooth_Muscle Gastrointestinal Smooth Muscle Cells GI_Peptides->Smooth_Muscle Ca_Channels L-type Ca2+ Channels Ion_Channels->Ca_Channels K_Channels K+ Channels Ion_Channels->K_Channels Ca_Channels->Smooth_Muscle Inhibition/Modulation K_Channels->Smooth_Muscle Modulation Motility_Regulation Regulation of Gastrointestinal Motility Smooth_Muscle->Motility_Regulation Experimental_Workflow_Oral_Gavage A 1. Prepare Dosing Solution (Trimebutine in Vehicle) B 2. Weigh Animal & Calculate Dose Volume A->B C 3. Restrain Animal Securely B->C D 4. Measure Gavage Needle Insertion Depth C->D E 5. Gently Insert Gavage Needle into Esophagus D->E F 6. Slowly Administer Solution E->F G 7. Withdraw Needle Smoothly F->G H 8. Post-Procedure Monitoring G->H Troubleshooting_Decision_Tree Start Inconsistent or No Effect Observed Check_Dose Is the dosage appropriate for the model? Start->Check_Dose Check_Admin Was the administration technique correct? Check_Dose->Check_Admin Yes Pilot_Study Action: Conduct dose-response pilot study Check_Dose->Pilot_Study No Check_Formulation Is the drug formulation optimal? Check_Admin->Check_Formulation Yes Refine_Technique Action: Review and refine administration technique Check_Admin->Refine_Technique No Optimize_Formulation Action: Optimize vehicle and preparation method Check_Formulation->Optimize_Formulation No End Re-evaluate Experiment Check_Formulation->End Yes Pilot_Study->End Refine_Technique->End Optimize_Formulation->End

References

Troubleshooting inconsistent results in Trimebutine Maleate motility assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimebutine (B1183) Maleate in gastrointestinal motility assays.

Frequently Asked Questions (FAQs)

Q1: What is Trimebutine Maleate and how does it affect gastrointestinal motility?

This compound is a drug used to treat gastrointestinal motility disorders such as irritable bowel syndrome (IBS).[1] It acts as a modulator of gut motility, meaning it can either stimulate or inhibit contractions depending on the physiological state of the gastrointestinal tract.[1] Its mechanism of action is complex, primarily involving interactions with peripheral opioid receptors (mu, delta, and kappa) and the modulation of ion channels (calcium and potassium) in gastrointestinal smooth muscle cells.[1][2][3]

Q2: Why am I seeing inconsistent (both stimulatory and inhibitory) effects of this compound in my experiments?

The dual effects of this compound are concentration-dependent. At lower concentrations (e.g., 10⁻⁸ to 10⁻⁷ M), it tends to enhance intestinal motility.[4] This is thought to occur through the inhibition of norepinephrine (B1679862) release via µ-opioid receptors, which in turn enhances acetylcholine (B1216132) release.[4] At higher concentrations (e.g., 10⁻⁶ to 10⁻⁵ M), it tends to inhibit motility by inhibiting acetylcholine release through µ- and κ-opioid receptors and by blocking L-type calcium channels.[4] Therefore, the concentration range you are using is a critical factor in the observed effect.

Q3: What are the known targets of this compound and their binding affinities?

This compound and its active metabolite, N-desmethyltrimebutine (NDTMB), interact with various receptors and ion channels. A summary of their binding affinities and inhibitory concentrations is provided in the tables below.

Data Presentation

Table 1: Opioid Receptor Affinities of Trimebutine and N-desmethyltrimebutine

CompoundReceptor SubtypeAffinity (Ki/IC50)Notes
TrimebutineMu (µ)Higher affinity relative to delta and kappa[5]Weak opioid agonist[5]
Delta (δ)Lower affinity
Kappa (κ)Lower affinity
N-desmethyltrimebutine (NDTMB)Mu (µ)Higher affinity relative to delta and kappa[5]Weak opioid agonist[5]
Delta (δ)Lower affinity
Kappa (κ)Lower affinity

Source: Interactions of trimebutine with guinea-pig opioid receptors.[5]

Table 2: Ion Channel Inhibitory Concentrations of Trimebutine

Ion ChannelIC50 ValueTissue/Cell TypeConditions
Voltage-dependent K+ current (IKv)7.6 µMRabbit ileal smooth muscle cells
Ca2+-activated K+ current (IKCa)23.5 µMRabbit ileal smooth muscle cells
Voltage-dependent Ca2+ current7 µMRabbit ileal smooth muscle cellsHolding potential -40 mV
36 µMRabbit ileal smooth muscle cellsHolding potential -60 mV

Source: Effect of trimebutine on K+ current in rabbit ileal smooth muscle cells.

Troubleshooting Guides

Issue 1: High variability between replicate experiments in isolated organ bath assays.

Possible Causes & Solutions:

  • Tissue Viability: Ensure the tissue is healthy and handled gently during preparation. Ischemia during dissection can alter tissue responsiveness.[6] Use fresh Krebs-Henseleit solution and maintain proper oxygenation (95% O2, 5% CO2) and temperature (37°C).[7]

  • Inconsistent Tension: Apply a consistent resting tension to the tissue at the start of each experiment. Allow for an adequate equilibration period (at least 30-60 minutes) before adding any drugs.[6]

  • Drug Solution Stability: Prepare fresh this compound solutions for each experiment. The stability of the compound in aqueous solution over long periods may be a factor.

  • Vehicle Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in the organ bath is low (typically <0.1%) and consistent across all experiments, including controls. Run a vehicle-only control to rule out any effects of the solvent itself.

  • Tachyphylaxis/Desensitization: Repeated application of high concentrations of this compound may lead to receptor desensitization. Ensure adequate washout periods between drug applications.

Issue 2: No observable effect of this compound in the expected concentration range.

Possible Causes & Solutions:

  • Incorrect Concentration Range: As mentioned, this compound has dual effects. You may be working in a concentration range where the stimulatory and inhibitory effects cancel each other out. Test a wider range of concentrations (e.g., from 10⁻⁹ M to 10⁻⁴ M) to establish a full dose-response curve.

  • Tissue Type and Species Differences: The expression and sensitivity of opioid receptors and ion channels can vary between different regions of the gastrointestinal tract and between different animal species. Ensure the tissue you are using is appropriate for studying the effects of Trimebutine. The guinea pig ileum is a commonly used model.[4]

  • Inactive Compound: Verify the purity and integrity of your this compound compound. Ensure proper storage conditions (room temperature, protected from light and moisture).

Issue 3: Artifacts in isolated organ bath recordings.

Possible Causes & Solutions:

  • Mechanical Artifacts: Ensure the tissue is securely mounted and that the thread connecting it to the transducer is not touching the sides of the organ bath. Vibrations in the laboratory environment can also introduce noise.

  • Electrical Noise: Ensure proper grounding of all electrical equipment.

  • Gas Bubbles: Ensure the gas bubbles from the aerator are not directly hitting the tissue, as this can cause mechanical disturbances.[8]

Issue 4: Inconsistent results in in-vivo gastrointestinal transit assays (e.g., charcoal meal test).

Possible Causes & Solutions:

  • Fasting Time: The duration of fasting prior to the assay can significantly impact gastrointestinal motility. Standardize the fasting period for all animals in the study. A 3-hour fasting period has been suggested to reduce stress in mice.[9]

  • Stress: Handling and administration of the charcoal meal can induce stress in the animals, which can affect motility. Acclimatize the animals to the experimental procedures.

  • Charcoal Meal Consistency: Ensure the charcoal meal is of a consistent viscosity and administered at a consistent volume for all animals.

  • Time of Day: Circadian rhythms can influence gastrointestinal motility. Conduct experiments at the same time of day to minimize this variability.

Experimental Protocols

Key Experiment 1: Isolated Guinea Pig Ileum Motility Assay

Objective: To assess the effect of this compound on the contractility of isolated guinea pig ileum.

Materials:

  • Male guinea pig (250-350 g)

  • Krebs-Henseleit solution (see recipe below)

  • This compound

  • Isolated organ bath system with force-displacement transducer

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Surgical instruments for dissection

Krebs-Henseleit Solution Recipe (for 1 Liter):

ComponentAmount (g)Molar Concentration (mM)
NaCl6.9118
KCl0.354.7
CaCl2·2H2O0.372.5
KH2PO40.161.2
MgSO4·7H2O0.291.2
NaHCO32.125
Glucose2.011.1

Preparation: Dissolve all components except CaCl2 and NaHCO3 in ~900 mL of distilled water. Add CaCl2 and then slowly add NaHCO3 while stirring to avoid precipitation. Adjust pH to 7.4 by bubbling with carbogen gas. Add distilled water to a final volume of 1 Liter. The solution should be freshly prepared on the day of the experiment.[10][11][12][13]

Procedure:

  • Tissue Preparation: Humanely euthanize the guinea pig. Open the abdominal cavity and carefully excise a segment of the terminal ileum. Place the tissue in a petri dish containing fresh, oxygenated Krebs-Henseleit solution. Gently remove the mesenteric attachment.

  • Mounting: Cut a 2-3 cm segment of the ileum and mount it vertically in the organ bath chamber filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen. Attach one end to a fixed hook and the other to the force-displacement transducer.

  • Equilibration: Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

  • Drug Administration: After a stable baseline is achieved, add this compound to the organ bath in a cumulative or non-cumulative manner to construct a concentration-response curve.

  • Data Acquisition: Record the isometric contractions using a data acquisition system.

  • Data Analysis: Measure the amplitude and frequency of contractions. Normalize the response to a maximal contractile agent (e.g., acetylcholine or KCl) and calculate EC50 or IC50 values.

Key Experiment 2: In-Vivo Gastrointestinal Transit (Charcoal Meal) Assay in Mice

Objective: To evaluate the effect of this compound on gastrointestinal transit time in mice.

Materials:

  • Male mice (e.g., C57BL/6, 20-25 g)

  • This compound

  • Charcoal meal (e.g., 5% charcoal suspension in 10% gum arabic)

  • Oral gavage needles

Procedure:

  • Acclimatization and Fasting: House the mice in a controlled environment and allow them to acclimatize. Fast the mice for a standardized period (e.g., 3-6 hours) with free access to water before the experiment.[9][14]

  • Drug Administration: Administer this compound or vehicle control orally or via intraperitoneal injection at a defined time before the charcoal meal.

  • Charcoal Meal Administration: Administer a fixed volume of the charcoal meal (e.g., 0.1 mL/10 g body weight) to each mouse via oral gavage.

  • Transit Measurement: After a specific time (e.g., 20-30 minutes), humanely euthanize the mice by cervical dislocation. Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.

  • Data Analysis: Measure the total length of the small intestine and the distance traveled by the charcoal front. Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.

Mandatory Visualizations

Trimebutine_Signaling_Pathway cluster_membrane Cell Membrane cluster_receptors Opioid Receptors cluster_channels Ion Channels cluster_intracellular Intracellular Effects TM Trimebutine Maleate Mu μ TM->Mu Agonist (Low Conc.) Delta δ TM->Delta Kappa κ TM->Kappa Agonist (High Conc.) Ca_channel L-type Ca²⁺ Channel TM->Ca_channel Blockade (High Conc.) K_channel K⁺ Channel TM->K_channel Blockade (Low Conc.) NE_release ↓ Norepinephrine Release Mu->NE_release Contraction_Inhibition Inhibition of Contraction Kappa->Contraction_Inhibition Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↓ K⁺ Efflux K_channel->K_efflux Ca_influx->Contraction_Inhibition Contraction_Stimulation Stimulation of Contraction K_efflux->Contraction_Stimulation ACh_release ↑ Acetylcholine Release ACh_release->Contraction_Stimulation NE_release->ACh_release

Caption: Signaling pathway of this compound in gastrointestinal smooth muscle cells.

Experimental_Workflow_Organ_Bath cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Euthanasia 1. Euthanize Guinea Pig Dissection 2. Dissect Ileum Segment Euthanasia->Dissection Mounting 3. Mount Tissue in Organ Bath Dissection->Mounting Equilibration 4. Equilibrate (60 min) Mounting->Equilibration Drug_Addition 5. Add this compound (Concentration-Response) Equilibration->Drug_Addition Recording 6. Record Contractions Drug_Addition->Recording Measurement 7. Measure Amplitude & Frequency Recording->Measurement Normalization 8. Normalize Data Measurement->Normalization Calculation 9. Calculate EC50/IC50 Normalization->Calculation

Caption: Experimental workflow for an isolated organ bath motility assay.

References

Identifying and minimizing off-target effects of Trimebutine Maleate in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the identification and minimization of off-target effects of Trimebutine Maleate in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target mechanisms of action for this compound?

A1: this compound is a multimodal compound with several primary mechanisms of action, primarily affecting the gastrointestinal (GI) tract. Its effects are mediated through:

  • Opioid Receptor Agonism: It acts as an agonist on peripheral mu (μ), kappa (κ), and delta (δ) opioid receptors, which modulates gut motility and visceral sensitivity.

  • Ion Channel Modulation: It inhibits L-type calcium channels and large-conductance calcium-activated potassium (BKca) channels. This regulation of ion flow influences smooth muscle contraction.

  • Antimuscarinic Effects: Trimebutine also exhibits antimuscarinic properties, contributing to its spasmolytic effects.

Q2: What are the known or potential off-target effects of this compound that I should be aware of in my in vitro studies?

A2: Beyond its primary gastrointestinal targets, this compound has been observed to affect other signaling pathways and cellular processes, which may be considered off-target effects depending on the experimental context. These include:

  • Inhibition of Developmental Signaling Pathways: In in vitro studies on ovarian cancer stem cells, this compound was found to suppress the Wnt/β-catenin, Notch, and Hedgehog signaling pathways.

  • Broad Ion Channel Activity: Its effects on multiple types of calcium and potassium channels suggest a broader ion channel modulating activity than just its primary targets.

  • Anti-proliferative Effects: Trimebutine has demonstrated anti-proliferative effects in certain cancer cell lines, such as ovarian cancer, by inducing G0/G1 cell cycle arrest.

Q3: How can I proactively screen for off-target effects of this compound in my cell line of interest?

A3: A systematic approach is recommended to identify potential off-target effects. Consider implementing a tiered screening strategy:

  • Broad Off-Target Screening Panels: Utilize commercially available in vitro safety pharmacology panels (e.g., Eurofins SafetyScreen™, Reaction Biology InVEST™ panels) that test for binding and functional activity against a wide range of receptors, ion channels, transporters, and enzymes. This can provide a broad overview of potential off-target interactions.

  • Targeted Pathway Analysis: Based on the results of the broad screen or existing literature, perform more focused assays on specific pathways. For instance, if you observe effects on cell proliferation, you could investigate pathways like Wnt, Notch, and Hedgehog using reporter gene assays, qPCR, or Western blotting for key pathway components.

  • Phenotypic Screening: Employ high-content imaging or other phenotypic assays to assess a wide range of cellular parameters (e.g., morphology, viability, organelle health) upon treatment with this compound.

Q4: What are some strategies to minimize off-target effects in my experiments?

A4: Minimizing off-target effects is crucial for accurate data interpretation. Key strategies include:

  • Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits your desired on-target effect. A full dose-response curve will help distinguish between on-target and potential off-target effects that may appear at higher concentrations.

  • Use of Control Compounds: Include a negative control (an inactive structural analog, if available) and positive controls for known off-targets to help differentiate specific from non-specific effects.

  • Cell Line Selection: If possible, use a cell line that does not express the primary target of this compound to identify any effects that are independent of its main mechanism of action.

  • Orthogonal Assays: Confirm key findings using a different experimental method that measures the same endpoint through a different mechanism.

Troubleshooting Guides

Problem 1: High variability or poor reproducibility in assay results.

Potential Cause Troubleshooting Step
Compound Instability Prepare fresh stock solutions of this compound for each experiment. Assess its stability in your specific cell culture medium and experimental conditions.
Cell Health and Passage Number Ensure consistent cell passage number, confluency, and viability across experiments. High passage numbers can lead to phenotypic drift.
Pipetting Errors Use calibrated pipettes and proper techniques, especially for serial dilutions. Small inaccuracies can lead to significant variations in the final concentration.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates for critical experiments due to increased evaporation. Alternatively, ensure proper humidification of the incubator.

Problem 2: Unexpected cytotoxicity observed at concentrations where on-target effects are expected.

Potential Cause Troubleshooting Step
Off-Target Toxicity Conduct a broad off-target screening panel to identify potential interactions with toxicity-related targets.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxicity threshold for your cell line (typically <0.5%). Run a vehicle-only control.
Assay Interference The compound may be interfering with the cytotoxicity assay itself (e.g., reacting with the assay reagents). Validate the cytotoxicity findings with an orthogonal method (e.g., if using a metabolic assay like MTT, confirm with a membrane integrity assay like LDH release).
Apoptosis/Necrosis Induction Investigate the mechanism of cell death using assays for apoptosis (e.g., caspase activity, Annexin V staining) or necrosis.

Problem 3: Discrepancy between data from binding assays and functional assays.

Potential Cause Troubleshooting Step
Partial Agonism/Antagonism Trimebutine may act as a partial agonist or antagonist at a particular off-target, leading to a response in a functional assay that is not simply predicted by its binding affinity.
Allosteric Modulation The compound might be an allosteric modulator, binding to a site distinct from the primary ligand binding site and modulating the receptor's function without necessarily displacing a radioligand in a competitive binding assay.
"Dirty Drug" Profile Trimebutine's multimodal nature means it can interact with multiple targets simultaneously. The net effect in a functional assay may be a composite of these interactions.
Cellular Context The expression levels and coupling efficiencies of receptors and downstream signaling partners can vary between cell lines, leading to different functional outcomes even with similar binding affinities.

Quantitative Data

Table 1: Effects of this compound on Ion Channels

Ion Channel Cell Type Effect Concentration/IC50 Reference
L-type Ca²⁺ ChannelsGuinea Pig Colonic Smooth Muscle CellsInhibition of currentsDose-dependent
Large Conductance Ca²⁺-activated K⁺ (BKca) ChannelsGuinea Pig Colonic Smooth Muscle CellsInhibition of currentsDose-dependent
Voltage-dependent Ca²⁺ inward currentIntestinal Smooth Muscle CellsSuppressionDose-dependent
Voltage-dependent K⁺ currentIntestinal Smooth Muscle CellsInhibitionNot specified
Ca²⁺-activated oscillating K⁺ currentIntestinal Smooth Muscle CellsInhibitionNot specified
Acetylcholine-induced inward currentIntestinal Smooth Muscle CellsInhibitionNot specified

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Opioid Receptor Affinity

This protocol is a general guideline for determining the binding affinity of this compound for mu (μ), delta (δ), or kappa (κ) opioid receptors using a competition binding assay.

Materials:

  • Cell membranes expressing the opioid receptor subtype of interest.

  • Radioligand specific for the receptor subtype (e.g., [³H]-DAMGO for μ-receptors).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., 10 µM Naloxone).

  • This compound stock solution.

  • 96-well plates, glass fiber filters, cell harvester, and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw and resuspend cell membranes in ice-cold binding buffer to a predetermined optimal protein concentration.

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Total Binding: Membranes, radioligand, and binding buffer.

    • Non-specific Binding: Membranes, radioligand, and a high concentration of a non-labeled competitor (e.g., Naloxone).

    • Competition: Membranes, radioligand, and serial dilutions of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Modulation

This protocol provides a general framework for assessing the effects of this compound on a specific ion channel (e.g., L-type calcium channels) in a suitable cell line.

Materials:

  • Cells expressing the ion channel of interest.

  • External solution (e.g., containing appropriate ions to isolate the current of interest).

  • Internal (pipette) solution.

  • Patch-clamp amplifier and data acquisition system.

  • Microscope and micromanipulators.

  • Borosilicate glass capillaries for pipette fabrication.

  • This compound stock solution.

Procedure:

  • Cell Plating: Plate cells on coverslips at an appropriate density for patch-clamp recording.

  • Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Data Acquisition:

    • Apply a specific voltage protocol to elicit the ion channel currents of interest. For example, for voltage-gated channels, this would involve voltage steps from a holding potential.

    • Record baseline currents in the absence of the drug.

  • Drug Application: Perfuse the recording chamber with the external solution containing various concentrations of this compound, allowing the effect to reach a steady state at each concentration.

  • Data Analysis: Measure the effect of this compound on the current amplitude, kinetics (activation, inactivation), and voltage-dependence. Plot the concentration-response relationship to determine the IC50.

Visualizations

cluster_0 Primary On-Target Pathways cluster_1 Potential Off-Target Pathways TM This compound Opioid μ, δ, κ Opioid Receptors TM->Opioid Agonist IonChannels L-type Ca²⁺ Channels BKca K⁺ Channels TM->IonChannels Inhibitor Wnt Wnt/β-catenin Pathway TM->Wnt Suppression Notch Notch Pathway TM->Notch Suppression Hedgehog Hedgehog Pathway TM->Hedgehog Suppression AC Adenylate Cyclase Opioid->AC Ca_Influx ↓ Ca²⁺ Influx IonChannels->Ca_Influx K_Efflux ↓ K⁺ Efflux IonChannels->K_Efflux cAMP ↓ cAMP AC->cAMP Motility Modulation of GI Motility & Visceral Sensitivity cAMP->Motility Ca_Influx->Motility K_Efflux->Motility Proliferation ↓ Cell Proliferation (in specific cell types) Wnt->Proliferation Notch->Proliferation Hedgehog->Proliferation

Caption: Signaling pathways of this compound.

start Start: Characterize New Compound (e.g., this compound) lit_review Literature Review: Known targets & similar compounds start->lit_review primary_assay Primary On-Target Assay (e.g., Opioid Receptor Binding) lit_review->primary_assay dose_response Determine On-Target Potency (EC50/IC50) & Cytotoxicity (CC50) primary_assay->dose_response broad_screen Broad In Vitro Safety Panel (e.g., SafetyScreen44) dose_response->broad_screen analyze_hits Analyze Hits: Identify potential off-targets broad_screen->analyze_hits secondary_assay Secondary/Functional Assays (e.g., Patch Clamp, Reporter Assay) analyze_hits->secondary_assay confirm_hits Confirm & Characterize Off-Target Activity secondary_assay->confirm_hits sar Structure-Activity Relationship (SAR) & Lead Optimization confirm_hits->sar end End: Selective Compound Profile sar->end

Caption: Experimental workflow for off-target identification.

Technical Support Center: Trimebutine Maleate in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of trimebutine (B1183) maleate (B1232345) in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of trimebutine maleate in aqueous solutions?

A1: Studies have shown that the degradation of this compound in an aqueous solution follows first-order kinetics. Its stability is significantly influenced by temperature, pH, light, and concentration. The primary degradation mechanism is the hydrolysis of the ester bond.[1] It is also known to be photosensitive, with accelerated decomposition under UV light.[1]

Q2: What is the optimal pH for maintaining the stability of this compound in solution?

A2: this compound is most stable in an acidic environment, specifically within a pH range of 2.0-2.8.[1] The degradation is catalyzed by both acids and bases outside of this optimal range.[1]

Q3: How does temperature affect the stability of this compound?

A3: The decomposition of this compound is accelerated by an increase in temperature.[1] Therefore, it is recommended to store stock solutions at low temperatures to minimize degradation.

Q4: Are there any known stabilizers for this compound solutions?

A4: Yes, studies have shown that the addition of citric acid, aspartic acid, or glutamic acid can considerably inhibit the decomposition of this compound in solution.[1]

Q5: How might components of cell culture media affect the stability of this compound?

A5: While specific studies on this compound in complex cell culture media are limited, the inherent pH of the media (typically around 7.2-7.4) is outside its optimal stability range. This physiological pH can lead to gradual hydrolysis of the ester linkage over time. Furthermore, components within the media, such as enzymes present in serum, could potentially accelerate its degradation. The metabolic activity of cells can also alter the local pH of the culture medium, further influencing stability.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of drug effect over time in a long-term experiment. Degradation of this compound in the culture medium due to pH, temperature, or enzymatic activity.- Prepare fresh drug dilutions from a frozen stock solution immediately before each media change.- Consider the use of stabilizers like citric acid in your stock solution, ensuring they do not affect your experimental outcomes.- Minimize exposure of media containing this compound to light.- If possible, conduct a pilot study to determine the rate of degradation in your specific cell culture setup by analyzing samples at different time points using HPLC or a similar method.[2][3][4]
Inconsistent results between experiments. Variability in the preparation of drug solutions or degradation during storage.- Prepare a large batch of concentrated stock solution, aliquot it, and store it at -20°C or -80°C to ensure consistency.- Avoid repeated freeze-thaw cycles of the stock solution.- Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experiments and is at a non-toxic level for the cells.
Precipitate formation in the culture medium after adding this compound. The concentration of this compound exceeds its solubility in the culture medium.- Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and add a smaller volume to the medium.- Gently warm the medium and vortex after adding the drug to aid dissolution.- Perform a solubility test to determine the maximum soluble concentration in your specific culture medium.
Unexpected cytotoxicity observed. Formation of toxic degradation products or high solvent concentration.- The primary degradation product of trimebutine is 3,4,5-trimethoxybenzoic acid. Assess the cytotoxicity of this compound on your cells separately.- Ensure the final concentration of the solvent is below the toxic threshold for your cell line.- Prepare fresh drug solutions for each experiment to minimize the accumulation of degradation products.

Data Summary

Table 1: Factors Affecting this compound Stability in Aqueous Solution

Factor Effect on Stability Optimal Condition Reference
pH Degradation is catalyzed by both acid and base.pH 2.0 - 2.8[1]
Temperature Degradation rate increases with temperature.Low temperature storage (e.g., 4°C for short-term, -20°C or -80°C for long-term stock).[1]
Light Photosensitive; degradation is accelerated by UV light.Protection from light (e.g., use of amber vials).[1]
Concentration Decomposition is faster at lower concentrations.Prepare concentrated stock solutions.[1]
Additives Certain acids can inhibit decomposition.Addition of citric acid, aspartic acid, or glutamic acid.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.

    • Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution by vortexing.

    • Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Dosing Cells in a Long-Term Experiment

  • Materials:

    • Prepared this compound stock solution (from Protocol 1)

    • Pre-warmed complete cell culture medium

    • Cultured cells

  • Procedure:

    • Thaw a single aliquot of the this compound stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.

    • Immediately before adding to the cells, dilute the stock solution in fresh, pre-warmed complete cell culture medium to the final working concentration.

    • Remove the old medium from the cells and replace it with the freshly prepared medium containing this compound.

    • For multi-day experiments, repeat steps 2-4 with each medium change to ensure a consistent concentration of the active compound.

Visualizations

experimental_workflow Experimental Workflow: Long-Term this compound Treatment cluster_prep Preparation cluster_exp Experiment stock_prep Prepare Concentrated Stock Solution (e.g., 100 mM in DMSO) aliquot Aliquot into Light-Protected Tubes stock_prep->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw One Aliquot store->thaw dilute Prepare Fresh Working Solution in Pre-warmed Medium thaw->dilute treat Treat Cells dilute->treat culture Incubate (e.g., 24, 48, 72h) treat->culture media_change Medium Change with Fresh Drug Dilution culture->media_change For long-term culture analyze Analyze Cells culture->analyze media_change->culture

Caption: Workflow for preparing and using this compound in cell culture.

signaling_pathway Simplified Signaling Pathway of this compound cluster_receptors Peripheral Opiate Receptors trimebutine This compound mu μ (mu) trimebutine->mu Agonist effect delta δ (delta) trimebutine->delta Agonist effect kappa κ (kappa) trimebutine->kappa Agonist effect ion_channels Ion Channels (e.g., Ca2+, K+) trimebutine->ion_channels Modulation neurotransmitter Modulation of Neurotransmitter Release (e.g., Acetylcholine, Substance P) mu->neurotransmitter peptides Modulation of GI Peptide Release (e.g., Motilin, VIP, Gastrin) mu->peptides delta->neurotransmitter delta->peptides kappa->neurotransmitter kappa->peptides cell_response Cellular Response (e.g., Altered Motility, Pain Perception) ion_channels->cell_response neurotransmitter->cell_response peptides->cell_response

Caption: Key signaling pathways modulated by this compound.

References

Addressing tachyphylaxis to Trimebutine Maleate in chronic dosing studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Trimebutine (B1183) Maleate (B1232345), with a specific focus on addressing tachyphylaxis observed in chronic dosing studies.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for Trimebutine Maleate?

A1: this compound is recognized for its multimodal mechanism of action on the gastrointestinal (GI) tract. Its effects are primarily mediated through two main pathways:

  • Opioid Receptor Agonism: Trimebutine and its active metabolite, N-monodesmethyl-trimebutine (nor-trimebutine), act as weak agonists at peripheral mu (µ), kappa (κ), and delta (δ) opioid receptors.[1][2][3][4] This interaction influences gastrointestinal motility and visceral sensitivity.[4][5]

  • Ion Channel Modulation: Trimebutine directly modulates the activity of smooth muscle ion channels. It has a dual, concentration-dependent effect:

    • At lower concentrations (1-10 µM), it can enhance muscle contractions, potentially by inhibiting outward potassium currents.[1][6][7]

    • At higher concentrations (100-300 µM), it tends to inhibit spontaneous contractions by blocking L-type calcium channels, which reduces calcium influx into smooth muscle cells.[1][6][8][9]

Q2: What is tachyphylaxis and why is it a concern in chronic trimebutine studies?

A2: Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug following its repeated administration. In the context of chronic dosing studies with this compound, tachyphylaxis would manifest as a diminishing therapeutic effect over time, even with consistent dosing. This is a critical consideration for long-term efficacy studies and clinical applications, as it could limit the sustained benefit of the drug.

Q3: Is there direct evidence of tachyphylaxis to this compound?

A3: Evidence for trimebutine-induced tachyphylaxis primarily comes from preclinical, in vitro studies. Research using guinea-pig ileum preparations demonstrated that tolerance developed after incubation with high concentrations of trimebutine.[3] Interestingly, this study also noted a lack of cross-tolerance with morphine, suggesting that the mechanism of tachyphylaxis for trimebutine may differ from that of classical opioids.[3] While many clinical trials have established its efficacy in treatments lasting up to 24 weeks, the potential for tachyphylaxis in longer-term human use is not well-documented.[10][11]

Q4: What are the potential cellular mechanisms underlying tachyphylaxis to this compound?

A4: Based on its mechanism of action, tachyphylaxis to trimebutine is likely multifactorial, involving processes common to G-protein coupled receptors (GPCRs) like opioid receptors, and potentially ion channels. Key hypothesized mechanisms include:

  • Opioid Receptor Desensitization: Continuous or repeated activation of mu, kappa, and delta opioid receptors by trimebutine can trigger classical GPCR desensitization pathways. This involves:

    • Receptor Phosphorylation by G-protein-coupled receptor kinases (GRKs).

    • β-Arrestin Binding to the phosphorylated receptor, which uncouples it from its G-protein, terminating the signal.[1][12]

    • Receptor Internalization via endocytosis, removing the receptors from the cell surface and making them unavailable for agonist binding.[1][12]

  • Ion Channel Downregulation or Modification: Chronic exposure to trimebutine could lead to compensatory changes in the expression or function of calcium and potassium channels in gastrointestinal smooth muscle cells. This could involve alterations in channel subunit expression or post-translational modifications that reduce the drug's inhibitory or excitatory effects.

Troubleshooting Guide for Experimental Studies

This guide addresses specific issues researchers might encounter when studying trimebutine's long-term effects.

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Diminishing contractile (or inhibitory) response in isolated tissue baths over time. Tachyphylaxis due to opioid receptor desensitization.1. Washout Periods: Introduce washout periods between drug applications to allow for receptor re-sensitization. 2. Dose-Response Curve Shift: Perform cumulative dose-response curves at different time points (e.g., 0, 2, 4, 6 hours) to quantify the rightward shift in the EC50, a hallmark of reduced potency. 3. Use of Antagonists: Pre-treat tissues with naloxone (B1662785) (a non-selective opioid antagonist) to confirm that the initial response is opioid receptor-mediated. The development of tachyphylaxis should be absent if the primary receptors are blocked.
Variability in smooth muscle response to trimebutine at the same concentration. Concentration-dependent dual effects of trimebutine.1. Precise Concentration Control: Ensure accurate and consistent final bath concentrations. The tissue response is highly sensitive to whether the concentration falls in the low (stimulatory) or high (inhibitory) range.[6][7] 2. Establish Baseline Activity: Carefully characterize the baseline spontaneous contractile activity of the tissue preparation before adding trimebutine. The drug's effect can depend on the pre-existing state of muscle tone.[1]
Reduced in vivo efficacy in animal models after several days of dosing. Development of systemic tolerance (tachyphylaxis).1. Receptor Occupancy Studies: If possible, conduct ex vivo receptor binding assays on tissues from chronically treated and control animals to assess for changes in receptor density (Bmax) or affinity (Kd). 2. Measure Downstream Signaling: Analyze key downstream signaling molecules. For example, measure levels of phosphorylated ERK (pERK) or assess adenylyl cyclase activity in tissue homogenates to see if the signaling cascade is blunted. 3. Behavioral Readouts: Correlate the loss of pharmacological effect (e.g., change in gastrointestinal transit time) with molecular changes to establish a clear link.
Difficulty in replicating tachyphylaxis observed in preclinical models. Differences in experimental models or protocols.1. Model Selection: Be aware that the mechanisms and rate of tachyphylaxis can differ between species (e.g., guinea pig vs. mouse vs. rat) and tissue types (e.g., ileum vs. colon).[3][13] 2. Chronic vs. Acute Models: Distinguish between acute desensitization (minutes to hours) and chronic tolerance (days). The underlying molecular mechanisms may differ.

Visualizing Potential Mechanisms and Workflows

To better understand the complex processes involved, the following diagrams illustrate the hypothesized signaling pathway for trimebutine-induced tachyphylaxis and a suggested experimental workflow to investigate it.

Trimebutine_Tachyphylaxis_Pathway cluster_membrane Cell Membrane cluster_desensitization Desensitization Pathway T Trimebutine OR_Active Opioid Receptor (Active) T->OR_Active Binds & Activates G_Protein G-Protein OR_Active->G_Protein Activates GRK GRK OR_Active->GRK Recruits Arrestin β-Arrestin OR_Active->Arrestin Binds OR_Inactive Opioid Receptor (Inactive) Diminished Response\n(Tachyphylaxis) Diminished Response (Tachyphylaxis) OR_Inactive->Diminished Response\n(Tachyphylaxis) AC Adenylyl Cyclase G_Protein->AC Inhibits Cellular Response Cellular Response AC->Cellular Response Reduced cAMP GRK->OR_Active Phosphorylates Arrestin->G_Protein Blocks Coupling Internalization Receptor Internalization Arrestin->Internalization Promotes Internalization->OR_Inactive Leads to

Caption: Hypothesized signaling pathway for opioid receptor-mediated tachyphylaxis to this compound.

Experimental_Workflow_Tachyphylaxis cluster_setup Phase 1: Model Setup & Baseline cluster_dosing Phase 2: Chronic Dosing Regimen cluster_assessment Phase 3: Assessment of Tachyphylaxis cluster_analysis Phase 4: Data Analysis & Conclusion Start Select Animal Model (e.g., Guinea Pig Ileum) Baseline Establish Baseline Dose-Response Curve to Trimebutine Start->Baseline Dosing Administer Trimebutine (Chronic Dosing Schedule, e.g., 7 days) vs. Vehicle Control Baseline->Dosing Functional Functional Assay: Re-evaluate Dose-Response Curve (Look for rightward shift) Dosing->Functional Biochemical Biochemical Assays: - Receptor Binding (Bmax, Kd) - Western Blot (pERK, β-Arrestin) Dosing->Biochemical Molecular Molecular Analysis: - qPCR for Opioid Receptor mRNA levels Dosing->Molecular Analysis Compare Chronic vs. Control Groups Functional->Analysis Biochemical->Analysis Molecular->Analysis Conclusion Determine Presence and Mechanism of Tachyphylaxis Analysis->Conclusion

References

Technical Support Center: Improving the Translational Relevance of Trimebutine Maleate Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing animal studies with Trimebutine (B1183) Maleate (B1232345) that have a higher translational relevance to human clinical outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Trimebutine Maleate and how does this impact the choice of animal model?

A1: this compound has a complex and multimodal mechanism of action, which is crucial to consider when selecting an appropriate animal model. Its primary actions include:

  • Opioid Receptor Modulation: It acts as an agonist on peripheral mu (µ), kappa (κ), and delta (δ) opioid receptors in the gastrointestinal (GI) tract.[1][2] This dual agonistic and antagonistic effect, depending on the physiological context, helps normalize bowel motility.[1]

  • Ion Channel Modulation: Trimebutine affects calcium and potassium channels in GI smooth muscle cells.[3][4] At lower concentrations, it can enhance muscle contractions by reducing BK(ca) currents, while at higher concentrations, it inhibits L-type Ca2+ channels, leading to muscle relaxation.[4][5]

  • Antispasmodic and Local Anesthetic Effects: It possesses antimuscarinic and calcium channel blocking properties, contributing to its spasmolytic effects.[6] Additionally, it has local anesthetic properties that may contribute to pain relief.

Given this complex mechanism, the ideal animal model should replicate the specific aspects of the GI disorder being studied, such as visceral hypersensitivity, altered motility, or post-inflammatory changes. For instance, a post-infectious IBS model might be suitable to study its effects on hypercontractility and visceral hyperalgesia that emerge after an infection.[3]

Q2: What are the key differences in this compound pharmacokinetics and metabolism between common laboratory animals and humans?

A2: Significant species differences exist in the pharmacokinetics (PK) and metabolism of this compound, which can impact the translation of animal study results.

  • Absorption and Peak Plasma Concentration (Cmax): After oral administration, the peak plasma concentration of radiolabelled trimebutine is reached within one hour in both humans and rats, while it takes 2 to 4 hours in dogs.[7]

  • Metabolism: Trimebutine undergoes extensive first-pass metabolism.[6] In dogs, N-demethylation is the preferential initial metabolic step, followed by ester hydrolysis. In rats, a significant portion is metabolized by ester hydrolysis before N-demethylation.[8] The ester-hydrolyzing and N-demethylating activities are higher in rats than in dogs, whereas conjugating activity is higher in dogs.[8] Humans also show significant metabolism, with the main metabolite being N-monodesmethyl trimebutine (nor-TMB).[9]

  • Elimination: The elimination half-life in humans is approximately 2.8 to 3.1 hours.[7]

These differences highlight the importance of careful dose selection and the need to consider metabolic profiles when extrapolating findings from animals to humans.

Pharmacokinetic Parameters of this compound and its Metabolite across Species

ParameterHumanRatDogReference(s)
Tmax (Trimebutine) ~0.7-0.8 hours (oral)~1 hour (oral)~2-4 hours (oral)[7]
t1/2 (Trimebutine) ~2.8-3.1 hours--[7]
Major Metabolite N-monodesmethyl trimebutine (nor-TMB)-N-monodesmethyl trimebutine[8][9]
Primary Metabolic Pathway Extensive first-pass metabolismEster hydrolysis followed by N-demethylationN-demethylation followed by ester hydrolysis[6][8]

Q3: How should I select an appropriate dose of this compound for my animal study?

A3: Dose selection for animal studies should be guided by pharmacokinetic and pharmacodynamic data, as well as the specific research question.

  • Consider Interspecies Scaling: Due to differences in metabolism and body surface area, direct translation of human doses to animals based on weight is often inaccurate. Allometric scaling, which considers the body surface area, can be a more appropriate method for estimating an initial dose range.

  • Review Existing Literature: Examine doses used in previous animal studies investigating similar endpoints. For example, oral doses of 20 mg/kg have been used in dogs to study effects on gastrointestinal motility, while doses up to 1210 mg/kg/day have been used in chronic toxicity studies in rats.[7][10] In a mouse model of post-infectious IBS, the effects on colonic hypercontractility were studied using consecutive concentrations in an organ bath.[3]

  • Conduct Pilot Studies: It is highly recommended to conduct pilot dose-ranging studies in your specific animal model to determine the optimal dose that elicits the desired physiological effect without causing overt toxicity.

Q4: What are the most common reasons for variability in this compound animal studies?

A4: Variability in animal studies can obscure true treatment effects and hinder translational success. Key sources of variability include:

  • Animal-Specific Factors: The species, strain, age, sex, and gut microbiome of the animals can all influence the response to this compound.[11]

  • Experimental Procedures: Inconsistent administration techniques (e.g., oral gavage), timing of dosing and measurements, and the method of assessing endpoints (e.g., visceral sensitivity) can introduce significant variability.[12]

  • Environmental Conditions: Differences in housing, diet, and handling can impact the animals' stress levels and baseline physiology, affecting the study outcomes.[11]

  • Model Induction: The method used to induce the disease model (e.g., post-inflammatory or stress-induced IBS) can lead to different phenotypes and responses to treatment.[11]

II. Troubleshooting Guides

This section provides practical guidance on common issues encountered during this compound animal studies.

Troubleshooting Inconsistent Efficacy Results
Problem Potential Cause(s) Recommended Solution(s)
High variability in visceral sensitivity measurements (e.g., abdominal withdrawal reflex). - Inconsistent colorectal distension (CRD) procedure (balloon size, inflation rate, pressure).- Animal stress during testing.- Subjective scoring of behavioral responses.- Standardize the CRD protocol: use consistent balloon catheters, inflation volumes/pressures, and distension timing.[13][14]- Acclimatize animals to the testing apparatus and handling procedures to minimize stress.[14]- Use objective measures like electromyography (EMG) of abdominal muscle contractions in addition to or instead of subjective behavioral scoring.[13][15]- Blind the experimenter to the treatment groups during assessment.
Lack of a clear dose-response relationship. - Inappropriate dose range (too high or too low).- Saturation of absorption or metabolism at higher doses.- High inter-individual variability in drug exposure.- Conduct a pilot dose-finding study with a wider range of doses.- Measure plasma concentrations of this compound and its major metabolite (nor-TMB) to assess pharmacokinetic variability.- Ensure consistent drug formulation and administration.
Discrepancy between in vitro and in vivo findings. - Poor bioavailability of the oral formulation.- Rapid metabolism of the compound in vivo.- Involvement of systemic factors not present in the in vitro model.- Evaluate the oral bioavailability of your formulation.- Consider alternative routes of administration for initial efficacy studies (e.g., intravenous) to bypass first-pass metabolism.[7]- Use an in vivo model that better recapitulates the complexity of the disease.
Troubleshooting Pharmacokinetic Variability
Problem Potential Cause(s) Recommended Solution(s)
High coefficient of variation (CV%) in Cmax and AUC values. - Inconsistent oral gavage technique leading to variable dosing.- Food effects on drug absorption.- Genetic variability in metabolic enzymes within the animal strain.- Ensure all personnel are thoroughly trained and proficient in the oral gavage technique.[12][16]- Standardize the fasting period before dosing to minimize food-drug interactions.- Use a genetically homogenous animal strain if possible.
Unexpectedly low drug exposure. - Poor solubility or stability of the drug formulation.- Adherence of the compound to the dosing equipment.- High first-pass metabolism.- Verify the solubility and stability of your this compound formulation.- Use appropriate vehicles and ensure complete administration of the dose.- Characterize the metabolic profile in your chosen animal species.[8]

III. Experimental Protocols

A. Induction of a Post-Infectious Irritable Bowel Syndrome (PI-IBS) Mouse Model

This protocol is adapted from a study investigating the effectiveness of this compound on intestinal hypercontractility.[3]

  • Animal Model: Male BALB/c mice (6-8 weeks old).

  • Infection:

    • Infect mice with Trichinella spiralis larvae via oral gavage.

    • Maintain a control group of uninfected mice.

  • Timeline:

    • Allow the infection to progress for up to 8 weeks to establish a post-infectious state.[3]

    • Visceral hyperalgesia and colonic muscle hypercontractility typically emerge after the acute inflammation has resolved.[3]

  • Confirmation of PI-IBS Phenotype:

    • Assess visceral sensitivity using colorectal distension (see Protocol C).

    • Collect colonic tissue for histological analysis to confirm the resolution of inflammation.[3]

B. Oral Gavage Administration of this compound in Rodents

This protocol provides general guidelines for oral gavage.[12][16][17]

  • Animal Restraint:

    • Firmly restrain the mouse or rat to immobilize the head and align the nose, head, and spine to straighten the esophagus.[12]

  • Gavage Needle Selection and Measurement:

    • Select a gavage needle with a ball-tipped end appropriate for the size of the animal.

    • Measure the distance from the corner of the mouth to the last rib to determine the correct insertion depth. Mark the needle to avoid over-insertion.[12]

  • Administration:

    • Gently insert the gavage needle into the mouth, guiding it along the roof of the mouth and down the esophagus. The animal should be allowed to swallow the needle.[12]

    • If any resistance is met, withdraw the needle and re-attempt. Do not force the needle.

    • Administer the this compound solution slowly. The volume should not exceed 1% of the animal's body weight (e.g., 0.2 mL for a 20g mouse).[12]

  • Post-Administration Monitoring:

    • Observe the animal for any signs of respiratory distress immediately after the procedure.

    • Monitor the animal again at 24 hours for any adverse effects.[12]

C. Assessment of Visceral Hypersensitivity via Colorectal Distension (CRD)

This protocol is based on methods used to evaluate visceral pain in rodent models of IBS.[13][14][18]

  • Animal Preparation:

    • Lightly anesthetize the rat or mouse.

    • Insert a lubricated balloon catheter into the colon via the anus. The balloon should be positioned in the descending colon.

  • Electromyography (EMG) Electrode Implantation (for objective measurement):

    • Suture two EMG electrodes into the external oblique abdominal muscle.[15]

    • Exteriorize the electrodes dorsally for connection to a recording system.

  • Distension Procedure:

    • Allow the animal to recover from anesthesia and acclimate to the testing environment.[14]

    • Perform graded, phasic distensions of the colon by rapidly inflating the balloon with saline to specific volumes or pressures (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, and 1.2 mL for 20 seconds).[13]

  • Data Acquisition and Analysis:

    • Abdominal Withdrawal Reflex (AWR): Visually observe and score the animal's behavioral response to each distension level.

    • EMG Recording: Record the electrical activity of the abdominal muscles during each distension. The amplitude of the EMG signal is quantified as a measure of the visceromotor response.[15]

    • Compare the responses between treatment groups and control groups.

IV. Visualizations

Trimebutine_Mechanism_of_Action TMB This compound Opioid Peripheral Opioid Receptors (µ, κ, δ) TMB->Opioid Agonist/Antagonist Ion Ion Channels (Ca²⁺, K⁺) TMB->Ion Modulates Neuro Neurotransmitter Release TMB->Neuro Modulates ENS Enteric Nervous System (ENS) Opioid->ENS Ion->ENS Neuro->ENS Motility Modulation of Gut Motility ENS->Motility Pain Reduction of Visceral Pain ENS->Pain Spasm Antispasmodic Effect ENS->Spasm

Caption: Simplified signaling pathway of this compound's action on the gut.

Experimental_Workflow start Start: Select Animal Model (e.g., PI-IBS Mouse) induction Induce IBS-like Phenotype (e.g., T. spiralis infection) start->induction acclimatization Acclimatization & Baseline Measurement induction->acclimatization treatment Administer this compound (Oral Gavage) acclimatization->treatment assessment Assess Endpoints: - Visceral Sensitivity (CRD) - Gut Motility - Histology treatment->assessment pk_pd Pharmacokinetic/Pharmacodynamic Analysis assessment->pk_pd end End: Data Interpretation & Translational Assessment pk_pd->end

Caption: General experimental workflow for a this compound animal study.

Translational_Challenges cluster_challenges Key Challenges animal_studies Animal Studies (Rodent Models) lost_in_translation Poor Translational Correlation animal_studies->lost_in_translation human_trials Human Clinical Trials lost_in_translation->human_trials pk_diff Pharmacokinetic Differences (Metabolism, Half-life) pk_diff->lost_in_translation model_limits Limitations of Animal Models (Symptom Complexity) model_limits->lost_in_translation protocol_var Experimental Variability (Dosing, Endpoints) protocol_var->lost_in_translation

Caption: Key challenges in translating this compound animal study findings.

References

Technical Support Center: Mitigating Variability in Animal Models of Functional Dyspepsia for Trimebutine Maleate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate variability in animal models of functional dyspepsia (FD) when studying Trimebutine (B1183) Maleate.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, helping you to ensure the robustness and reproducibility of your data.

Issue 1: High Variability in Gastric Emptying Measurements

Potential Cause Troubleshooting/Mitigation Strategy
Inconsistent food deprivation period Standardize the fasting period before the experiment. For rodents, an overnight fast (12-16 hours) with free access to water is common. Ensure all animals are fasted for the same duration.
Variability in test meal composition and administration Use a consistent, well-defined test meal. For solid gastric emptying, a common method is a non-nutritive bulk material mixed with a tracer. For liquid or semi-solid meals, ensure the viscosity and volume are consistent. Administer the meal via oral gavage at a consistent rate to avoid variations in stomach distension.
Stress induced by handling and administration Acclimatize animals to handling and the gavage procedure for several days before the experiment. Stressed animals may exhibit altered gastric motility.[1]
Inaccurate measurement of gastric contents If using the phenol (B47542) red method, ensure complete recovery of stomach contents and accurate spectrophotometric readings. For non-invasive methods like scintigraphy or MRI, standardize the imaging protocol and data analysis.
Circadian rhythm variations Perform all experiments at the same time of day to minimize the influence of circadian rhythms on gastrointestinal motility.

Issue 2: Inconsistent Visceral Hypersensitivity Responses

Potential Cause Troubleshooting/Mitigation Strategy
Variability in colorectal distension (CRD) procedure Ensure the balloon is inserted to the same depth in all animals and that the inflation pressure/volume is precisely controlled.[2] Use a consistent ramp-up of distension.
Subjective scoring of abdominal withdrawal reflex (AWR) Have a single, blinded observer score all animals, or ensure rigorous training and inter-observer reliability checks if multiple observers are used.
Stress-induced alterations in pain perception Acclimatize animals to the testing apparatus before the experiment. Minimize noise and other environmental stressors in the testing room.
Inflammation or injury from repeated distensions Allow sufficient recovery time between repeated distensions to avoid sensitization or tissue damage that could affect subsequent measurements.

Issue 3: High Mortality or Excessive Distress in the Iodoacetamide-Induced FD Model

Potential Cause Troubleshooting/Mitigation Strategy
Toxicity of iodoacetamide (B48618) Ensure the correct concentration (typically 0.1%) and volume of iodoacetamide solution are administered based on the animal's weight. Prepare the solution fresh to avoid degradation.
Dehydration and malnutrition Monitor the animals' body weight, food, and water intake daily. Provide supportive care, such as softened food or subcutaneous fluids, if necessary.
Gavage-related injury Use appropriate gavage needles and techniques to avoid esophageal or gastric injury. Ensure personnel are well-trained in this procedure.

Frequently Asked Questions (FAQs)

Q1: Which animal model of functional dyspepsia is best for studying Trimebutine Maleate?

A1: The choice of model depends on the specific aspect of functional dyspepsia you are investigating.

  • Iodoacetamide-induced model: This model is useful for studying visceral hypersensitivity and delayed gastric emptying, which are key targets of this compound.[3]

  • Restraint stress model: This model is relevant for investigating the role of stress in the pathophysiology of FD and how this compound may modulate stress-induced gastrointestinal dysmotility.

  • Neonatal maternal separation model: This is a neurodevelopmental model that leads to long-lasting visceral hypersensitivity in adulthood and can be used to study the early-life origins of FD.[4][5][6]

Q2: What are the key sources of variability in animal models of functional dyspepsia?

A2: Key sources of variability include:

  • Genetic background of the animals: Different strains of mice and rats can exhibit varying responses to FD induction and drug treatment.

  • Microbiome: The gut microbiota can influence gastrointestinal motility and visceral sensitivity.

  • Environmental factors: Housing conditions, diet, noise, and light-dark cycles can all impact experimental outcomes.

  • Experimental procedures: Inconsistent handling, induction methods, and measurement techniques are major sources of variability.

Q3: How does this compound's mechanism of action relate to its effects in these models?

A3: this compound acts as an agonist on mu, kappa, and delta opioid receptors in the gastrointestinal tract.[7] Its dual action of stimulating hypotonic and inhibiting hypertonic smooth muscle activity is thought to be mediated through these receptors. In FD models, its interaction with these receptors is expected to normalize gastric emptying and reduce visceral hypersensitivity.

Q4: What is a standard dosing regimen for this compound in rodent models?

A4: Dosing can vary depending on the study and the animal model. However, intraperitoneal doses in the range of 5-20 mg/kg have been used in rats to study visceral hypersensitivity.[8] It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Data Presentation

Table 1: Effect of this compound on Gastric Emptying in a Rat Model of Iodoacetamide-Induced Functional Dyspepsia (Example Data)

Treatment GroupNGastric Emptying (%) at 60 min (Mean ± SEM)
Vehicle Control1035.2 ± 3.1
Iodoacetamide + Vehicle1020.5 ± 2.8
Iodoacetamide + this compound (10 mg/kg)1032.8 ± 3.0#
Iodoacetamide + this compound (20 mg/kg)1038.1 ± 3.3#
p<0.05 vs. Vehicle Control; # p<0.05 vs. Iodoacetamide + Vehicle

Table 2: Effect of this compound on Visceral Sensitivity in a Rat Model of Iodoacetamide-Induced Functional Dyspepsia (Example Data)

Treatment GroupNVisceral Pain Threshold (mmHg) (Mean ± SEM)
Vehicle Control1055.4 ± 4.2
Iodoacetamide + Vehicle1038.7 ± 3.9
Iodoacetamide + this compound (10 mg/kg)1049.2 ± 4.1#
Iodoacetamide + this compound (20 mg/kg)1053.8 ± 4.5#
p<0.05 vs. Vehicle Control; # p<0.05 vs. Iodoacetamide + Vehicle

Experimental Protocols

Protocol 1: Iodoacetamide-Induced Functional Dyspepsia in Rats

  • Animals: Male Wistar rats (180-220 g) are used.

  • Induction: Administer 0.1% iodoacetamide solution (dissolved in 2% sucrose) via oral gavage at a volume of 1 ml/100 g body weight, once daily for 6 consecutive days. The control group receives the 2% sucrose (B13894) solution.

  • Washout Period: Allow a 7-day washout period after the last iodoacetamide administration before proceeding with efficacy testing.

  • Confirmation of FD Model: A subset of animals can be used to confirm delayed gastric emptying and visceral hypersensitivity compared to the control group.

Protocol 2: Assessment of Gastric Emptying (Solid Phase)

  • Fasting: Fast the rats overnight (12-16 hours) with free access to water.

  • Test Meal: Prepare a test meal consisting of 1.5 g of chow mixed with 0.5% phenol red (a non-absorbable marker).

  • Administration: Allow the rats to consume the test meal for 30 minutes.

  • Euthanasia and Sample Collection: At a predetermined time point (e.g., 60 minutes after the meal), euthanize the animals by CO2 asphyxiation.

  • Stomach Removal: Clamp the pylorus and cardia and carefully remove the stomach.

  • Quantification: Homogenize the stomach and its contents in 100 ml of 0.1 N NaOH. After letting the mixture settle for 1 hour, add 0.5 ml of the supernatant to 4.5 ml of 20% trichloroacetic acid solution and centrifuge. Add 4 ml of 0.5 N NaOH to 3 ml of the supernatant. Measure the absorbance at 560 nm.

  • Calculation: Calculate gastric emptying using the following formula: Gastric Emptying (%) = (1 - (Amount of phenol red recovered from the stomach / Average amount of phenol red in the stomach at time 0)) x 100.

Protocol 3: Assessment of Visceral Sensitivity (Colorectal Distension)

  • Animal Preparation: Anesthetize the rat and insert a balloon catheter (e.g., Fogarty catheter) into the colon, with the tip approximately 2 cm from the anus.

  • Acclimatization: Allow the animal to recover from anesthesia and acclimatize to the testing apparatus for 30 minutes.

  • Distension Protocol: Inflate the balloon with air to specific pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds), with a rest period between each distension.

  • Measurement of Abdominal Withdrawal Reflex (AWR): A trained observer, blinded to the treatment, scores the behavioral response to each distension on a scale of 0 to 4 (0 = no response; 1 = brief head movement followed by immobility; 2 = contraction of abdominal muscles; 3 = lifting of the abdomen; 4 = body arching and lifting of pelvic structures).

  • Data Analysis: The AWR scores at each pressure are recorded and compared between treatment groups.

Mandatory Visualizations

experimental_workflow cluster_induction FD Model Induction cluster_treatment Treatment cluster_assessment Efficacy Assessment Induction Iodoacetamide Administration (0.1% daily for 6 days) Washout Washout Period (7 days) Induction->Washout Treatment Administer this compound or Vehicle Washout->Treatment GE Gastric Emptying Assay Treatment->GE Evaluate effect on gastric motility VS Visceral Sensitivity Assay (Colorectal Distension) Treatment->VS Evaluate effect on visceral pain

Caption: Experimental workflow for evaluating this compound in a functional dyspepsia model.

trimebutine_pathway cluster_presynaptic Presynaptic Enteric Neuron cluster_postsynaptic Postsynaptic Smooth Muscle Cell Trimebutine This compound OpioidReceptors μ, κ, δ Opioid Receptors Trimebutine->OpioidReceptors G_protein Gi/o Protein OpioidReceptors->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel inhibits K_channel GIRK Channel G_protein->K_channel activates cAMP ↓ cAMP AC->cAMP Neurotransmitter_release ↓ Neurotransmitter Release (e.g., Acetylcholine) Ca_channel->Neurotransmitter_release K_channel->Neurotransmitter_release Hyperpolarization cAMP->Neurotransmitter_release Motility Modulation of GI Motility Neurotransmitter_release->Motility Regulates

Caption: Signaling pathway of this compound in enteric neurons.

References

Validation & Comparative

Trimebutine Maleate vs. Otilonium Bromide: A Comparative Study of Gastrointestinal Spasmolytic Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the molecular mechanisms of Trimebutine (B1183) Maleate (B1232345) and Otilonium (B12848) Bromide, two prominent agents used in the management of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS). The information presented is supported by experimental data to aid in research and development.

Overview of Core Mechanisms

Trimebutine Maleate and Otilonium Bromide both exert their therapeutic effects by modulating gastrointestinal motility and visceral sensitivity. However, they achieve this through distinct and complex molecular pathways.

This compound is characterized as a multi-target motility modulator. Its primary mechanism involves interaction with the enteric nervous system via opioid receptors, but it also directly affects smooth muscle cells by modulating various ion channels.[1][2] This results in a dual, concentration-dependent action that can either stimulate or inhibit gut motility, effectively normalizing it.[2][3][4]

Otilonium Bromide functions primarily as a locally acting antispasmodic.[5][6] Its action is concentrated in the large bowel due to poor systemic absorption.[6][7] The core mechanism involves the blockade of calcium influx into colonic smooth muscle cells, supplemented by antagonist activity at muscarinic and tachykinin receptors.[5][8]

Comparative Analysis of Molecular Targets

The distinct clinical profiles of these drugs can be attributed to their differential affinities for various ion channels and receptors.

Ion Channel Modulation

Both drugs target ion channels crucial for smooth muscle contraction, but their profiles differ significantly. Otilonium is a potent calcium channel blocker, while Trimebutine has a more complex, modulatory role on both calcium and potassium channels.

Target Ion ChannelThis compoundOtilonium Bromide
L-type Ca²⁺ Channels Inhibits at high concentrations (100-300 µM), reducing Ca²⁺ influx and muscle contraction.[2][3][4][9]Potent inhibitor, blocking Ca²⁺ influx and preventing contraction.[7][10][11] Inhibits current by 25% at 0.9 µM and 90% at 9 µM.[10] IC₅₀ = 1020 nM (rat colon).[12][13]
T-type Ca²⁺ Channels May activate at lower concentrations (1-10 µM), potentially increasing contractility.[2][3]Inhibits all subtypes (Caᵥ3.1, Caᵥ3.2, Caᵥ3.3), with greater affinity for Caᵥ3.3.[14][15]
K⁺ Channels Inhibits large-conductance Ca²⁺-activated K⁺ (BKca) channels and delayed rectifier K⁺ channels, leading to membrane depolarization at low concentrations.[3][4][9][16]No significant effect on K⁺ currents.[10]
Na⁺ Channels Possesses local anesthetic properties, suggesting some interaction with sodium channels.[17]No effect on Na⁺ currents.[10]
Receptor Binding Profile

Receptor interactions, particularly within the enteric nervous system, are central to the action of both drugs. Trimebutine's unique regulatory effect is largely due to its action as an opioid receptor agonist, whereas Otilonium's spasmolytic activity is enhanced by its antimuscarinic properties.

Target ReceptorThis compoundOtilonium Bromide
Opioid Receptors Acts as a weak agonist at peripheral mu (µ), kappa (κ), and delta (δ) receptors, modulating neurotransmitter release.[1][3][17][18]Not a primary target.
Muscarinic Receptors Exhibits antimuscarinic activity, contributing to spasmolysis.[2][16][18]Binds with sub-micromolar affinity to M₁, M₂, M₄, and M₅ receptors and antagonizes M₃ receptors, blocking acetylcholine-induced effects.[7][12][13][19] IC₅₀ = 1220 nM for M₂ (rat colon)[12][13]; IC₅₀ = 880 nM for M₃-coupled Ca²⁺ signals (human colon).[19]
Tachykinin Receptors Inhibits the release of Substance P (an excitatory neurotransmitter).[17]Binds to and blocks tachykinin NK₂ receptors.[5][6][14]
Serotonin Receptors Shows marked anti-serotonin activity, particularly at 'M' receptors.[20]Not a primary target.

Signaling Pathways and Experimental Workflows

The interaction of each drug with its molecular targets initiates distinct intracellular signaling cascades that ultimately determine the physiological response of the gastrointestinal smooth muscle.

Signaling Pathway Diagrams

Trimebutine_Pathway cluster_TM This compound Action cluster_opioid Opioid Receptors cluster_channels Ion Channels TM Trimebutine Maleate OpR μ, κ, δ Receptors TM->OpR Ca_ch L-type Ca²⁺ Ch. TM->Ca_ch Inhibits K_ch BKca K⁺ Ch. TM->K_ch Inhibits ENS Enteric Nervous System Modulation OpR->ENS Agonist Motility Normalized GI Motility & Pain Relief ENS->Motility Ca_in ↓ Ca²⁺ Influx (High Conc.) Ca_ch->Ca_in K_out ↓ K⁺ Efflux (Low Conc.) K_ch->K_out Ca_in->Motility K_out->Motility

Caption: Signaling pathway for this compound.

Otilonium_Pathway cluster_OB Otilonium Bromide Action cluster_channels_ob Ion Channels cluster_receptors_ob Receptors OB Otilonium Bromide L_Ca_ch L-type Ca²⁺ Ch. OB->L_Ca_ch Blocks T_Ca_ch T-type Ca²⁺ Ch. OB->T_Ca_ch Blocks Musc_R Muscarinic R (M₃) OB->Musc_R Antagonist Tachy_R Tachykinin R (NK₂) OB->Tachy_R Antagonist Ca_block Block Ca²⁺ Influx L_Ca_ch->Ca_block T_Ca_ch->Ca_block Spasmolysis Spasmolysis & Pain Relief Ca_block->Spasmolysis Receptor_Block Block Neurotransmitter Signaling Musc_R->Receptor_Block Tachy_R->Receptor_Block Receptor_Block->Spasmolysis

Caption: Signaling pathway for Otilonium Bromide.

Experimental Workflow: Whole-Cell Patch Clamp

The characterization of ion channel modulation by these compounds heavily relies on patch-clamp electrophysiology.

Patch_Clamp_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Cell_Culture 1. Isolate/Culture Intestinal Smooth Muscle Cells Pipette_Prep 2. Fabricate Glass Micropipette (4-8 MΩ resistance) Cell_Culture->Pipette_Prep Solutions 3. Prepare Intra- & Extracellular Solutions Pipette_Prep->Solutions Approach 4. Approach Cell with Micropipette (Positive Pressure) Solutions->Approach Seal 5. Form Gigaohm Seal (Negative Pressure) Approach->Seal Whole_Cell 6. Rupture Membrane Patch (Suction) -> Whole-Cell Mode Seal->Whole_Cell Record_Base 7. Record Baseline Ion Channel Currents (Voltage Clamp) Whole_Cell->Record_Base Apply_Drug 8. Perfuse with Drug (Trimebutine or Otilonium) Record_Base->Apply_Drug Record_Effect 9. Record Drug Effect on Currents Apply_Drug->Record_Effect Analyze 10. Analyze Current Amplitude, Kinetics, & Voltage-Dependence Record_Effect->Analyze Dose_Response 11. Generate Dose-Response Curve & Calculate IC₅₀ Analyze->Dose_Response

Caption: Experimental workflow for whole-cell patch clamp analysis.

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology Protocol

This protocol provides a framework for investigating the effects of this compound or Otilonium Bromide on L-type Ca²⁺ currents in isolated intestinal smooth muscle cells.

1. Cell Preparation:

  • Isolate single smooth muscle cells from guinea pig or human intestinal tissue via enzymatic digestion (e.g., collagenase and papain).

  • Plate the isolated cells on glass coverslips and allow them to adhere for at least 1 hour before use.

2. Solutions:

  • External Solution (mM): 135 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate Ca²⁺ currents, Ba²⁺ (e.g., 10 mM) can be substituted for Ca²⁺ to increase current amplitude and block K⁺ channels.

  • Internal (Pipette) Solution (mM): 130 CsCl, 10 EGTA, 1 MgCl₂, 5 Mg-ATP, 10 HEPES. Adjust pH to 7.2 with CsOH. Cesium (Cs⁺) is used to block outward K⁺ currents.

  • Drug Solutions: Prepare stock solutions of this compound and Otilonium Bromide in DMSO or distilled water. Dilute to final desired concentrations in the external solution on the day of the experiment.

3. Pipette Fabrication and Sealing:

  • Pull borosilicate glass capillaries to create micropipettes with a resistance of 4-8 MΩ when filled with the internal solution.

  • Mount the filled pipette onto the headstage of a patch-clamp amplifier.

  • Under microscopic guidance, approach a target cell with the pipette tip while applying slight positive pressure.

  • Upon touching the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

4. Recording Procedure:

  • Establish the whole-cell configuration by applying a brief pulse of strong suction to rupture the membrane patch under the pipette tip.

  • Set the amplifier to voltage-clamp mode. Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure Ca²⁺ channels are in a closed, available state.

  • Apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 200 ms) to elicit inward Ca²⁺ currents.

  • Begin continuous perfusion of the recording chamber with the external solution to record baseline currents.

  • Switch the perfusion to an external solution containing the test drug (e.g., 10 µM Otilonium Bromide).

  • After a stable drug effect is observed (typically 3-5 minutes), record the currents again using the same voltage-step protocol.

  • Perform a washout by perfusing with the drug-free external solution to check for reversibility of the effect.

5. Data Analysis:

  • Measure the peak inward current amplitude at each voltage step before, during, and after drug application.

  • Construct current-voltage (I-V) relationship plots.

  • To determine the half-maximal inhibitory concentration (IC₅₀), repeat the experiment with a range of drug concentrations and fit the resulting inhibition data to the Hill equation.

Concluding Summary

This compound and Otilonium Bromide are effective spasmolytics that operate through fundamentally different, albeit overlapping, mechanisms.

  • This compound is a true motility modulator, with its effects being highly dependent on the physiological state of the gut and the drug's concentration. Its action on opioid receptors gives it a unique role in regulating the enteric nervous system, while its complex interactions with both K⁺ and Ca²⁺ channels allow it to either stimulate or inhibit muscle contractility.[3][9][17]

  • Otilonium Bromide is a potent, locally acting inhibitor of smooth muscle contraction.[5] Its primary strength lies in the direct and powerful blockade of L-type and T-type calcium channels, which is further enhanced by its antagonism of pro-contractile muscarinic and tachykinin receptors.[6][10][14][19]

The choice between these agents in a clinical or research setting may depend on the desired outcome: normalization of irregular motility (Trimebutine) versus potent suppression of hypermotility and spasm (Otilonium Bromide). This mechanistic distinction provides a rationale for their differential application and a foundation for the development of future targeted therapies for functional gastrointestinal disorders.

Comparative_Mechanisms TM This compound TM_Mech Primary Mechanism: Motility Normalization TM->TM_Mech OB Otilonium Bromide OB_Mech Primary Mechanism: Spasm Inhibition OB->OB_Mech TM_Targets Key Targets: • Opioid Receptors (Agonist) • K⁺/Ca²⁺ Channels (Modulator) TM_Mech->TM_Targets OB_Targets Key Targets: • L/T-type Ca²⁺ Channels (Blocker) • Muscarinic/Tachykinin R (Antagonist) OB_Mech->OB_Targets

References

A Comparative Preclinical Efficacy Analysis of Trimebutine Maleate and Mebeverine

Author: BenchChem Technical Support Team. Date: December 2025

An objective examination of two prominent gastrointestinal motility modulators, Trimebutine Maleate and Mebeverine, this guide synthesizes available preclinical data to offer a comparative perspective for researchers, scientists, and drug development professionals. While direct head-to-head preclinical studies are notably scarce, this report consolidates findings from individual animal model studies to facilitate an indirect comparison of their efficacy and mechanisms of action.

This analysis delves into the distinct pharmacological profiles of this compound and Mebeverine, presenting their effects on gastrointestinal motility and visceral sensitivity as observed in various preclinical models. The information is structured to provide a clear overview of their respective potencies and modes of action, supported by detailed experimental protocols and visual representations of their signaling pathways.

Comparative Efficacy Data

The following tables summarize quantitative data from separate preclinical studies on this compound and Mebeverine. It is critical to note that these findings are not from direct comparative studies and thus represent an indirect assessment of their relative efficacy.

Table 1: Effect on Colonic Motility in Preclinical Models

DrugAnimal ModelExperimental SetupKey Findings
This compound Mouse model of post-infectious Irritable Bowel Syndrome (IBS)Colonic longitudinal muscle strips stimulated with acetylcholine (B1216132) and potassium chloride.Effectively reduced colonic muscle hypercontractility.[1]
Mebeverine Rat model of constipation-predominant IBSMeasurement of fecal pellet output.Increased fecal pellet output, indicating a prokinetic effect in this model.

Table 2: Effect on Visceral Hypersensitivity in Preclinical Models

DrugAnimal ModelExperimental SetupKey Findings
This compound Conscious ratsRectal distension to induce a rectocolonic inhibitory reflex.Significantly decreased the intensity of the inhibitory reflex at 5 mg/kg (intraperitoneally), suggesting a modulation of visceral sensitivity.[2]
Mebeverine -Data from direct preclinical studies on visceral hypersensitivity is limited. Clinical reviews suggest it reduces visceral hypersensitivity, potentially through a local anesthetic effect.[3]-

Mechanisms of Action

This compound and Mebeverine exhibit distinct mechanisms of action, targeting different receptors and ion channels within the gastrointestinal tract to modulate motility and visceral sensation.

This compound is characterized by its complex, multimodal action. It primarily acts as an agonist on peripheral µ, κ, and δ opioid receptors in the enteric nervous system.[2] This interaction is thought to underlie its ability to both stimulate and inhibit intestinal motility, effectively normalizing gut function. Additionally, Trimebutine has been shown to modulate the release of gastrointestinal peptides and affect ion channels, including calcium and potassium channels, further contributing to its regulatory effects.[1]

Mebeverine , in contrast, is classified as a musculotropic antispasmodic. Its primary mechanism involves the direct relaxation of gastrointestinal smooth muscle. This is achieved through the blockade of sodium and calcium channels, which reduces the influx of ions necessary for muscle contraction. While it has some anticholinergic properties, its primary effects are considered to be directly on the muscle cells, independent of the autonomic nervous system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways for each drug and a typical experimental workflow for evaluating their efficacy in preclinical models.

Trimebutine_Signaling_Pathway cluster_neuron Enteric Neuron cluster_muscle Smooth Muscle Cell Trimebutine Trimebutine Maleate Opioid_Receptors µ, κ, δ Opioid Receptors Trimebutine->Opioid_Receptors Agonist Ion_Channels Ca²⁺/K⁺ Channels Trimebutine->Ion_Channels Modulates Neurotransmitter_Release Modulation of Neurotransmitter Release (e.g., ACh) Opioid_Receptors->Neurotransmitter_Release Contraction_Relaxation Modulation of Contraction/ Relaxation Ion_Channels->Contraction_Relaxation Neurotransmitter_Release->Contraction_Relaxation

This compound Signaling Pathway

Mebeverine_Signaling_Pathway cluster_muscle Smooth Muscle Cell Mebeverine Mebeverine Na_Channels Sodium (Na⁺) Channels Mebeverine->Na_Channels Blocks Ca_Channels Calcium (Ca²⁺) Channels Mebeverine->Ca_Channels Blocks Ca_Influx Reduced Ca²⁺ Influx Na_Channels->Ca_Influx Ca_Channels->Ca_Influx Relaxation Muscle Relaxation Ca_Influx->Relaxation Experimental_Workflow Animal_Model Animal Model of GI Disorder (e.g., Post-infectious IBS mouse) Treatment_Groups Treatment Groups: - Vehicle Control - this compound - Mebeverine Animal_Model->Treatment_Groups Efficacy_Assessment Efficacy Assessment Colonic_Motility Colonic Motility Assay (e.g., Muscle Strip Contractility, Fecal Pellet Output) Efficacy_Assessment->Colonic_Motility Visceral_Sensitivity Visceral Sensitivity Assay (e.g., Colorectal Distension) Efficacy_Assessment->Visceral_Sensitivity Data_Analysis Data Analysis and Comparison Colonic_Motility->Data_Analysis Visceral_Sensitivity->Data_Analysis Treatment_groups Treatment_groups Treatment_groups->Efficacy_Assessment

References

Validating the Role of Opioid Receptors in Trimebutine Maleate's Analgesic Effect: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Trimebutine (B1183) Maleate's analgesic properties with other opioid receptor modulators, supported by experimental data. The focus is on validating the role of specific opioid receptors—mu (µ), delta (δ), and kappa (κ)—in mediating the analgesic effects of Trimebutine and its active metabolite, N-monodesmethyltrimebutine.

Executive Summary

Trimebutine Maleate, a drug primarily used for gastrointestinal disorders, exhibits its analgesic effects through a complex mechanism that includes interaction with the endogenous opioid system.[1][2][3][4] Experimental evidence confirms that Trimebutine and its primary metabolite act as agonists at peripheral µ, δ, and κ opioid receptors.[1][2][3] This guide synthesizes key experimental findings to elucidate the specific contributions of each opioid receptor subtype to Trimebutine's analgesic profile and compares its performance with established opioid agonists.

Opioid Receptor Binding Affinity

The interaction of a drug with its receptor is a critical determinant of its pharmacological effect. The binding affinity of Trimebutine and its active metabolite, N-monodesmethyltrimebutine, for µ, δ, and κ opioid receptors has been quantified and compared with that of other well-characterized opioid ligands.

Table 1: Opioid Receptor Binding Affinities (Ki in nM)

Compoundµ-Opioid Receptor (Ki)δ-Opioid Receptor (Ki)κ-Opioid Receptor (Ki)Reference
Trimebutine ~30-fold lower than Morphine-No appreciable affinity[1][3]
N-monodesmethyltrimebutine ~48-fold lower than Morphine--[1]
Morphine 1.2--[5]
Loperamide 2 - 3481156[2][6][7]
[³H]DAMGO High Affinity (Selective µ agonist)--[5]
[³H]DPDPE -High Affinity (Selective δ agonist)-
[³H]U-69593 --High Affinity (Selective κ agonist)

Note: A lower Ki value indicates a higher binding affinity. Specific Ki values for Trimebutine and its metabolite are not consistently reported in the literature; however, their relative affinities have been described.

A study by Roman et al. (1987) demonstrated that Trimebutine and N-desmethyltrimebutine exhibit a higher affinity for the µ-opioid receptor subtype compared to δ and κ receptors.[1] The study reported receptor selectivity indexes of 100:12:14.4 for Trimebutine and 100:32:25 for N-desmethyltrimebutine (µ:δ:κ).[1] In comparison, morphine, a classic µ-opioid agonist, has a selectivity index of 100:5:5.[1] This indicates that while Trimebutine and its metabolite preferentially bind to µ-receptors, they are less selective than morphine. Another study found that Trimebutine is approximately 1/13th as potent as morphine in displacing [3H]naloxone binding, further supporting its interaction with opioid receptors, albeit with lower affinity than morphine.[3]

In Vivo Analgesic Efficacy

The analgesic effects of this compound have been evaluated in various animal models of pain, primarily through the hot plate and acetic acid-induced writhing tests. These assays are standard for assessing the efficacy of centrally and peripherally acting analgesics.

Hot Plate Test

The hot plate test measures the latency of a thermal pain response and is indicative of centrally mediated analgesia.

Table 2: Analgesic Efficacy in the Hot Plate Test

CompoundDoseRoute% Increase in Pain ThresholdNaloxone (B1662785) ReversalReference
This compound Not specified-SignificantYes
Morphine 10 mg/kgs.c.SignificantYes[5]
Acetic Acid-Induced Writhing Test

The writhing test assesses visceral pain and is sensitive to both central and peripheral analgesics.

Table 3: Analgesic Efficacy in the Acetic Acid-Induced Writhing Test

CompoundED50RouteNaloxone ReversalReference
This compound --Yes
Morphine 0.5 - 1.0 mg/kgi.p.Yes

The analgesic effect of Trimebutine in these models is significantly attenuated by the administration of naloxone, a non-selective opioid receptor antagonist. This reversal provides strong evidence for the involvement of opioid receptors in mediating Trimebutine's analgesic properties.

Experimental Protocols

Opioid Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of a test compound for µ, δ, and κ opioid receptors.

Objective: To quantify the binding affinity (Ki) of this compound and its metabolites for the three main opioid receptor subtypes.

Materials:

  • Membrane Preparations: Guinea pig brain membranes or cell lines expressing recombinant human µ, δ, or κ opioid receptors.

  • Radioligands:

    • [³H]DAMGO (for µ-receptors)

    • [³H]DPDPE (for δ-receptors)

    • [³H]U-69593 (for κ-receptors)

  • Test Compounds: this compound, N-monodesmethyltrimebutine.

  • Reference Compounds: Morphine, Loperamide.

  • Non-specific Binding Control: Naloxone (high concentration).

  • Assay Buffer: Tris-HCl buffer with appropriate supplements.

  • Instrumentation: Scintillation counter.

Procedure:

  • Incubation: Incubate membrane preparations with a fixed concentration of the respective radioligand and varying concentrations of the test compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Radioligand Binding Assay Workflow Membrane Prep Membrane Prep Incubation Incubation Membrane Prep->Incubation Add Radioligand & Test Compound Filtration Filtration Incubation->Filtration Separate Bound/Free Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Measure Radioactivity Data Analysis Data Analysis Scintillation Counting->Data Analysis Calculate IC50 & Ki

Radioligand Binding Assay Workflow Diagram.
Hot Plate Analgesia Test

This protocol describes the hot plate test for assessing central analgesic activity.

Objective: To evaluate the analgesic effect of this compound by measuring the latency of the thermal pain response.

Animals: Male Swiss mice (20-25 g).

Apparatus: Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

Procedure:

  • Acclimatization: Acclimatize mice to the testing room for at least 1 hour before the experiment.

  • Baseline Latency: Determine the baseline reaction time for each mouse by placing it on the hot plate and recording the time until it licks its hind paw or jumps. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Drug Administration: Administer this compound, a reference analgesic (e.g., morphine), or vehicle to different groups of mice.

  • Post-treatment Latency: Measure the reaction time at various time points after drug administration (e.g., 30, 60, 90 minutes).

  • Naloxone Reversal: In a separate experiment, administer naloxone prior to the test compound to confirm opioid receptor-mediated effects.

  • Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

G cluster_1 Hot Plate Test Workflow Baseline Latency Baseline Latency Drug Admin Drug Admin Baseline Latency->Drug Admin Post-drug Latency Post-drug Latency Drug Admin->Post-drug Latency Naloxone Reversal Naloxone Reversal Drug Admin->Naloxone Reversal Pre-treatment Data Analysis Data Analysis Post-drug Latency->Data Analysis Calculate %MPE Naloxone Reversal->Post-drug Latency

Hot Plate Test Workflow Diagram.

Signaling Pathways

The analgesic and other effects of this compound, mediated through opioid receptors, are initiated by a cascade of intracellular signaling events. As an opioid receptor agonist, Trimebutine binding to µ, δ, or κ receptors leads to the activation of inhibitory G-proteins (Gi/o).

G cluster_2 Opioid Receptor Signaling Pathway Trimebutine Trimebutine Opioid Receptor Opioid Receptor Trimebutine->Opioid Receptor Agonist Binding Gi/o Protein Gi/o Protein Opioid Receptor->Gi/o Protein Activation Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibition Ion Channels Ion Channels Gi/o Protein->Ion Channels Modulation cAMP cAMP Adenylyl Cyclase->cAMP Reduced Production Analgesia Analgesia cAMP->Analgesia Ion Channels->Analgesia

Opioid Receptor Signaling Pathway.

This activation of Gi/o proteins results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the activated G-protein subunits can directly modulate the activity of ion channels, such as promoting the opening of potassium channels and inhibiting the opening of calcium channels. These molecular events collectively lead to a reduction in neuronal excitability and neurotransmitter release, ultimately producing analgesia.

Conclusion

The experimental data strongly support the role of µ, δ, and κ opioid receptors in mediating the analgesic effects of this compound and its active metabolite. While it displays a preference for the µ-opioid receptor, its lower affinity and selectivity compared to classic opioids like morphine define its unique pharmacological profile. The naloxone-reversible analgesia observed in preclinical models provides a clear validation of its opioid-mediated mechanism of action. This understanding is crucial for the rational design and development of novel analgesics with potentially improved side-effect profiles.

References

A Head-to-Head Comparison of Trimebutine Maleate and Other Spasmolytics on Colonic Contractility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of trimebutine (B1183) maleate (B1232345) against other commonly used spasmolytics in modulating colonic contractility. The information presented is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons and detailed methodologies to aid in research and development.

Introduction

Spasmolytics are a class of drugs used to relieve smooth muscle spasms in the gastrointestinal (GI) tract, a common symptom in functional GI disorders such as Irritable Bowel Syndrome (IBS). These agents act through various mechanisms to reduce the frequency and intensity of muscle contractions, thereby alleviating pain and discomfort. Trimebutine maleate is a unique spasmolytic with a complex mechanism of action, setting it apart from other drugs in this class. This guide will delve into a head-to-head comparison of this compound with other prominent spasmolytics, including otilonium (B12848) bromide, pinaverium (B1222119) bromide, mebeverine, and alverine (B1665750) citrate (B86180), focusing on their effects on colonic contractility.

Mechanism of Action Overview

The spasmolytics discussed in this guide primarily exert their effects by modulating ion channels and receptors on colonic smooth muscle cells and enteric neurons. A key target for many of these drugs is the L-type calcium channel, which plays a crucial role in initiating muscle contraction.

This compound: Exhibits a multimodal mechanism of action. It acts as an agonist on peripheral mu, kappa, and delta opioid receptors in the gastrointestinal tract[1][2][3]. This interaction can either stimulate or inhibit intestinal motility, contributing to its regulatory effect[4][5]. Trimebutine also modulates the release of gastrointestinal peptides like motilin, gastrin, and vasoactive intestinal peptide[1][3]. Furthermore, it has been shown to affect ion channels, including L-type calcium channels and calcium-activated potassium channels, which directly influence smooth muscle contractility[4][6][7]. At higher concentrations, it inhibits L-type Ca2+ channels, leading to reduced amplitude of spontaneous contractions[6][7].

Otilonium Bromide: This quaternary ammonium (B1175870) compound primarily acts as an L-type calcium channel blocker on colonic smooth muscle cells[8][9][10]. This action inhibits calcium influx, which is essential for muscle contraction[9][10]. Otilonium bromide has also been shown to interact with tachykinin NK2 receptors and muscarinic receptors, further contributing to its spasmolytic effect[10][11]. Due to its structure, it has low systemic absorption and acts locally on the colon[11].

Pinaverium Bromide: A quaternary ammonium derivative that acts as a selective L-type calcium channel blocker in the gastrointestinal tract[12][13][14]. By inhibiting the influx of calcium into colonic smooth muscle cells, it reduces both spontaneous and agonist-induced contractions[12][13][14]. Its action is largely localized to the gut due to poor absorption[15].

Mebeverine: A musculotropic antispasmodic that is thought to act directly on the smooth muscle of the gut[16][17]. Its precise mechanism is not fully elucidated but is believed to involve the inhibition of calcium influx into smooth muscle cells and a reduction in the refilling of intracellular calcium stores[18]. It may also have a local anesthetic effect[18].

Alverine Citrate: This agent has a dual mechanism of action. It is known to decrease the sensitivity of smooth muscle contractile proteins to calcium[16][19]. Additionally, it acts as a selective 5-HT1A receptor antagonist, which may contribute to its effects on visceral sensitivity[16][19]. Some studies suggest it may also have an inhibitory effect on L-type calcium channels[20].

Quantitative Comparison of Effects on Colonic Contractility

The following tables summarize quantitative data from various studies comparing the inhibitory effects of different spasmolytics on colonic contractility. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, tissues, and methodologies.

DrugAgonistPreparationIC50 ValueReference
Pinaverium Bromide Acetylcholine (B1216132) (ACh)Rat Colonic Circular Muscle (Stress Group)1.66 x 10⁻⁶ mol/L[12][13]
Acetylcholine (ACh)Rat Colonic Circular Muscle (Control Group)0.91 x 10⁻⁶ mol/L[12][13]
Potassium Chloride (KCl)Rat Colonic Circular Muscle (Stress Group)8.13 x 10⁻⁷ mol/L[13]
Potassium Chloride (KCl)Rat Colonic Circular Muscle (Control Group)3.80 x 10⁻⁷ mol/L[13]
Cholinergic ResponseCanine Colonic Circular Smooth Muscle1.0 x 10⁻⁶ M[14]
Spontaneous ContractionsCanine Colonic Circular Smooth Muscle3.8 x 10⁻⁶ M[14]
Otilonium Bromide Spontaneous Rhythmic Phasic ContractionsHuman Sigmoid Colon Circular Strips49.9 nmol L⁻¹[9]
Stretch-induced ToneHuman Sigmoid Colon Circular Strips10.7 nmol L⁻¹[9]
Electrical Stimulation (on-contraction)Human Sigmoid Colon Circular Strips38.0 nmol L⁻¹[9]
This compound Not specified (Antagonistic effect)Sodium Channels8.4 μM[4]

Note: IC50 is the half maximal inhibitory concentration.

DrugEffect on Contraction ParametersModelKey FindingsReference
This compound Limited inhibitory effect on the ascending colon.Human Ascending and Sigmoid Colons (in vivo)Inhibitory effect was observed in the ascending colon but not significantly in the sigmoid colon against neostigmine-induced hypermotility.[21]
Modulates contractile activity.Human Colon (in vivo)Can increase spike bursts in constipated patients and decrease them in patients with diarrhea.[5]
Pinaverium Bromide Decreased frequency of contraction.Healthy Humans (in vivo)A significant but weak decrease in the frequency of jejunal contractions was observed. No significant effect on colonic transit time.[15]
Mebeverine Reduced number of mass movements and retrograde movements.Healthy Humans with lactulose-induced diarrhea (in vivo)Significantly reduced the number of mass movements in the colon.[22]
Normalizing effect on small bowel motility.IBS Patients (in vivo)Showed both 'prokinetic' and 'antispasmodic' effects in the small bowel of IBS patients.[23]
Alverine Citrate Reduced colonic spasm.Humans undergoing colonoscopy (in vivo)Pre-treatment with alverine citrate and simethicone (B1680972) reduced colonic spasm during colonoscopy.[24]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of typical experimental protocols used to assess the effects of spasmolytics on colonic contractility.

In Vitro Organ Bath Studies

This technique is widely used to study the direct effects of drugs on isolated colonic muscle strips.

Typical Protocol:

  • Tissue Preparation: Segments of colon are obtained from animals (e.g., rats, guinea pigs) or humans (biopsy samples)[9][13][25][26][27]. The mucosa and submucosa are often removed to isolate the smooth muscle layers (circular and longitudinal). Muscle strips of a standardized size are then prepared.

  • Mounting: The muscle strips are suspended in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2) to maintain pH and oxygenation[25]. One end of the strip is fixed, and the other is connected to an isometric force transducer to record contractile activity.

  • Equilibration: The strips are allowed to equilibrate for a period (e.g., 60 minutes) under a resting tension, with periodic washing with fresh buffer[25].

  • Stimulation and Recording:

    • Spontaneous Contractions: The baseline spontaneous contractile activity of the muscle strip is recorded.

    • Agonist-Induced Contractions: Contractile agents such as acetylcholine (ACh) or potassium chloride (KCl) are added to the bath to induce contractions[13][25].

    • Electrical Field Stimulation (EFS): Electrodes are placed on either side of the muscle strip to stimulate enteric neurons and elicit neurally mediated contractions[25][28].

  • Drug Application: The spasmolytic drug is added to the organ bath at increasing concentrations to determine its effect on spontaneous, agonist-induced, or EFS-induced contractions. The inhibitory concentration (IC50) can then be calculated[13][14].

In Vivo Measurement of Colonic Motility

In vivo studies provide insights into the effects of drugs in a more physiologically relevant context.

Common Techniques:

  • Colonic Manometry: This technique involves placing a catheter with pressure sensors into the colon to directly measure intraluminal pressure changes, which reflect colonic contractions[29][30]. It can be used to assess the frequency, amplitude, and duration of contractions in response to stimuli (e.g., a meal) or drugs.

  • Radiopaque Markers: Subjects ingest radiopaque markers, and their transit through the colon is monitored via serial abdominal X-rays[29]. This method provides information on overall and segmental colonic transit time.

  • Wireless Motility Capsules: These are ingestible capsules that measure pH, temperature, and pressure as they travel through the GI tract[29]. They provide data on gastric emptying, small bowel transit, and colonic transit times.

  • Bead Expulsion Test (Animal Models): A small bead is inserted into the colon of a conscious animal (e.g., a mouse), and the time taken to expel the bead is measured as an indicator of colonic transit[29][31].

Signaling Pathways and Experimental Workflows

Signaling Pathway for L-type Calcium Channel Blockers

// Nodes Spasmolytic [label="Spasmolytic\n(e.g., Otilonium, Pinaverium)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; L_type_Ca_Channel [label="L-type Ca²⁺ Channel", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_influx [label="Ca²⁺ Influx", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_Calmodulin [label="Ca²⁺-Calmodulin\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; MLCK_active [label="Active MLCK", fillcolor="#34A853", fontcolor="#FFFFFF"]; MLC_P [label="Phosphorylated MLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Contraction [label="Smooth Muscle\nContraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Relaxation [label="Smooth Muscle\nRelaxation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Spasmolytic -> L_type_Ca_Channel [label="Blocks", dir=tee]; L_type_Ca_Channel -> Ca_influx [label="Mediates"]; Ca_influx -> Ca_Calmodulin [label="Forms"]; Ca_Calmodulin -> MLCK_active [label="Activates"]; MLCK_active -> MLC_P [label="Phosphorylates\nMyosin Light Chain (MLC)"]; MLC_P -> Contraction; Spasmolytic -> Relaxation [style=dashed, color="#5F6368"]; }

Caption: Signaling pathway of L-type calcium channel blocking spasmolytics.

This compound's Multi-Target Signaling Pathway

// Nodes Trimebutine [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Opioid_Receptors [label="μ, δ, κ Opioid Receptors", fillcolor="#FBBC05", fontcolor="#202124"]; Ion_Channels [label="Ion Channels\n(L-type Ca²⁺, K⁺)", fillcolor="#FBBC05", fontcolor="#202124"]; Peptide_Release [label="GI Peptide Release\n(Motilin, VIP, Gastrin)", fillcolor="#FBBC05", fontcolor="#202124"]; Enteric_Neurons [label="Enteric Neurons", fillcolor="#F1F3F4", fontcolor="#202124"]; Smooth_Muscle [label="Smooth Muscle Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Motility_Modulation [label="Modulation of\nColonic Motility", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges Trimebutine -> Opioid_Receptors; Trimebutine -> Ion_Channels; Trimebutine -> Peptide_Release; Opioid_Receptors -> Enteric_Neurons [label="Modulates"]; Ion_Channels -> Smooth_Muscle [label="Directly affects"]; Peptide_Release -> Enteric_Neurons [label="Influences"]; Peptide_Release -> Smooth_Muscle [label="Influences"]; Enteric_Neurons -> Smooth_Muscle [label="Regulates"]; Smooth_Muscle -> Motility_Modulation; }

Caption: Multi-target signaling pathway of this compound.

Experimental Workflow for In Vitro Colonic Contractility Assay

// Nodes Tissue_Isolation [label="1. Colon Tissue Isolation", fillcolor="#F1F3F4", fontcolor="#202124"]; Muscle_Strips [label="2. Preparation of Muscle Strips", fillcolor="#F1F3F4", fontcolor="#202124"]; Organ_Bath [label="3. Mounting in Organ Bath", fillcolor="#F1F3F4", fontcolor="#202124"]; Equilibration [label="4. Equilibration", fillcolor="#F1F3F4", fontcolor="#202124"]; Stimulation [label="5. Stimulation\n(Spontaneous, Agonist, or EFS)", fillcolor="#FBBC05", fontcolor="#202124"]; Drug_Addition [label="6. Addition of Spasmolytic", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Acquisition [label="7. Data Acquisition\n(Force Transducer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="8. Data Analysis\n(e.g., IC50 Calculation)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Tissue_Isolation -> Muscle_Strips; Muscle_Strips -> Organ_Bath; Organ_Bath -> Equilibration; Equilibration -> Stimulation; Stimulation -> Drug_Addition; Drug_Addition -> Data_Acquisition; Data_Acquisition -> Analysis; }

Caption: In vitro experimental workflow for assessing colonic contractility.

Conclusion

This compound stands out among spasmolytics due to its unique and complex mechanism of action, which involves opioid receptor modulation and effects on various ion channels and GI peptides. This contrasts with other spasmolytics like otilonium bromide and pinaverium bromide, which primarily act as L-type calcium channel blockers with localized action in the colon. Mebeverine and alverine citrate also exhibit distinct mechanisms, targeting smooth muscle directly and modulating calcium sensitivity, respectively.

The available quantitative data, while not always directly comparable due to methodological differences, suggests that all these agents are effective in reducing colonic contractility. The choice of a particular spasmolytic in a research or clinical setting may depend on the specific aspects of motility being targeted and the desired mechanism of action. The detailed experimental protocols and workflow diagrams provided in this guide are intended to facilitate the design and interpretation of future comparative studies in this important area of gastrointestinal pharmacology.

References

Cross-Validation of Trimebutine Maleate's Efficacy in Diverse Animal Models of Visceral Pain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Trimebutine (B1183) Maleate's performance against other alternatives in mitigating visceral pain, supported by experimental data from various animal models. The guide details experimental protocols, presents quantitative data in structured tables, and visualizes key biological pathways.

Trimebutine Maleate (B1232345), a well-established agent for functional gastrointestinal disorders, exhibits a multifaceted mechanism of action that sets it apart from conventional antispasmodics. Its efficacy in alleviating visceral pain stems from its ability to modulate the enteric nervous system through multiple pathways, including interaction with opioid receptors and regulation of ion channels. This guide cross-validates these effects across different preclinical models of visceral pain, providing a comparative analysis with other therapeutic agents.

Performance Comparison in Preclinical Visceral Pain Models

Trimebutine Maleate has demonstrated significant efficacy in reducing visceral hypersensitivity and abnormal gut motility in several well-established animal models of visceral pain. Its performance, when compared to other analgesics and motility-modulating agents, highlights its unique, multimodal mechanism of action.

Colorectal Distension (CRD) Model

The colorectal distension (CRD) model is a widely used and reliable method for inducing and quantifying visceral pain in rodents, mimicking the pain experienced by patients with irritable bowel syndrome (IBS). In this model, this compound has been shown to effectively reduce the visceromotor response to painful stimuli.

Compound Animal Model Dosage Effect on Visceral Pain Notes
This compound Rat (TNBS-induced colitis)5 mg/kg (i.p.)Reduced inflammation-induced hyperalgesia[1]Effect reversed by naloxone, indicating opioid receptor involvement.[1]
This compound Rat (TNBS-induced colitis)10 mg/kg (i.p.)Suppressed inflammation-induced hyperalgesia[1]Effect reversed by naloxone.[1]
This compound Rat (Stress-induced hyperalgesia)5, 10, or 20 mg/kg (i.p.)Attenuated or suppressed stress-induced hypersensitivity[1]Effects not reversed by naloxone.[1]
Morphine RatSystemic and intrathecalDose-dependent inhibition of cardiovascular and visceromotor responses to colorectal distension[2]Prototypical opioid analgesic.
Loperamide Rat (Stress model)3-30 mg/kgDid not affect the decrease in colonic nociceptive threshold[3]An opioid receptor agonist that primarily acts peripherally.
Acetic Acid-Induced Writhing Test

The acetic acid-induced writhing test is a chemical method for inducing visceral pain of peripheral origin. The intraperitoneal injection of acetic acid causes the release of inflammatory mediators, leading to characteristic abdominal constrictions, or "writhes." The reduction in the number of writhes is a measure of analgesic efficacy.

Compound Animal Model Dosage Percentage Inhibition of Writhing (%) Notes
This compound MouseData not available in searched literatureData not available in searched literature-
Diclofenac Sodium Mouse10 mg/kg~70-80%[4][5]Standard non-steroidal anti-inflammatory drug (NSAID).
Morphine Mouse10 mg/kgSignificantly higher inhibition than aspirin (B1665792) (100 mg/kg)[6]Standard opioid analgesic.
Mustard Oil-Induced Colitis Model

Intra-colonic administration of mustard oil induces acute inflammation and visceral hypersensitivity, providing a model to study the mechanisms of visceral pain and the efficacy of potential analgesics.

Compound Animal Model Dosage Effect on Visceral Pain Notes
This compound Rat/MouseData not available in searched literatureData not available in searched literature-
TRPA1 Antagonist (AP18) Mouse10 mg/kg (i.p.)Abolished nociceptive responses and referred hyperalgesia at low-dose (0.5%) mustard oil[7]Highlights the role of the TRPA1 channel in this model.
P2X Antagonist (TNP-ATP) Mouse25 μg/kg (i.p.)Markedly reduced nociceptive responses and referred hyperalgesia at high-dose (2.5%) mustard oil[7]Suggests involvement of purinergic receptors in tissue damage-induced pain.

Experimental Protocols

Colorectal Distension (CRD) Model for Visceral Hypersensitivity

Objective: To assess visceral sensitivity by measuring the abdominal withdrawal reflex (AWR) or electromyographic (EMG) activity of the abdominal muscles in response to colorectal distension.

Procedure:

  • Animal Preparation: Rats or mice are lightly anesthetized, and a flexible balloon catheter is inserted intra-anally into the descending colon. The catheter is secured to the base of the tail. Animals are allowed to recover from anesthesia before testing.

  • Acclimation: Animals are placed in observation chambers and allowed to acclimate for a defined period.

  • Distension Protocol: The balloon is incrementally inflated to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 10 seconds), with a rest period between each distension.

  • Pain Response Measurement:

    • Abdominal Withdrawal Reflex (AWR) Score: A trained observer, blind to the treatment, assigns a score based on the animal's behavioral response (e.g., 0 = no response; 1 = brief head movement; 2 = contraction of abdominal muscles; 3 = lifting of the abdomen; 4 = body arching and lifting of the pelvic structures).

    • Electromyography (EMG): Electrodes are surgically implanted into the external oblique abdominal muscles to record electrical activity during distension. The EMG signal is amplified, filtered, and quantified.

  • Drug Administration: this compound or comparator drugs are administered (e.g., intraperitoneally, orally) at a specified time before the CRD procedure.

G cluster_prep Animal Preparation & Acclimation cluster_procedure Experimental Procedure A Anesthetize Animal B Insert Balloon Catheter A->B C Secure Catheter B->C D Allow Recovery C->D E Place in Observation Chamber D->E F Acclimation Period E->F G Administer Drug/Vehicle F->G H Incremental Balloon Inflation G->H I Measure Pain Response (AWR Score / EMG) H->I

Acetic Acid-Induced Writhing Test

Objective: To evaluate the peripheral analgesic activity of a compound by quantifying its ability to inhibit acetic acid-induced writhing behavior.

Procedure:

  • Animal Grouping and Fasting: Mice are randomly divided into control, standard, and test groups. Animals are typically fasted for a period before the experiment.

  • Drug Administration: The test compound (this compound), a standard analgesic (e.g., Diclofenac Sodium), or vehicle is administered, usually orally or intraperitoneally.

  • Induction of Writhing: After a set absorption period (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6-1% in saline) is injected intraperitoneally (e.g., 10 mL/kg).[8]

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. After a short latency period (e.g., 5 minutes), the number of writhes (a characteristic stretching behavior) is counted for a defined period (e.g., 10-20 minutes).[8]

  • Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.

G A Group and Fast Mice B Administer Test Compound, Standard, or Vehicle A->B C Absorption Period (30-60 min) B->C D Inject Acetic Acid (i.p.) C->D E Observation Period (count writhes for 10-20 min) D->E F Calculate % Inhibition E->F

Mustard Oil-Induced Colitis Model

Objective: To induce acute colonic inflammation and visceral hypersensitivity to assess the efficacy of analgesic compounds.

Procedure:

  • Animal Preparation: Rats or mice are lightly anesthetized.

  • Induction of Colitis: A specific concentration of mustard oil (e.g., 0.5% for mild, 2.5% for severe inflammation) dissolved in a vehicle (e.g., mineral oil) is administered intra-colonically via a catheter.[7]

  • Post-Induction Period: Animals are monitored for signs of colitis and pain behavior.

  • Assessment of Visceral Pain: At a predetermined time point after mustard oil administration, visceral sensitivity is assessed, often using the colorectal distension (CRD) method as described above to measure the abdominal withdrawal reflex or EMG activity.

  • Drug Administration: The test compound is administered before or after the induction of colitis, depending on the study's objective (prophylactic or therapeutic effect).

G A Anesthetize Animal B Intra-colonic Administration of Mustard Oil A->B C Post-Induction Monitoring B->C D Administer Test Compound C->D Prophylactic or Therapeutic Dosing E Assess Visceral Pain (e.g., using CRD) D->E

Signaling Pathways of this compound in Visceral Pain Modulation

This compound's analgesic effect in visceral pain is attributed to its dual mechanism of action: as an agonist at peripheral opioid receptors and as a modulator of ion channels in gastrointestinal smooth muscle cells.

Opioid Receptor Agonism

Trimebutine acts as an agonist at peripheral mu (µ), kappa (κ), and delta (δ) opioid receptors located on enteric neurons.[9][10] Activation of these G-protein coupled receptors (GPCRs) leads to the inhibition of neuronal excitability and the release of excitatory neurotransmitters, thereby dampening pain signals from the gut.

G

Ion Channel Modulation

This compound directly modulates ion channels in gastrointestinal smooth muscle cells, contributing to its regulatory effect on gut motility and its antispasmodic properties. It has been shown to inhibit L-type calcium (Ca²⁺) channels and large-conductance Ca²⁺-activated potassium (BKCa) channels in a dose-dependent manner.[11]

  • Inhibition of L-type Ca²⁺ Channels: By blocking these channels, Trimebutine reduces the influx of calcium into smooth muscle cells, which is a critical step for muscle contraction. This action leads to smooth muscle relaxation and an antispasmodic effect.[12]

  • Modulation of BKCa Channels: The effect on BKCa channels is more complex. Inhibition of these channels can lead to membrane depolarization, which under certain conditions might enhance muscle contraction. This dual action on different ion channels may contribute to Trimebutine's ability to normalize gut motility, rather than simply inhibiting it.[11]

G

Conclusion

The cross-validation of this compound's effects in different animal models of visceral pain confirms its efficacy as a potent analgesic agent. Its unique dual mechanism of action, targeting both opioid receptors on enteric neurons and ion channels on smooth muscle cells, provides a comprehensive approach to managing visceral pain and associated motility disorders. While direct comparative quantitative data with other analgesics in all models is not always available in the current literature, the existing evidence strongly supports this compound's role as a valuable therapeutic option. Further research directly comparing this compound with other agents in standardized visceral pain models would be beneficial to further delineate its relative efficacy.

References

Trimebutine Maleate vs. placebo in a double-blind, randomized controlled trial in animal models

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the preclinical efficacy and mechanisms of action of trimebutine (B1183) maleate (B1232345) in regulating gastrointestinal function, based on controlled animal studies.

This guide provides a comprehensive comparison of trimebutine maleate's effects relative to control or baseline conditions in various animal models, mirroring the comparative intent of a placebo-controlled trial. The data herein is curated for researchers, scientists, and drug development professionals to facilitate an in-depth understanding of trimebutine's pharmacological profile.

I. Modulation of Gastrointestinal Motility

This compound exhibits a dual modulatory effect on gastrointestinal motility, capable of both stimulating and inhibiting contractile activity depending on the physiological state of the gut.[1][2] This has been demonstrated across several animal models, primarily in dogs and guinea pigs.

Effects on Gastric and Intestinal Motility in Dogs

Studies in conscious dogs equipped with force transducers have shown that this compound's effect is dependent on the digestive state.[1] During the interdigestive state, characterized by motor quiescence, intravenous administration of this compound induces contractions or shortens the quiescent period.[1] Conversely, in the digestive state, it reduces gastric antral contractile activity and suppresses duodenal activity to some extent, while augmenting activity in the jejunum, ileum, and colon.[1] This normalizing effect distinguishes it from other agents like metoclopramide (B1676508), which consistently enhances contractions, and hyoscine-N-butylbromide, which consistently suppresses them.[1]

The mechanism for this dual action is linked to its interaction with opioid receptors. The excitatory effects of trimebutine appear to be mediated by mu or delta opioid receptors, while its inhibitory actions may involve kappa opioid receptors.[2]

Experimental Protocol: Gastrointestinal Motility in Conscious Dogs

  • Animal Model: Conscious dogs with chronically implanted force transducers on the stomach, duodenum, jejunum, ileum, and colon.

  • Drug Administration: this compound administered intravenously.

  • Data Acquisition: Contractile activity of the gastrointestinal tract was recorded using the force transducers.

  • Study Design: The effects of this compound were observed during both the interdigestive (fasted) and digestive (fed) states. The results were compared to the effects of metoclopramide and hyoscine-N-butylbromide.[1]

Effects on Colonic Motility in Guinea Pigs

In guinea pig colonic longitudinal muscle strips, this compound demonstrates a dose-dependent effect on spontaneous contractions.[3]

  • Low Concentrations (1 and 10 μM): Attenuated the frequency and tone of smooth muscle strips without affecting the amplitude of spontaneous contractions.[3]

  • High Concentrations (30, 100, and 300 μM): Inhibited the amplitude of spontaneous contractions.[3]

This activity is linked to its ability to act as a multiple-ion channel regulator. Trimebutine inhibits L-type Ca²⁺ currents, which attenuates intestinal motility, and also reduces large conductance Ca²⁺-activated K⁺ (BKca) currents, leading to membrane depolarization.[3]

Experimental Protocol: Colonic Motility in Guinea Pig Muscle Strips

  • Animal Model: Male guinea pigs.

  • Tissue Preparation: Colonic longitudinal muscle strips were prepared and mounted in an organ bath.

  • Data Acquisition: Contractile responses were recorded using an isometric force transducer. Membrane and action potentials were measured using intracellular microelectrodes. Whole-cell patch-clamp technique was used to record BKca and L-type Ca²⁺ currents in isolated colonic smooth muscle cells.

  • Drug Administration: Consecutive concentrations of this compound were added to the organ bath.[3]

II. Attenuation of Visceral Hypersensitivity

This compound has been shown to be effective in reducing visceral hypersensitivity, a key feature of functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS).

Post-Infectious IBS Mouse Model

In a mouse model of post-infectious IBS induced by Trichinella spiralis infection, this compound effectively reduced colonic hyperreactivity.[4][5] This model is characterized by visceral hyperalgesia and colonic muscle hypercontractility.[4] The inhibitory effect of trimebutine on acetylcholine (B1216132) and high K⁺-stimulated hypercontractility was dependent on the presence of Ca²⁺ in the solution, further supporting its role as a modulator of calcium channels.[4]

Experimental Protocol: Visceral Sensitivity in a Post-Infectious Mouse Model

  • Animal Model: Mice with post-infectious IBS induced by Trichinella spiralis infection.

  • Visceral Sensitivity Assessment: Abdominal withdrawal reflex to colorectal distention was measured to evaluate visceral sensitivity.

  • Colonic Contractility: Colonic longitudinal muscle strips were prepared and their contractility in response to acetylcholine and potassium chloride was recorded in an organ bath, both in the presence and absence of this compound and calcium.

  • Histopathology: Intestinal tissues were examined for inflammation.[4][5]

III. Mechanism of Action: A Multi-Target Approach

The pharmacological effects of this compound are attributed to its action on multiple targets within the gastrointestinal tract.[6][7]

Opioid Receptor Agonism

Trimebutine acts as an agonist on peripheral mu, kappa, and delta opioid receptors.[6][7] This interaction is central to its ability to modulate gastrointestinal motility, with different receptor subtypes mediating either stimulatory or inhibitory responses.[2]

Ion Channel Modulation

As demonstrated in guinea pig studies, trimebutine modulates the activity of L-type Ca²⁺ channels and large conductance Ca²⁺-activated K⁺ (BKca) channels in gastrointestinal smooth muscle cells.[3] This regulation of ion flow across cell membranes directly influences muscle contractility.

Modulation of Gastrointestinal Peptides

Trimebutine influences the release of various gastrointestinal peptides, including motilin, vasoactive intestinal peptide, gastrin, and glucagon.[6][8] This neuroendocrine modulation contributes to its overall regulatory effects on digestive function.

IV. Data Summary

Table 1: Effects of this compound on Gastrointestinal Motility in Animal Models

Animal ModelExperimental SetupKey FindingsReference
Conscious DogsIn vivo, force transducersInterdigestive State: Induces contractions, shortens quiescent period. Digestive State: Reduces gastric antral and duodenal activity, augments jejunal, ileal, and colonic activity.[1]
Guinea PigsEx vivo, colonic muscle stripsLow Doses (1-10 μM): Decreases frequency and tone. High Doses (30-300 μM): Inhibits amplitude of contractions.[3]
Conscious DogsIn vivo, strain-gaugesOral administration stimulates intestinal, antral, and colonic motility.[9]
Conscious DogsIn vivo, electrodes and strain gaugesIntravenous administration stimulates small bowel motility and has a biphasic (stimulatory then inhibitory) effect on the colon.[2]

Table 2: Effects of this compound on Visceral Hypersensitivity and Ion Channels

Animal ModelExperimental FocusKey FindingsReference
Mice (Post-infectious IBS model)Visceral Hypersensitivity & Colonic ContractilityReduces visceral hyperalgesia and colonic muscle hypercontractility. Effect on contractility is Ca²⁺-dependent.[4]
Guinea PigsIon Channel ActivityInhibits L-type Ca²⁺ currents and large conductance Ca²⁺-activated K⁺ (BKca) currents in a dose-dependent manner.[3]

V. Visualized Pathways and Workflows

experimental_workflow cluster_model Animal Model Selection cluster_procedure Experimental Procedure cluster_measurement Data Measurement cluster_analysis Data Analysis Animal_Model Conscious Dogs or Guinea Pigs or Mice Surgical_Implantation Implantation of Force Transducers (Dogs) Animal_Model->Surgical_Implantation If Dogs Tissue_Preparation Preparation of Colonic Muscle Strips (Guinea Pigs) Animal_Model->Tissue_Preparation If Guinea Pigs IBS_Induction Induction of Post-Infectious IBS (Mice) Animal_Model->IBS_Induction If Mice Drug_Administration This compound Administration Surgical_Implantation->Drug_Administration Tissue_Preparation->Drug_Administration IBS_Induction->Drug_Administration Motility Gastrointestinal Motility Recording Drug_Administration->Motility Patch_Clamp Ion Channel Current Measurement Drug_Administration->Patch_Clamp Behavioral Visceral Sensitivity Assessment Drug_Administration->Behavioral Comparison Comparison to Control/Baseline Motility->Comparison Patch_Clamp->Comparison Behavioral->Comparison

Caption: Experimental workflow for assessing this compound effects in animal models.

signaling_pathway cluster_receptors Opioid Receptors cluster_channels Ion Channels Trimebutine Trimebutine Mu_Delta μ / δ Receptors Trimebutine->Mu_Delta Agonist Kappa κ Receptor Trimebutine->Kappa Agonist L_type_Ca L-type Ca²⁺ Channels Trimebutine->L_type_Ca Inhibits BKca BKca K⁺ Channels Trimebutine->BKca Inhibits GI_Peptides Modulation of GI Peptides Trimebutine->GI_Peptides Stimulation Stimulation of GI Motility Mu_Delta->Stimulation Inhibition Inhibition of GI Motility Kappa->Inhibition L_type_Ca->Inhibition Hypersensitivity Reduced Visceral Hypersensitivity L_type_Ca->Hypersensitivity BKca->Inhibition GI_Peptides->Stimulation GI_Peptides->Inhibition

Caption: Multi-target mechanism of action of this compound in the GI tract.

References

Assessing the Synergistic Potential of Trimebutine Maleate with Other GI-Active Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trimebutine (B1183) Maleate (B1232345), a well-established agent for the regulation of gastrointestinal motility, is increasingly being explored in combination with other GI-active compounds to enhance therapeutic outcomes in a range of functional gastrointestinal disorders. This guide provides an objective comparison of Trimebutine Maleate's performance when combined with other agents, supported by available experimental data. Detailed methodologies from key studies are presented to aid in the critical evaluation and design of future research.

I. This compound and Otilonium Bromide

The combination of this compound, an opioid receptor agonist that modulates gut motility, with Otilonium Bromide, an antispasmodic that acts on calcium channels, has shown promise in providing enhanced symptom relief for patients with Irritable Bowel Syndrome (IBS).[1][2]

Quantitative Data Comparison

A retrospective study involving 105 IBS patients compared the efficacy of Otilonium Bromide monotherapy with a combination of Otilonium Bromide and this compound.[1][3] The results, summarized below, indicate a significantly higher treatment effectiveness rate for the combination therapy.

Outcome MeasureOtilonium Bromide Alone (Control Group, n=50)Otilonium Bromide + this compound (Observation Group, n=55)P-value
Total Treatment Efficacy Rate 70.00%87.27%<0.05
Adverse Reaction Incidence 6.00%7.27%>0.05

Data from a retrospective analysis of 105 IBS patients. Efficacy was assessed based on symptom score reduction.[1][3]

Experimental Protocol

Study Design: A retrospective analysis of 105 IBS patients was conducted.[1][3]

Patient Population: Patients diagnosed with Irritable Bowel Syndrome.

Treatment Groups:

  • Control Group (n=50): Received Otilonium Bromide alone.

  • Observation Group (n=55): Received a combination of Otilonium Bromide and this compound.

Outcome Measures:

  • Primary Outcome: Total treatment efficacy rate, calculated based on the percentage of patients achieving "markedly effective" or "effective" status, as determined by symptom score reduction.[1]

  • Secondary Outcomes: Incidence of adverse reactions, improvements in quality of life, and reduction in inflammatory markers.[1]

Signaling Pathways and Experimental Workflow

The synergistic effect of this compound and Otilonium Bromide can be attributed to their complementary mechanisms of action on the smooth muscle cells of the gastrointestinal tract.

cluster_TM This compound cluster_OB Otilonium Bromide cluster_Cellular GI Smooth Muscle Cell TM Trimebutine Maleate Opioid Opioid Receptors (μ, δ, κ) TM->Opioid Agonist IonChannels_TM Ca²⁺ & K⁺ Channels TM->IonChannels_TM Modulates Relaxation Muscle Relaxation Opioid->Relaxation Contraction Muscle Contraction IonChannels_TM->Contraction OB Otilonium Bromide CaChannels_OB L-type & T-type Ca²⁺ Channels OB->CaChannels_OB Blocks Muscarinic Muscarinic M3 Receptors OB->Muscarinic Antagonist Tachykinin Tachykinin NK2 Receptors OB->Tachykinin Antagonist CaChannels_OB->Contraction Inhibits Muscarinic->Contraction Tachykinin->Contraction

Synergistic action on GI smooth muscle.

II. This compound and Rifaximin

The combination of this compound with the non-systemic antibiotic Rifaximin has been investigated for the treatment of Small Intestinal Bacterial Overgrowth (SIBO), a condition often associated with functional bloating.[4][5]

Quantitative Data Comparison

A randomized, double-blind, placebo-controlled trial evaluated the efficacy of Rifaximin alone versus a combination of Rifaximin and this compound in patients with SIBO and functional bloating.

Outcome MeasureRifaximin + Placebo (n=39)Rifaximin + this compound (n=41)P-value
SIBO Eradication Rate 35.9% (14/39)34.1% (14/41)Not Significant
Bloating Symptom Relief -Substantial Relief-
Total Breath H₂ and CH₄ Concentration -Conspicuously Decreased-

Data from a randomized, double-blind, placebo-controlled trial. While the combination was not superior for SIBO eradication, it showed significant improvement in bloating symptoms.[1][4][5]

Experimental Protocol

Study Design: A randomized, double-blind, placebo-controlled trial.[1][4][5]

Patient Population: Patients with functional bloating, no constipation, and a diagnosis of SIBO confirmed by a hydrogen (H₂)-methane (CH₄) glucose breath test (GBT).[1][4][5]

Treatment Groups (2 weeks):

  • Rifaximin Group: Rifaximin (1200 mg/day) + Placebo.[1][4][5]

  • Combined Group: Rifaximin (1200 mg/day) + this compound (600 mg/day).[1][4][5]

Outcome Measures:

  • Primary Outcome: SIBO eradication rate, assessed by GBT at 1 month after treatment withdrawal.[1][4][5]

  • Secondary Outcomes: Changes in exhaled gas concentrations, symptom improvement (e.g., bloating), and incidence of adverse events.[1][4][5]

Signaling Pathways and Experimental Workflow

The potential synergy in symptom control may arise from Rifaximin's effect on the gut microbiota and this compound's regulation of gut motility.

cluster_Rifaximin Rifaximin cluster_TM This compound cluster_Outcome Clinical Outcome Rifaximin Rifaximin Bacteria Gut Bacteria (SIBO) Rifaximin->Bacteria Inhibits RNA Synthesis SIBO SIBO Eradication Rifaximin->SIBO Bloating Bloating Symptom Bacteria->Bloating Gas Production Bacteria->SIBO TM Trimebutine Maleate Motility Gut Motility TM->Motility Regulates TM->Bloating Reduces Motility->Bloating Altered Sensation & Transit

Combined effect on SIBO and bloating.

III. This compound and Simethicone (B1680972)

The combination of this compound with Simethicone, an anti-foaming agent, is a logical approach to address both motility-related and gas-related symptoms in functional gastrointestinal disorders.[4]

Quantitative Data Comparison

Currently, there is a lack of published, head-to-head clinical trials providing quantitative data on the synergistic efficacy of this compound and Simethicone compared to monotherapy. A patent for a combination formulation suggests its potential utility in treating functional intestinal disorders.[4]

Experimental Protocol

Study Design: Randomized, single-blind, two-treatment, two-sequence clinical investigation.[5]

Patient Population: Healthy volunteers.[5]

Treatment Groups:

  • Test Product: Combination of this compound, Simethicone, and α-galactosidase.[5]

  • Reference Product: Commercial formulation of this compound and Simethicone.[5]

Outcome Measures:

  • Primary Outcome: Pharmacokinetic parameters of Trimebutine's main metabolite, N-desmethyl-trimebutine.[5]

  • Secondary Outcome: Safety and tolerability.[5]

Signaling Pathways and Experimental Workflow

This combination targets two distinct aspects of functional GI symptoms: abnormal motility and gas accumulation.

cluster_TM This compound cluster_Simethicone Simethicone cluster_Symptom GI Symptoms TM Trimebutine Maleate Motility Abnormal Gut Motility TM->Motility Regulates Pain Pain/ Discomfort TM->Pain Relieves Motility->Pain Simethicone Simethicone GasBubbles Gas Bubbles Simethicone->GasBubbles Reduces Surface Tension Bloating Bloating/ Gas Simethicone->Bloating Relieves GasBubbles->Bloating

Dual action on motility and gas.

Conclusion

The exploration of this compound in combination with other GI-active compounds presents a promising avenue for improving the management of complex functional gastrointestinal disorders. The combination with Otilonium Bromide demonstrates clear synergistic efficacy in IBS. While the combination with Rifaximin may not enhance SIBO eradication, it offers significant benefits in managing bloating. The logical pairing with Simethicone warrants further clinical investigation to quantify its synergistic potential. Researchers are encouraged to build upon these findings to further elucidate the mechanisms of synergy and to design robust clinical trials to validate these combination therapies in diverse patient populations.

References

Safety Operating Guide

Navigating the Safe Disposal of Trimebutine Maleate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Trimebutine Maleate is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains compliance with federal, state, and local regulations. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound from a research or laboratory environment.

Core Principles of Pharmaceutical Waste Disposal

The disposal of pharmaceutical waste, including this compound, is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2][3] A primary piece of legislation is the Resource Conservation and Recovery Act (RCRA), which provides a framework for the management of hazardous and non-hazardous solid waste.[1][3] For healthcare and laboratory facilities, the EPA's Subpart P regulations specifically address the management of hazardous waste pharmaceuticals.[2][4]

A key principle is to prevent the release of pharmaceuticals into the environment.[5][6] Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to contamination of water supplies and soil, potentially harming wildlife and human health.[1][7] Therefore, sewer disposal of hazardous waste pharmaceuticals is broadly prohibited.[2][5]

Step-by-Step Disposal Procedure for this compound

The following procedure is a general guideline based on safety data sheets and best practices for pharmaceutical waste management. Laboratories must consult their institution's Environmental Health and Safety (EHS) department and adhere to all applicable regulations.

  • Initial Assessment and Segregation:

    • Determine if the this compound waste is considered hazardous. While this compound itself is not typically classified as a listed hazardous waste, it is crucial to consult the Safety Data Sheet (SDS) and local regulations.[6][8]

    • Segregate this compound waste from other chemical and non-hazardous waste streams at the point of generation.

  • Containment and Labeling:

    • Place all this compound waste, including pure substance, contaminated labware (e.g., gloves, weighing paper), and non-empty vials, into a designated, leak-proof, and closed container.[5][8]

    • The container must be clearly labeled as "Hazardous Waste" or "Pharmaceutical Waste for Incineration" and should identify the contents, including "this compound."

  • Storage:

    • Store the waste container in a secure, well-ventilated area, away from incompatible materials.[5][8]

    • Follow your institution's guidelines for the temporary storage of chemical waste.

  • Disposal Arrangement:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the pharmaceutical waste.

    • The most common and recommended method for the disposal of pharmaceutical waste is through a licensed chemical destruction plant or by controlled incineration.[2][5]

  • Documentation:

    • Maintain accurate records of the amount of this compound waste generated and the date of disposal, in accordance with your institution's policies and regulatory requirements.

Key Disposal Considerations and Regulatory Overview

ParameterGuideline/RegulationSource
Recommended Disposal Method Controlled incineration via a licensed waste disposal facility.[2][5]
Sewer/Drain Disposal Prohibited. Do not discharge into sewer systems or the environment.[2][5][6]
Container Requirements Suitable, closed, and properly labeled containers.[5][8]
Governing Regulations EPA (RCRA, Subpart P), DEA, and state/local regulations.[1][2][3][4]
Contaminated Packaging Can be triple-rinsed and offered for recycling or punctured to be made unusable and disposed of in a sanitary landfill, where permissible. Combustible packaging may be incinerated.[5]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Trimebutine_Maleate_Disposal_Workflow cluster_start Start: Generation of this compound Waste cluster_assessment Step 1: Assessment & Segregation cluster_containment Step 2: Containment & Labeling cluster_disposal Step 3: Storage & Disposal start This compound Waste (Pure substance, contaminated labware, etc.) assess Is the waste considered hazardous under RCRA or local regulations? start->assess contain Place in a designated, sealed, and labeled 'Pharmaceutical Waste' container. assess->contain Yes/Uncertain storage Store securely in a designated waste accumulation area. contain->storage contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. storage->contact_ehs incineration Disposal via a licensed incineration facility. contact_ehs->incineration

Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Trimebutine Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Trimebutine Maleate. It outlines the necessary personal protective equipment (PPE), procedural guidance for handling and storage, emergency protocols, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimize exposure to this compound. The following table summarizes the recommended equipment.

Protection Type Equipment Specification Standard/Notes
Eye Protection Tightly fitting safety goggles or safety glasses with side-shields.[1][2][3][4]Should conform to EN 166 (EU) or NIOSH (US) standards.[1][4]
Hand Protection Chemical-impermeable gloves.[1] Disposable gloves made of natural rubber or nitrile rubber (NBR) are suitable.[2]Gloves must be inspected prior to use and should satisfy EU Directive 89/686/EEC and the standard EN 374.[1][2]
Body Protection Impervious and fire/flame-resistant protective clothing.[1][3][4]Recommended for bulk processing operations or where skin contact is possible.[3][5]
Respiratory Protection A dust/aerosol mask with a P3 filter is recommended.[2] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1][4]Use in well-ventilated areas.[1][6]
Handling and Storage Protocols

Safe Handling:

  • Handle this compound in a well-ventilated area to minimize inhalation of dust.[1][6]

  • Avoid direct contact with skin and eyes.[1][7][8]

  • Prevent the formation and accumulation of dust.[1][2][7]

  • Employ standard industrial hygiene practices, including washing hands thoroughly after handling and refraining from eating, drinking, or smoking in the work area.[2][6]

  • Use non-sparking tools to prevent ignition.[1]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[1][3]

  • Keep containers tightly closed when not in use.[1][2][6]

  • Store separately from incompatible materials such as strong acids and bases, sources of ignition, and direct sunlight.[2][6]

Emergency Procedures

Immediate and appropriate responses to accidental exposure are crucial.

Exposure Type Immediate First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[1][2][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1][2][5] If irritation persists, consult a doctor.[1][3]
Eye Contact Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open.[1][2][6] Remove contact lenses if present and easy to do.[6] Seek prompt medical attention.[1][2][6]
Ingestion Rinse the mouth with water. Do NOT induce vomiting.[1][2][6] Never give anything by mouth to an unconscious person.[1][2][7] Call a physician or Poison Control Center immediately.[1]

Spill Response:

  • Evacuate non-essential personnel from the spill area.[2][3]

  • Ensure adequate ventilation.[2][6]

  • Wear the appropriate personal protective equipment as outlined above.[1][6]

  • Contain the spill to prevent further spread.[1][6]

  • For solid spills, collect the material using methods that minimize dust generation, such as sweeping or shoveling into a suitable container for disposal.[2][9]

  • For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[6][8]

  • Clean the spill area thoroughly.[3]

  • Dispose of the collected waste in accordance with local and national regulations.[1][2]

Disposal Plan

All waste materials should be disposed of in a safe manner in accordance with all applicable local and national regulations.[2][3][9]

  • Chemical Disposal : The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[1]

  • Container Disposal : Containers should be triple-rinsed (or equivalent) and can be offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable before disposing of it in a sanitary landfill.[1]

Visual Workflow Guides

The following diagrams illustrate the key procedural workflows for handling this compound.

G Figure 1: Standard Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Waste & Disposal a Assess Risks & Review SDS b Ensure Proper Ventilation a->b c Select & Don PPE b->c d Weighing & Handling in Ventilated Area c->d e Store in Cool, Dry, Well-Ventilated Area d->e f Keep Container Tightly Closed e->f g Segregate Waste f->g h Dispose via Licensed Contractor g->h i Decontaminate & Clean Work Area h->i j j i->j End of Process

Caption: Standard workflow for handling this compound.

G Figure 2: Emergency Response Protocol for this compound Exposure start Exposure Event Occurs inhalation Inhalation? start->inhalation skin_contact Skin Contact? inhalation->skin_contact No move_fresh_air Move to Fresh Air inhalation->move_fresh_air Yes eye_contact Eye Contact? skin_contact->eye_contact No wash_skin Wash with Soap & Water skin_contact->wash_skin Yes ingestion Ingestion? eye_contact->ingestion No rinse_eyes Rinse Eyes for 15 min eye_contact->rinse_eyes Yes seek_medical Seek Medical Attention ingestion->seek_medical Yes move_fresh_air->seek_medical wash_skin->seek_medical rinse_eyes->seek_medical rinse_mouth Rinse Mouth, Do Not Induce Vomiting

Caption: Emergency response for this compound exposure.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.